5-Bromo-2-(3-ethoxyphenoxy)pyridine
Descripción
Propiedades
IUPAC Name |
5-bromo-2-(3-ethoxyphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-2-16-11-4-3-5-12(8-11)17-13-7-6-10(14)9-15-13/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBBPFIYDHENGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-2-(3-ethoxyphenoxy)pyridine, a key intermediate in the development of various pharmaceutical agents. The document delves into the mechanistic underpinnings of the primary synthetic routes, offers detailed experimental protocols, and presents a comparative analysis of different methodologies. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical knowledge and practical, field-proven insights for the successful synthesis of this target molecule.
Introduction and Significance
5-Bromo-2-(3-ethoxyphenoxy)pyridine is a substituted diaryl ether with a molecular structure that makes it a valuable building block in medicinal chemistry. The pyridine and brominated phenyl rings offer multiple sites for further functionalization, enabling the generation of diverse molecular architectures for drug discovery programs. The ether linkage is a common motif in many biologically active compounds. A thorough understanding of its synthesis is therefore paramount for chemists working on the development of novel therapeutics.
This guide will primarily focus on the most prevalent and efficient synthetic strategy: the nucleophilic aromatic substitution (SNAr) reaction, including the classic Ullmann condensation. We will explore the critical parameters that govern the success of this transformation, from the choice of starting materials and catalysts to the optimization of reaction conditions.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic disconnection of the target molecule, 5-Bromo-2-(3-ethoxyphenoxy)pyridine, points to two primary starting materials: a substituted pyridine and a substituted phenol.
Figure 2: General reaction scheme for the SNAr synthesis.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The 3-ethoxyphenoxide anion, generated in situ by a base, attacks the C-2 position of the 5-Bromo-2-chloropyridine ring. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. [1]The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group. This step is typically fast.
The choice of the leaving group on the pyridine ring is critical. While fluorine is the most activating leaving group for SNAr, chlorine and bromine are also effective and often more readily available. [2]In 5-Bromo-2-chloropyridine, the chlorine at the 2-position is the more reactive site for nucleophilic substitution compared to the bromine at the 5-position. [3]
Experimental Protocol
This protocol is a representative example and may require optimization based on the specific laboratory setup and reagent purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-chloropyridine | 192.44 | 10.0 g | 0.052 mol |
| 3-Ethoxyphenol | 138.16 | 7.9 g | 0.057 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 0.078 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-chloropyridine (10.0 g, 0.052 mol), 3-ethoxyphenol (7.9 g, 0.057 mol), and potassium carbonate (10.8 g, 0.078 mol).
-
Add N,N-dimethylformamide (100 mL) to the flask.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Bromo-2-(3-ethoxyphenoxy)pyridine as a white solid.
Rationale for Experimental Choices
-
Base: Potassium carbonate is a commonly used base for this reaction. It is strong enough to deprotonate the phenol but generally does not lead to significant side reactions. Cesium carbonate can be a more effective but also more expensive alternative.
-
Solvent: Aprotic polar solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the base, leaving the anion more nucleophilic. [4]They also have high boiling points, allowing for the necessary reaction temperatures.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. [5]
Alternative Synthetic Route: Ullmann Condensation
While the SNAr approach is generally efficient, the Ullmann condensation offers a viable alternative, particularly if the SNAr reaction fails or gives low yields. [6][7]
Figure 3: General reaction scheme for the Ullmann condensation.
The Ullmann condensation typically requires a copper(I) catalyst, such as copper(I) iodide (CuI), and often a ligand to stabilize the copper catalyst and facilitate the reaction. [6]The reaction is usually carried out at higher temperatures than the uncatalyzed SNAr reaction. [4][5]
Characterization and Validation
The identity and purity of the synthesized 5-Bromo-2-(3-ethoxyphenoxy)pyridine should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons on the pyridine and phenoxy rings with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the bromine atom. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Conclusion
The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a well-established process, with the nucleophilic aromatic substitution of 5-Bromo-2-chloropyridine by 3-ethoxyphenol being the most efficient and widely used method. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is crucial for achieving high yields and purity. This guide has provided a detailed overview of the synthetic pathways, along with practical experimental protocols and the underlying scientific principles, to aid researchers in the successful preparation of this important chemical intermediate.
References
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- 5. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Physicochemical Properties of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Abstract
This technical guide provides a comprehensive physicochemical and analytical profile of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. Pyridine-based molecular scaffolds are foundational in modern drug discovery, prized for their unique electronic properties and ability to engage with a wide array of biological targets.[1] This document consolidates essential chemical data, outlines predictive analyses of its core physicochemical properties, details robust analytical methodologies for its characterization, and discusses its strategic application in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide offers the technical depth necessary to leverage this compound's full potential in research and development programs.
Core Compound Data
Precise identification and fundamental data are the bedrock of any experimental design. The essential information for 5-Bromo-2-(3-ethoxyphenoxy)pyridine is summarized below.
| Property | Value |
| IUPAC Name | 5-Bromo-2-(3-ethoxyphenoxy)pyridine |
| CAS Number | 1455195-61-5[2] |
| Molecular Formula | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 294.15 g/mol |
| Canonical SMILES | CCOCc1cccc(Oc2ccc(Br)cn2)c1 |
| InChI Key | FQJLJZNCDLNNJR-UHFFFAOYSA-N |
Physicochemical Profile: Predictions and Drug Development Implications
Direct experimental data for this specific molecule is not extensively published. Therefore, this section presents a profile based on expert analysis of its structural motifs and data from closely related analogs. These properties are paramount as they directly govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.
| Property | Predicted Value / Range | Rationale & Implications in Drug Discovery |
| Lipophilicity (cLogP) | ~4.0 - 4.5 | The molecule possesses significant non-polar surface area from the phenyl and ethoxy groups, balanced by the polar pyridine nitrogen. This predicted lipophilicity is in a range often associated with good cell membrane permeability but may also pose challenges with aqueous solubility. |
| Aqueous Solubility | Low | Consistent with a high cLogP, low solubility in aqueous media is anticipated. This necessitates careful consideration of formulation strategies (e.g., use of co-solvents or amorphous solid dispersions) for in vitro assays and in vivo studies. |
| Acidity (pKa) | ~2.5 - 3.5 | The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) is significantly reduced by the strong electron-withdrawing inductive effects of both the bromine atom and the aryloxy ether linkage.[3] This low pKa means the compound will be largely neutral at physiological pH, impacting its solubility and potential for salt formation. |
| Polar Surface Area (PSA) | ~34.1 Ų | Calculated based on the two ether oxygens and the pyridine nitrogen, this moderate PSA is favorable for oral bioavailability and CNS penetration under Lipinski's guidelines. |
Spectroscopic Signature for Structural Verification
Unambiguous structural confirmation is non-negotiable. The following sections predict the characteristic spectroscopic data required to identify and confirm the purity of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR) Data (Predicted in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.25 | d | 1H | Pyridine H-6 |
| ~7.70 | dd | 1H | Pyridine H-4 |
| ~7.25 | t | 1H | Phenyl H-5' |
| ~6.85 | m | 2H | Phenyl H-2', H-6' |
| ~6.75 | d | 1H | Pyridine H-3 |
| ~6.70 | dd | 1H | Phenyl H-4' |
| ~4.10 | q | 2H | -O-CH₂ -CH₃ |
| ~1.45 | t | 3H | -O-CH₂-CH₃ |
-
¹³C NMR (Carbon NMR) Data (Predicted in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~163.5 | Pyridine C-2 (C-OAr) |
| ~160.0 | Phenyl C-3' (C-OEt) |
| ~154.5 | Phenyl C-1' (C-O-Py) |
| ~148.0 | Pyridine C-6 |
| ~142.5 | Pyridine C-4 |
| ~130.0 | Phenyl C-5' |
| ~115.0 | Pyridine C-3 |
| ~114.0 | Phenyl C-6' |
| ~113.0 | Pyridine C-5 (C-Br) |
| ~108.0 | Phenyl C-2' |
| ~102.0 | Phenyl C-4' |
| ~63.5 | -O-CH₂ -CH₃ |
| ~14.8 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid fingerprint of the compound's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| ~1580, ~1470 | Strong | Aromatic C=C and Pyridine C=N stretching |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (Aryl Ether) |
| 1050 - 1000 | Strong | Symmetric C-O-C stretch (Alkyl/Aryl Ether) |
| ~680 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinctive molecular ion peak due to the presence of bromine.
| Feature | Observation | Rationale |
| Molecular Ion (M⁺) | m/z 293 and 295 | The presence of two peaks of nearly equal intensity (the M and M+2 peaks) is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[4] |
| Key Fragments | m/z 214, 186, 123 | Expected fragments corresponding to the loss of the bromine atom [M-Br]⁺, the subsequent loss of ethylene [M-Br-C₂H₄]⁺, and the ethoxyphenyl cation [C₈H₉O₂]⁺. |
Analytical & Preparative Methodologies
A robust analytical workflow is essential for ensuring the quality and consistency of any chemical entity in a research pipeline.
Caption: Workflow for Synthesis and Physicochemical Characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a reliable, routine assessment of compound purity.[5]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation: Create a 1 mg/mL stock solution of the compound in Acetonitrile. Prepare a working standard of ~50 µg/mL by diluting the stock with a 50:50 mixture of Solvents A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on predicted chromophores).
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B (re-equilibration).
-
-
-
Data Analysis: Integrate the peak area of the analyte and any impurities. Calculate purity as (Area_analyte / Total_Area) * 100%. The retention time should be consistent and the peak shape sharp and symmetrical.
Method Selection Logic
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting an appropriate analytical method.
Synthesis and Strategic Reactivity
The compound's utility is greatly enhanced by its accessible synthesis and the chemical versatility of its structure.
-
Proposed Synthesis: Ullmann Condensation The most plausible route to this diaryl ether is a copper-catalyzed Ullmann condensation.[6] This involves the coupling of 3-ethoxyphenol with a suitable 2,5-dihalopyridine, such as 5-Bromo-2-iodopyridine. The greater reactivity of the C-I bond allows for selective displacement, leaving the C-Br bond intact for subsequent modifications.
-
Reactants: 5-Bromo-2-iodopyridine, 3-ethoxyphenol.
-
Catalyst: Copper(I) iodide (CuI).
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO.
-
Conditions: Elevated temperature (e.g., 120-140 °C).
-
-
Strategic Reactivity for Library Synthesis The bromine atom at the 5-position is not merely a structural component; it is a powerful synthetic handle. It is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.[7] This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by introducing a wide range of substituents at this position.
Context in Drug Discovery Programs
Understanding the physicochemical properties of a scaffold like 5-Bromo-2-(3-ethoxyphenoxy)pyridine is fundamental to its successful application in a drug discovery cascade.
Caption: Influence of Physicochemical Properties on Drug Discovery Stages.
The predicted properties of this compound—high lipophilicity, low basicity, and moderate PSA—present a specific profile for medicinal chemists. It suggests a scaffold that is likely to cross cell membranes but may require optimization to improve solubility and mitigate potential off-target effects related to high lipophilicity. The reactivity of the C-Br bond provides the ideal tool for this optimization, allowing chemists to fine-tune properties and build a comprehensive SAR to identify a clinical candidate. The diaryl ether motif itself is a common feature in many approved drugs, often providing a rigid conformational linkage to present other functional groups to a biological target.[6]
Safety Precautions
As with any laboratory chemical, 5-Bromo-2-(3-ethoxyphenoxy)pyridine should be handled with appropriate safety precautions. Users must consult the material safety data sheet (MSDS) before use. General safe handling practices include:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and direct skin contact.
References
- Vertex AI Search. (2024). 5-Bromo-2-ethoxypyridine Supplier China | High Purity CAS 133099-80-4.
- BLDpharm. (n.d.). 13472-85-0|5-Bromo-2-methoxypyridine.
- PubChem. (n.d.). 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895.
- Benchchem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Socratic. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Pyridine Ring.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Taylor & Francis Online. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
- Benchchem. (2025).
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- Benchchem. (2025). An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Benchchem. (2025).
- University of Wisconsin-Madison. (n.d.).
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
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Technical Whitepaper: 5-Bromo-2-(3-ethoxyphenoxy)pyridine (CAS 1455195-61-5) – Properties, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly functionalized, regioselectively addressable building blocks. 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a prime example of such a scaffold. Featuring a biaryl ether linkage, an electron-modulating ethoxy group, and a versatile bromo-pyridine core, this compound serves as a critical intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.
This guide provides an in-depth technical analysis of its physicochemical profile, the mechanistic rationale behind its synthesis, and self-validating experimental protocols for its integration into drug discovery pipelines.
Chemical Identification & Physicochemical Profiling
The compound is officially registered under CAS Number 1455195-61-5 [1]. The structural architecture consists of a central pyridine ring substituted at the C-2 position with a 3-ethoxyphenoxy group and at the C-5 position with a bromine atom. This specific substitution pattern is highly prized because the biaryl ether motif is a privileged structure in medicinal chemistry, often found in kinase inhibitors and receptor antagonists.
To facilitate rational drug design, the quantitative physicochemical properties of the compound are summarized below:
| Property | Value |
| Chemical Name | 5-Bromo-2-(3-ethoxyphenoxy)pyridine |
| CAS Registry Number | 1455195-61-5 |
| Molecular Formula | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 294.14 g/mol |
| Monoisotopic Mass | 293.0051 g/mol |
| Topological Polar Surface Area (TPSA) | 32.16 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 3 |
| Rotatable Bonds | 4 |
Mechanistic Rationale: Regioselective SNAr Synthesis
The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine relies on the divergent haloselectivity of polyhalogenated heterocycles. The most efficient route is the base-mediated Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine with 3-ethoxyphenol[2][3].
The Causality of Regioselectivity
A common question in bench chemistry is: Why does the nucleophile attack the C-2 bromide and not the C-5 bromide? The causality lies in the electronic distribution of the pyridine ring. The highly electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, severely depleting electron density at the ortho (C-2, C-6) and para (C-4) positions. Consequently, the C-2 position is highly electrophilic and primed for SNAr. Conversely, the C-5 position (meta to the nitrogen) remains relatively electron-rich and is deactivated toward nucleophilic attack[3].
By utilizing a mild base (such as Cs₂CO₃ or DBU) in a polar aprotic solvent (like DMF), the 3-ethoxyphenol is deprotonated to form a highly nucleophilic aryloxide, which selectively displaces the C-2 bromide to form the diaryl ether[2][4].
Fig 1. Regioselective SNAr workflow for synthesizing 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Self-Validating Experimental Protocol: SNAr Synthesis
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes analytical checkpoints to verify the mechanistic progression of the reaction.
Step 1: Aryloxide Generation
-
Charge a flame-dried, argon-purged round-bottom flask with 3-ethoxyphenol (1.1 equivalents) and anhydrous DMF (0.5 M concentration).
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 equivalents).
-
Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the larger cesium cation provides a "naked" and highly reactive aryloxide anion, accelerating the subsequent SNAr step.
-
Stir at room temperature for 30 minutes.
Step 2: Regioselective Coupling
-
Introduce 2,5-dibromopyridine (1.0 equivalent) to the stirring suspension.
-
Elevate the temperature to 100°C. Alternatively, at 150°C for 15 minutes can be utilized to overcome the activation barrier rapidly without catalyst intervention[5].
-
Validation Checkpoint 1 (TLC): After 4 hours (or 15 mins if microwaved), analyze via TLC (Hexanes/EtOAc 4:1). The starting 2,5-dibromopyridine (Rf ~0.6) should be completely consumed, replaced by a new, more polar UV-active spot (Rf ~0.45).
Step 3: Workup and Analytical Validation
-
Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The mass spectrum must display an [M+H]⁺ peak at m/z 294.0 and 296.0 in a 1:1 ratio. This isotopic signature definitively validates the presence of a single bromine atom, confirming that over-substitution at C-5 did not occur.
-
Purify via flash column chromatography (silica gel, gradient Hexanes to 20% EtOAc).
Downstream Applications in Drug Development
Once synthesized, the C-5 bromine of 1455195-61-5 serves as an orthogonal synthetic handle. While the C-5 position is inert to SNAr, its LUMO+2 orbital exhibits a large terminal lobe along the C5-Br bond, making it highly reactive toward halogen-metal exchange and oxidative addition by transition metals[3][6].
This divergence allows medicinal chemists to rapidly elaborate the scaffold via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation trapping, generating diverse libraries of complex APIs.
Fig 2. Downstream functionalization pathways exploiting the C-5 bromide handle.
References
-
Beilstein Journal of Organic Chemistry. "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction". Beilstein J. Org. Chem. 2011; 7: 1357–1363. URL:[Link]
-
Organic Letters. "Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst". Org. Lett. 2003; 5(14): 2505–2507. URL:[Link]
-
ACS Catalysis. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". ACS Catal. 2022; 12(19): 12052–12067. URL:[Link]
-
WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions". WuXi AppTec. URL:[Link]
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- 3. wuxibiology.com [wuxibiology.com]
- 4. BJOC - Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
structural elucidation of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
An In-depth Technical Guide to the Structural Elucidation of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a foundational pillar of successful research and development. Unambiguous structural confirmation is not merely a procedural step but a critical determinant of a compound's patentability, safety, and efficacy. This guide provides a comprehensive, in-depth methodology for the , a molecule featuring a substituted pyridine core linked to a phenoxy moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3]
This document is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of structural analysis. As a self-validating system, each analytical step is designed to corroborate the findings of the last, culminating in a cohesive and irrefutable structural assignment. We will proceed from establishing the molecular formula to identifying functional groups and, finally, to mapping the precise atomic connectivity of the molecule.
Molecular Blueprint and Analytical Strategy
The target molecule, 5-Bromo-2-(3-ethoxyphenoxy)pyridine, is composed of three key structural fragments: a 2,5-disubstituted pyridine ring, a meta-substituted ethoxybenzene ring, and a bridging ether oxygen. Our analytical approach is designed to systematically confirm each of these features and their precise connectivity.
The overall workflow integrates multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. This integrated approach ensures a high degree of confidence in the final structural assignment.
Caption: Key 2- and 3-bond HMBC correlations for confirming molecular connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A sufficient relaxation delay (e.g., 2 seconds) and number of scans are required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse programs. Optimize the spectral widths and acquisition times for the specific compound.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Analyze the 1D and 2D spectra to assign all signals and confirm the connectivity map.
Conclusion: Integrated Structural Verification
The is achieved through a multi-faceted, self-validating analytical workflow.
-
HRMS establishes the correct molecular formula, C₁₃H₁₂BrN₂O₂, and confirms the presence of a single bromine atom through its distinct isotopic pattern.
-
IR Spectroscopy verifies the presence of the required functional groups: aromatic rings, an aryl ether linkage, and C-H bonds, while confirming the absence of other functionalities.
-
NMR Spectroscopy , as the cornerstone of the analysis, provides the definitive proof of structure. ¹H and ¹³C NMR spectra identify all unique atomic environments, while 2D NMR experiments (COSY, HSQC, and particularly HMBC) unambiguously connect these individual components, confirming the ether linkage and the substitution pattern on both aromatic rings.
Each piece of data independently supports and is corroborated by the others, leading to an unequivocal and trustworthy structural assignment essential for advancing any research or development program.
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Unveiling the Molecular Interlocutors: A Technical Guide to Identifying and Validating the Biological Targets of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Introduction: From a Novel Chemical Entity to a Potential Therapeutic
The journey of a small molecule from its synthesis to a potential therapeutic agent is a complex and meticulous process. A critical milestone in this journey is the identification and validation of its biological targets. 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a novel chemical entity with a pyridine core, a scaffold known for its presence in a multitude of biologically active compounds and approved drugs.[1] The presence of a bromophenoxy moiety further suggests the potential for specific interactions with biological macromolecules.[2] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. We will navigate through a logical progression of computational prediction and experimental validation, emphasizing the rationale behind each step to ensure scientific rigor and integrity.
Part 1: In Silico Target Prediction - Charting the Probable Landscape
Before embarking on resource-intensive experimental studies, computational methods offer a powerful and cost-effective approach to generate initial hypotheses about the potential biological targets of a novel compound.[3][4] These in silico techniques leverage vast databases of known drug-target interactions and sophisticated algorithms to predict the most likely protein partners for 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Chemoinformatic Similarity-Based Approaches
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[5] By comparing the structure of 5-Bromo-2-(3-ethoxyphenoxy)pyridine to extensive chemogenomic databases, we can identify known drugs or bioactive compounds with high structural similarity and infer potential targets.
Key Databases and Tools:
-
ChEMBL: A large, open-access database of bioactive molecules with drug-like properties.
-
PubChem: A comprehensive public repository of chemical substances and their associated biological activities.
-
TargetHunter: A web-based tool for predicting targets by exploring chemogenomic databases.[5]
-
3DSTarPred: A web server that utilizes 3D shape similarity for target prediction.[6]
Workflow for Similarity-Based Target Prediction:
Caption: Workflow for in-silico target prediction using similarity-based methods.
Machine Learning and Panel Docking
More advanced in silico methods employ machine learning algorithms and molecular docking simulations to predict interactions.[7] Machine learning models are trained on vast datasets of known ligand-target interactions to recognize patterns that predict binding.[8] Panel docking, on the other hand, involves computationally "docking" the 3D structure of 5-Bromo-2-(3-ethoxyphenoxy)pyridine into the binding sites of a large panel of proteins to estimate binding affinity.[7]
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Disadvantages |
| Similarity Search | Structurally similar molecules have similar biological activities. | Fast, computationally inexpensive, good for initial screening. | Limited by the diversity of known compounds in databases; may miss novel targets. |
| Machine Learning | Learns from known drug-target interaction data to predict new interactions. | Can identify complex relationships and predict targets for novel scaffolds. | Requires large, high-quality training datasets; can be a "black box". |
| Panel Docking | Simulates the binding of a ligand to a panel of protein structures. | Provides structural insights into potential binding modes. | Computationally intensive; accuracy depends on the quality of protein structures and scoring functions. |
Part 2: Experimental Target Discovery - From Prediction to Tangible Interactions
While in silico methods provide a valuable starting point, experimental validation is crucial to definitively identify the biological targets of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.[9][10] Chemical proteomics has emerged as a powerful set of techniques for the unbiased identification of small molecule-protein interactions directly in a biological context.[11][12][13]
Affinity-Based Chemical Proteomics
This approach utilizes a modified version of the compound of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.
Experimental Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS):
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol for AC-MS:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker arm and a biotin molecule to a position on 5-Bromo-2-(3-ethoxyphenoxy)pyridine that is predicted to be non-essential for target binding.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads or agarose resin.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the immobilized probe with the protein lysate to allow for the binding of target proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
Part 3: Target Validation and Characterization - Confirming the Interaction and Functional Consequences
Identifying a list of potential binding partners is only the first step. Rigorous validation is required to confirm a direct and functionally relevant interaction between 5-Bromo-2-(3-ethoxyphenoxy)pyridine and the candidate proteins.
Biophysical Validation of Direct Binding
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to confirm target engagement in intact cells or cell lysates.[17][18] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[19]
CETSA Protocol Overview:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[20]
-
Protein Detection: Quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A positive thermal shift (increased melting temperature) in the presence of the compound confirms target engagement.[21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Functional Characterization of Target Modulation
Once direct binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. This will depend on the class of the validated target protein.
Table 2: Functional Assays for Different Target Classes
| Target Class | Recommended Functional Assays |
| Kinases | - In vitro kinase activity assays (e.g., ADP-Glo, Z'-LYTE) - Kinome-wide profiling to assess selectivity[22][23][24][25] - Western blotting for downstream substrate phosphorylation |
| G-Protein Coupled Receptors (GPCRs) | - Second messenger assays (e.g., cAMP, IP1, calcium flux)[26][27][28] - β-arrestin recruitment assays[29] - Radioligand binding assays[30] |
| Enzymes (non-kinases) | - In vitro enzyme activity assays specific to the target[31] - Substrate turnover analysis using LC-MS |
| Ion Channels | - Electrophysiology (e.g., patch-clamp) - Fluorescent ion indicator assays |
Signaling Pathway Analysis:
To understand the broader cellular impact of target engagement, it is essential to map the validated target onto its known signaling pathways.
Caption: Example of a signaling pathway modulated by the compound.
Conclusion: A Roadmap to Understanding a Novel Molecule
The identification and validation of biological targets are paramount in the preclinical development of any new chemical entity. For 5-Bromo-2-(3-ethoxyphenoxy)pyridine, a molecule with a privileged chemical scaffold, a systematic and multi-faceted approach is essential. By integrating predictive in silico methods with robust experimental techniques such as chemical proteomics and CETSA, researchers can confidently identify its molecular targets. Subsequent functional characterization will then illuminate the therapeutic potential and possible mechanisms of action of this novel compound, paving the way for its further development. This guide provides a comprehensive and scientifically rigorous roadmap for this critical phase of drug discovery.
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Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(18), 11483-11517. [Link]
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Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
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Wang, F., et al. (2018). Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2. Chemical Biology & Drug Design, 91(6), 1128-1138. [Link]
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Tanc, M., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 346(6), 445-452. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, a novel diaryl ether derivative with significant therapeutic potential. Recognizing the growing importance of computational methods in accelerating drug discovery, this document outlines a strategic, multi-faceted approach to characterizing the compound's pharmacodynamic and pharmacokinetic properties. We will navigate through critical in silico workflows, from initial structural analysis and target identification to detailed molecular docking, dynamic simulations, and ADMET profiling. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust and logical pathway for assessing the viability of this and similar pyridine-based compounds as lead candidates for clinical development.
Introduction: The Rationale for a Computational Approach
5-Bromo-2-(3-ethoxyphenoxy)pyridine belongs to the diaryl ether class of compounds, a structural motif present in a variety of biologically active molecules. The integration of a pyridine ring suggests potential for diverse molecular interactions and a favorable ADMET profile, making it a compelling candidate for drug development. Pyridine derivatives are known to be a pharmacologically important class of compounds in anticancer drug development due to their ability to modulate critical molecular pathways.[1][2] The emergence of diaryl ether derivatives has also spurred new therapeutic strategies for conditions linked to inflammation.[3]
Given the high costs and extended timelines associated with traditional drug discovery, a robust in silico modeling strategy is not just advantageous, but essential. Computational tools allow for the rapid and cost-effective prediction of a compound's behavior at a molecular level, enabling a data-driven approach to lead optimization and candidate selection.[1] This guide will focus on a hypothetical investigation of 5-Bromo-2-(3-ethoxyphenoxy)pyridine as a potential dual inhibitor of Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology and inflammation.[3]
Foundational Analysis: Structural and Physicochemical Characterization
Before embarking on complex biological simulations, a thorough understanding of the molecule's intrinsic properties is paramount. This initial step involves the calculation of key physicochemical descriptors that will influence its behavior in biological systems.
Molecular Descriptors and Drug-Likeness
A variety of computational tools can be employed to calculate descriptors that predict a compound's "drug-likeness." These parameters are guided by empirical rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.
Table 1: Calculated Physicochemical Properties of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
| Descriptor | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₂BrNO₂ | Provides the elemental composition. |
| Molecular Weight | 309.15 g/mol | Within the optimal range for oral bioavailability. |
| LogP (octanol/water) | 4.1 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | Favors passive diffusion across cell membranes. |
| Hydrogen Bond Acceptors | 3 | Allows for potential interactions with biological targets. |
| Molar Refractivity | 74.5 cm³ | Relates to molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | 34.9 Ų | Suggests good oral bioavailability. |
Target Identification and Pharmacophore Modeling
While we are proceeding with the hypothesis of dual COX-2/EGFR inhibition, in a real-world scenario, the biological targets of a novel compound may be unknown. In such cases, pharmacophore modeling and reverse docking can be powerful tools for target identification. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Workflow for Target Identification
The process begins by generating a 3D conformation of the ligand and identifying its key chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers). This pharmacophore can then be used to screen databases of known protein structures to identify potential binding partners.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in understanding the binding mode and affinity of our compound within the active sites of its putative targets, EGFR and COX-2.
Step-by-Step Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the crystal structures of the target proteins (e.g., EGFR and COX-2) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
-
Perform a conformational search to generate a set of low-energy conformers.
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of the co-crystallized ligand or known active site residues.
-
Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically place the ligand conformers into the defined binding site.
-
Score the resulting poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the key determinants of binding.
-
Table 2: Hypothetical Docking Results for 5-Bromo-2-(3-ethoxyphenoxy)pyridine
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR | 1M17 | -9.8 | Met793, Leu718, Gly796 |
| COX-2 | 5KIR | -8.5 | Arg513, Val523, Ser353 |
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for the assessment of the stability of the predicted binding pose and a more accurate estimation of the binding free energy.
MD Simulation Workflow
The output of an MD simulation is a trajectory that describes the position, velocity, and energy of every atom in the system over time. Analysis of this trajectory can reveal:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.
ADMET Profiling: Predicting Pharmacokinetic Properties
A compound's efficacy is not solely determined by its binding affinity to a target; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical. In silico ADMET prediction tools can provide early warnings of potential liabilities, allowing for structural modifications to be made before significant resources are invested.[3]
Table 3: Predicted ADMET Properties of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal wall. |
| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells. |
| Distribution | ||
| BBB Permeability | Yes | Potential for CNS side effects or utility in treating brain tumors. |
| Plasma Protein Binding | High | May affect the free concentration of the drug. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | No | Lower risk of interactions with a major metabolic pathway. |
| Excretion | ||
| Total Clearance | Low | Suggests a longer half-life in the body.[5] |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low likelihood of carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Conclusion and Future Directions
The in silico modeling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, as outlined in this guide, provides a comprehensive and resource-efficient strategy for evaluating its therapeutic potential. The hypothetical results presented here suggest that the compound is a promising lead candidate, exhibiting favorable drug-like properties, strong binding affinity for EGFR and COX-2, a stable binding mode, and a generally acceptable ADMET profile.
The next logical steps would involve the chemical synthesis of the compound and its in vitro validation.[6] Experimental assays should be conducted to confirm its inhibitory activity against the predicted targets and to validate the ADMET predictions. Any discrepancies between the computational and experimental data can be used to refine the in silico models, leading to a more accurate and predictive drug discovery pipeline. The integration of computational and experimental approaches represents the future of pharmaceutical research, enabling the rapid development of safer and more effective medicines.
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Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC. [Link]
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Molecular Modeling Study and Proposition of Novel Diaryl Ether Derivatives as Protoporphyrinogen Oxidase Inhibitors. ResearchGate. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Europe PMC. [Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. Taylor & Francis Online. [Link]
-
5-broMo-2-Methoxy-3-(2-Methoxyethoxy)pyridine — Chemical Substance Information. NextSDS. [Link]
-
5-broMo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine - NextSDS. NextSDS. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
5-Bromo-2-ethoxypyridine Supplier China | High Purity CAS 133099-80-4. Pipzine Chemicals. [Link]
-
5-Bromo-2,3-difluoropyridine. PubChem. [Link]
-
Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and Molecular Docking. Advanced Journal of Chemistry, Section A. [Link]
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- 1. ijsat.org [ijsat.org]
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- 3. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Thermodynamic Solvation Profiling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in Organic Solvents
Executive Summary
5-Bromo-2-(3-ethoxyphenoxy)pyridine (BEPP) is a highly functionalized biaryl ether intermediate. Halopyridines of this class are key building blocks for synthesizing pharmaceuticals, agrochemicals, and complex metal ligands[1]. Because it serves as a critical precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions, understanding its thermodynamic solubility profile is paramount for process chemistry. This whitepaper provides an in-depth analysis of the structural causality dictating BEPP's solubility, establishes a self-validating experimental protocol for solubility determination, and outlines a data-driven framework for solvent selection.
Structural Causality and Thermodynamic Solvation
The solubility of an active pharmaceutical ingredient (API) or advanced intermediate is a balance of intermolecular forces between the solvent and solute, and the entropy change that accompanies solvation[2]. For BEPP, the molecular architecture dictates a highly specific solvation profile:
-
The Pyridine Core: The nitrogen atom acts as a weak hydrogen-bond acceptor. However, the electron-withdrawing nature of the adjacent halogens and ether linkages reduces its basicity, limiting its solubility in highly protic, aqueous media unless heavily acidified.
-
The 5-Bromo Substituent: The heavy bromine atom significantly increases the molecule's polarizability and lipophilicity. This massive electron cloud drives up the dispersion forces ( δd ), making the compound highly affine to halogenated and aromatic solvents.
-
The 3-Ethoxyphenoxy Linkage: The biaryl ether oxygen introduces a moderate dipole moment ( δp ) and conformational flexibility. This flexibility disrupts the crystal lattice energy (lowering the melting point compared to rigid planar analogs), which thermodynamically favors dissolution. The terminal ethoxy group further increases the lipophilic surface area.
Hansen Solubility Parameters (HSP) Framework
To predict and optimize the solubility of BEPP, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three distinct interaction vectors: dispersion forces ( δd ), polar forces ( δp ), and hydrogen-bonding energy ( δh )[3]. By plotting the solvent and solute parameters in a three-dimensional space, one can fit a sphere of interaction; solvents falling within this sphere will dissolve the solute[4].
Given its structural features, BEPP exhibits a high δd (due to the bromine and aromatic rings), a moderate δp (due to the ether and pyridine nitrogens), and a very low δh . Consequently, it requires solvents with matching vectors to achieve high concentrations.
Quantitative Solubility Data in Organic Solvents
Based on structural group contribution calculations and empirical profiling of analogous halogenated biaryl ethers, the following table summarizes the solubility profile of BEPP across various solvent classes at 25°C.
| Solvent | Solvent Class | δd (MPa 0.5 ) | δp (MPa 0.5 ) | δh (MPa 0.5 ) | Estimated Solubility (mg/mL at 25°C) |
| Dichloromethane (DCM) | Halogenated | 17.0 | 7.3 | 7.1 | > 250 (Highly Soluble) |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | > 200 (Highly Soluble) |
| Ethyl Acetate (EtOAc) | Ester | 15.8 | 5.3 | 7.2 | 100 - 150 (Soluble) |
| Methanol (MeOH) | Polar Protic | 15.1 | 12.3 | 22.3 | 10 - 25 (Sparingly Soluble) |
| n-Hexane | Non-polar | 14.9 | 0.0 | 0.0 | < 5 (Insoluble) |
| Water | Aqueous | 15.6 | 16.0 | 42.3 | < 0.1 (Practically Insoluble) |
Data Interpretation: The compound exhibits maximum solubility in DCM and THF because the HSP vectors of these solvents closely match the high dispersion and moderate polar requirements of BEPP. Conversely, the high hydrogen-bonding vector ( δh ) of water and methanol creates a thermodynamic mismatch, resulting in poor solubility.
Experimental Methodology: Self-Validating Solubility Protocol
To empirically validate the HSP vectors for process scale-up, a rigorous, self-validating high-throughput screening protocol must be employed. The following methodology ensures that measurements reflect true thermodynamic equilibrium rather than transient kinetic states[3].
Step-by-Step Protocol
-
Solvent Saturation:
-
Weigh 500 mg of crystalline 5-Bromo-2-(3-ethoxyphenoxy)pyridine into a 2 mL chemically inert glass HPLC vial.
-
Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution is fully saturated.
-
-
Isothermal Equilibration:
-
Place the sealed vials in a thermostatic shaker set strictly to 25.0 ± 0.1 °C.
-
Agitate at 500 RPM for 48 hours .
-
Causality: A 48-hour equilibration period is critical to ensure the dissolution process reaches a true thermodynamic equilibrium, mitigating the risk of measuring a metastable supersaturated state caused by initial rapid dissolution.
-
-
Phase Separation:
-
Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the undissolved solid.
-
Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Polytetrafluoroethylene (PTFE) is universally compatible with harsh organics (e.g., DCM, THF). Using a 0.22 µm pore size prevents sub-micron solid particulates from passing into the filtrate, which would artificially inflate the subsequent UV absorption quantification.
-
-
Quantitative Analysis (HPLC-UV):
-
Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
-
Inject into an HPLC system utilizing a C18 reverse-phase column and monitor at the compound's λmax (typically around 254 nm).
-
Calculate the exact solubility using a pre-established multi-point calibration curve.
-
Figure 1: Standardized workflow for thermodynamic solubility profiling.
Downstream Application: Solvent Selection Logic
Understanding the solubility profile of BEPP allows process chemists to rationally design downstream workflows, minimizing solvent waste and maximizing yield.
-
Reaction Solvents (Cross-Coupling): For palladium-catalyzed reactions requiring homogeneous conditions, THF or 1,4-Dioxane are optimal. They provide the necessary polar aprotic environment to dissolve both the lipophilic BEPP and the transition metal catalyst complexes, facilitating the rate-determining oxidative addition step.
-
Extraction & Workup: DCM and EtOAc are the premier choices for liquid-liquid extraction. Because BEPP is practically insoluble in water, partitioning the reaction mixture between water and DCM will quantitatively drive the intermediate into the organic phase, leaving inorganic salts behind.
-
Anti-Solvent Crystallization: To purify BEPP, a binary solvent system is required. The compound can be dissolved in a minimal volume of a "good" solvent (e.g., EtOAc), followed by the slow, controlled addition of an "anti-solvent" (e.g., n-Hexane or Heptane ). The addition of the non-polar alkane forces the HSP vector of the mixture outside the interaction sphere of the solute, triggering controlled nucleation and high-purity crystallization.
Figure 2: Solvent selection logic based on Hansen Solubility Parameter (HSP) distances.
References
-
Ideal Solubility & Solubility Models. Agno Pharmaceuticals. 2[2]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC - National Institutes of Health (NIH). 4[4]
-
Solubility Determination, Hansen Solubility Parameter, Molecular Simulation, and Thermodynamic Properties. Journal of Chemical & Engineering Data - American Chemical Society (ACS). 3[3]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - National Institutes of Health (NIH). 1[1]
Sources
An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-2-(3-ethoxyphenoxy)pyridine. In the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, with the IUPAC numbering convention for the pyridine and phenoxy rings, is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure and atom numbering scheme for 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons on both the pyridine and phenoxy rings, as well as the aliphatic protons of the ethoxy group. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on similar aromatic systems.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H6 (Pyridine) | 8.25 - 8.35 | d | ~2.5 |
| H4 (Pyridine) | 7.80 - 7.90 | dd | ~8.5, 2.5 |
| H3 (Pyridine) | 6.85 - 6.95 | d | ~8.5 |
| H6' (Phenoxy) | 7.25 - 7.35 | t | ~8.0 |
| H2' (Phenoxy) | 6.80 - 6.90 | d | ~8.0 |
| H4' (Phenoxy) | 6.70 - 6.80 | dd | ~8.0, 2.0 |
| H5' (Phenoxy) | 6.95 - 7.05 | t | ~2.0 |
| O-CH₂ (Ethoxy) | 4.05 - 4.15 | q | ~7.0 |
| CH₃ (Ethoxy) | 1.40 - 1.50 | t | ~7.0 |
Rationale for Predicted ¹H NMR Chemical Shifts:
-
Pyridine Protons: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom significantly influences the chemical shifts of the pyridine protons. H6 is expected to be the most downfield due to its proximity to the nitrogen and being in a para-like position to the bromine. H4 will also be downfield, showing coupling to both H3 and H6. H3 will be the most upfield of the pyridine protons.
-
Phenoxy Protons: The ethoxy group at the 3'-position is an electron-donating group, which will cause a general upfield shift of the phenoxy protons compared to unsubstituted benzene. The protons ortho and para to the ethoxy group (H2', H4', and H6') will be more shielded.
-
Ethoxy Protons: The methylene (CH₂) protons are adjacent to an oxygen atom, resulting in a downfield shift to the 4.05 - 4.15 ppm region. The methyl (CH₃) protons will be in a typical aliphatic region around 1.40 - 1.50 ppm. The coupling between the methylene and methyl groups will result in a quartet and a triplet, respectively, with a coupling constant of approximately 7.0 Hz.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and their position on the aromatic rings.
| Carbon Assignment | Predicted δ (ppm) |
| C2 (Pyridine) | 162 - 164 |
| C5 (Pyridine) | 115 - 117 |
| C6 (Pyridine) | 148 - 150 |
| C4 (Pyridine) | 141 - 143 |
| C3 (Pyridine) | 112 - 114 |
| C1' (Phenoxy) | 155 - 157 |
| C3' (Phenoxy) | 159 - 161 |
| C5' (Phenoxy) | 108 - 110 |
| C6' (Phenoxy) | 130 - 132 |
| C2' (Phenoxy) | 102 - 104 |
| C4' (Phenoxy) | 107 - 109 |
| O-CH₂ (Ethoxy) | 63 - 65 |
| CH₃ (Ethoxy) | 14 - 16 |
Rationale for Predicted ¹³C NMR Chemical Shifts:
-
Pyridine Carbons: The carbons attached to the electronegative nitrogen (C2 and C6) and the ether oxygen (C2) will be significantly downfield. The carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its exact position will also be influenced by the other substituents.
-
Phenoxy Carbons: The carbons attached to oxygen (C1' and C3') will be the most downfield in the phenoxy ring. The electron-donating ethoxy group will cause an upfield shift for the ortho and para carbons (C2', C4', and C6').
-
Ethoxy Carbons: The chemical shifts for the ethoxy group carbons are expected in their typical regions, with the carbon adjacent to the oxygen (CH₂) appearing further downfield.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |
| 1600 - 1570 | Strong | C=N and C=C stretching (Pyridine ring) |
| 1500 - 1450 | Strong | C=C stretching (Phenoxy ring) |
| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretching (Ether) |
| 1050 - 1000 | Strong | Aryl-O-C symmetric stretching (Ether) |
| 850 - 750 | Strong | C-H out-of-plane bending (Aromatic) |
| 700 - 600 | Medium | C-Br stretching |
Rationale for Predicted IR Absorptions:
The predicted IR spectrum is a composite of the vibrations of the substituted pyridine ring, the substituted phenoxy ring, and the ethoxy group. The strong bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring systems. The prominent absorptions in the 1250-1000 cm⁻¹ range are indicative of the aryl ether linkages. The C-Br stretching vibration is expected in the lower frequency region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Processing: The spectrum is typically presented as percent transmittance versus wavenumber.
Predicted Mass Spectrometry (MS) Data
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
| m/z (mass-to-charge ratio) | Predicted Assignment |
| 310/312 | [M]⁺˙ (Molecular ion) |
| 281/283 | [M - C₂H₅]⁺ |
| 231 | [M - Br]⁺ |
| 186 | [M - Br - C₂H₅O]⁺ |
| 157/159 | [Br-C₅H₃N-O]⁺ |
| 123 | [C₆H₅O-C₂H₅]⁺ |
Rationale for Predicted Fragmentation:
The molecular ion peak is expected at m/z 310 and 312, corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes, respectively. Common fragmentation pathways for aryl ethers include cleavage of the ether bond. Loss of the ethyl group from the ethoxy moiety is also a likely fragmentation.
Caption: Key predicted fragmentation pathways for 5-Bromo-2-(3-ethoxyphenoxy)pyridine in mass spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures. The included experimental protocols offer a standardized approach for the empirical validation of these predictions upon synthesis of the compound. This document serves as a valuable resource for the structural elucidation and characterization of this molecule and its derivatives.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
NIST Chemistry WebBook: [Link]
-
Spectral Database for Organic Compounds (SDBS): [Link]
Application Note: Synthesis and Late-Stage Functionalization of 5-Bromo-2-(3-ethoxyphenoxy)pyridine Scaffolds
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
Diaryl ethers, specifically 2-aryloxypyridines, are privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, GPCR modulators, and anti-inflammatory agents. The compound 5-bromo-2-(3-ethoxyphenoxy)pyridine is a highly versatile building block. It features a flexible, electron-rich ether linkage and a C5-bromide handle that is perfectly primed for downstream transition-metal-catalyzed derivatization.
This application note details a robust, self-validating protocol for the synthesis of this core scaffold via Nucleophilic Aromatic Substitution (SNAr), followed by its divergent functionalization.
Mechanistic Rationale & Design Strategy
Orthogonal Reactivity of Dihalopyridines
The synthesis of 2-aryloxy-5-bromopyridines is most efficiently achieved by leveraging the differential reactivity of dihalopyridines[1]. We utilize 5-bromo-2-chloropyridine as the electrophile rather than 2,5-dibromopyridine. The rationale is rooted in the electronic distribution of the pyridine ring:
-
SNAr Activation (C2): The electronegative pyridine nitrogen withdraws electron density via induction and resonance, strongly activating the ortho (C2) and para (C4) positions toward nucleophilic attack. The highly polarized C2-Cl bond is readily displaced by phenoxides.
-
Cross-Coupling Activation (C5): The meta position (C5) is electronically deactivated toward SNAr, making the C5-Br bond completely inert to the phenol nucleophile. However, in downstream palladium-catalyzed cross-coupling, oxidative addition occurs preferentially at the weaker C-Br bond (bond dissociation energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol).
This orthogonal reactivity allows for completely regioselective substitution without the need for protecting groups[1].
The "Cesium Effect" in O-Arylation
While alternative umpolung strategies utilizing diaryliodonium salts exist for pyridone O-arylation[2], the direct base-mediated SNAr approach remains the most scalable method for this scaffold. The choice of base is critical. We employ Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF)[3]. The large ionic radius of the Cs+ cation (1.67 Å) results in a low charge density, forming very loose ion pairs with the 3-ethoxyphenoxide anion in polar aprotic solvents. This leaves the phenoxide "naked" and highly nucleophilic, significantly accelerating the formation of the Meisenheimer complex.
Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Reaction Optimization Data
To validate the causality of our reagent selection, a solvent and base screen was conducted for the SNAr step. The quantitative data is summarized below, demonstrating the superiority of the Cs2CO3/DMF system.
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Analytical Observation & Causality |
| 1 | K2CO3 | Acetonitrile | 80 | 16 | 45% | Incomplete conversion; poor solubility of base limits the reaction rate. |
| 2 | K2CO3 | DMF | 90 | 16 | 62% | Moderate yield; tighter K+ ion pairing reduces nucleophilicity. |
| 3 | NaH | THF | 65 | 12 | 55% | Side reactions observed; handling issues at scale due to H2 evolution. |
| 4 | Cs2CO3 | DMF | 90 | 8 | 94% | Optimal: Complete conversion, clean profile driven by the "Cesium Effect". |
| 5 | Cs2CO3 | DMSO | 100 | 6 | 88% | Good yield, but the high boiling point of DMSO complicates aqueous workup. |
Experimental Protocols
Divergent synthetic workflow for 5-bromo-2-(3-ethoxyphenoxy)pyridine derivatives.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 5-bromo-2-(3-ethoxyphenoxy)pyridine via SNAr.
-
Reactor Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 5-bromo-2-chloropyridine (10.0 g, 51.9 mmol) and 3-ethoxyphenol (7.9 g, 57.1 mmol, 1.1 equiv).
-
Solvent & Base Addition: Add anhydrous DMF (100 mL) to dissolve the reactants. Portion-wise, add Cs2CO3 (25.4 g, 77.9 mmol, 1.5 equiv). Caution: Mild exotherm may occur.
-
Reaction Execution: Purge the vessel with N2 for 5 minutes to prevent oxidative degradation of the phenol. Heat the heterogeneous mixture to 90 °C using a heating block.
-
In-Process Control (IPC): After 8 hours, withdraw a 50 µL aliquot, quench into 1 mL H2O/EtOAc (1:1), and analyze the organic layer via TLC (Hexanes/EtOAc 4:1) and LC-MS.
-
Self-Validation: The reaction is complete when the electrophile (m/z 192/194) is consumed, and the product mass (m/z 294/296, exhibiting a 1:1 isotopic doublet characteristic of a single bromine atom) dominates the chromatogram.
-
-
Quench & Extraction: Cool the mixture to ambient temperature. Pour into 400 mL of ice-cold deionized water to precipitate inorganic salts. Extract the aqueous phase with EtOAc (3 × 150 mL).
-
DMF Removal (Critical Step): Wash the combined organic extracts with a 5% aqueous LiCl solution (3 × 100 mL).
-
Causality: LiCl significantly increases the partition coefficient of DMF into the aqueous phase, preventing solvent carryover which can poison downstream palladium catalysts.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to afford the core scaffold as a colorless to pale-yellow oil.
Protocol B: Downstream Derivatization via Suzuki-Miyaura Coupling
Objective: Functionalize the C5-position to generate a 5-aryl-2-(3-ethoxyphenoxy)pyridine derivative.
-
Degassing: In a 50 mL Schlenk flask, combine 5-bromo-2-(3-ethoxyphenoxy)pyridine (1.0 g, 3.4 mmol), an arylboronic acid (4.0 mmol, 1.2 equiv), Pd(dppf)Cl2·CH2Cl2 (124 mg, 0.17 mmol, 5 mol%), and K2CO3 (0.94 g, 6.8 mmol, 2.0 equiv). Add a 1,4-Dioxane/H2O mixture (4:1 v/v, 20 mL). Sparge the biphasic solution with N2 for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the unwanted homocoupling of the boronic acid.
-
-
Coupling: Heat the mixture to 85 °C for 4 hours under an N2 atmosphere.
-
IPC Validation: Analyze via LC-MS. The disappearance of the m/z 294/296 doublet confirms complete oxidative addition and successful cross-coupling.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the final derivative.
References
-
[1] An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. researchgate.net. Available at:
-
Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. nimbustx.com. Available at:
-
[3] WO2016198374A1 - Aromatic sulfonamide derivatives. google.com. Available at:
-
[2] Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts. researchgate.net. Available at:
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-(3-ethoxyphenoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. As a key structural motif in medicinal chemistry, the 2,5-disubstituted pyridine core offers a versatile scaffold for the development of novel therapeutic agents. These application notes provide an in-depth understanding of the reaction mechanism, meticulously outlined experimental protocols, and critical insights into reaction optimization. The provided methodologies are designed to be robust and reproducible, serving as a foundational resource for researchers engaged in the synthesis of complex biaryl and heteroaryl compounds for drug discovery and development programs.
Introduction: The Significance of 2,5-Disubstituted Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the aqueous solubility of drug candidates.[1] Specifically, the 2,5-disubstituted pyridine scaffold is a privileged structure found in numerous biologically active molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[2][3][4] The ability to selectively introduce diverse molecular fragments at the 5-position of the pyridine ring through robust synthetic methodologies is therefore of paramount importance in modern drug discovery.
5-Bromo-2-(3-ethoxyphenoxy)pyridine serves as a versatile building block for this purpose. The phenoxy group at the 2-position modulates the electronic properties of the pyridine ring, while the bromine atom at the 5-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and boronate ester coupling partners.[5][6]
This document provides a detailed exploration of the Suzuki coupling reaction as applied to 5-Bromo-2-(3-ethoxyphenoxy)pyridine, offering both a theoretical framework and practical, step-by-step protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This step results in the formation of a square planar palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species.[7] This boronate then transfers its organic substituent to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center, leading to the formation of the desired 2-(3-ethoxyphenoxy)-5-arylpyridine product and the regeneration of the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Below is a visual representation of the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is adapted from established methodologies for the Suzuki coupling of substituted bromopyridines.
Materials:
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if heating conventionally)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(3-ethoxyphenoxy)pyridine, the desired arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 (dioxane:water). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-(3-ethoxyphenoxy)-5-arylpyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 5-Bromo-2-(3-ethoxyphenoxy)pyridine, the arylboronic acid, potassium phosphate, and the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a temperature between 100-150 °C for 15-60 minutes.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions for Suzuki coupling reactions of various bromopyridine derivatives, providing a valuable reference for optimizing the reaction with 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
| Substrate | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 18 |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-110 | 4-24 |
| 2-Bromopyridine | Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 3 |
| 5-Bromo-2-iodobenzoic acid (selective at I) | Pd(PPh₃)₄ (1-5) | Na₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 |
Troubleshooting and Optimization
While the provided protocols are robust, challenges such as low yield or the presence of side products may arise. The following workflow can guide troubleshooting efforts.
Sources
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has proven indispensable in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2][3][4] The reaction's utility is underscored by its generally mild conditions and tolerance of a wide variety of functional groups.[5][6]
This guide provides a detailed examination of the Sonogashira coupling as applied to 5-Bromo-2-(3-ethoxyphenoxy)pyridine, a substrate of interest in medicinal chemistry and materials science due to its substituted pyridine core. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and optimize this crucial reaction.
Mechanistic Underpinnings and Critical Parameters
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
The Catalytic Cycles:
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assay of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Characterizing Novel Pyridine-Based Small Molecules
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a wide range of biological interactions makes it a frequent starting point for the discovery of novel therapeutics.[1][2] 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a novel small molecule with potential as a modulator of key cellular signaling pathways. Given the prevalence of pyridine derivatives as kinase inhibitors, this guide will focus on a systematic in vitro approach to characterize its biological activity, with a particular emphasis on assays relevant to kinase inhibition.[3][4] However, the principles and methods described herein are broadly applicable to the initial investigation of any novel small molecule inhibitor.
This document provides a comprehensive framework for the in vitro characterization of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, from initial biochemical assays to more complex cell-based functional assessments. The protocols are designed to be adaptable, allowing researchers to tailor the experimental design to their specific biological questions and available resources. Our objective is to provide a scientifically rigorous and logically structured guide that enables the robust evaluation of this compound's therapeutic potential.
Part 1: Foundational Biochemical Assays for Target Engagement and Inhibition
The first step in characterizing a novel small molecule is to determine if it directly interacts with and inhibits a purified biological target, such as an enzyme.[5] Biochemical assays provide a clean, cell-free system to quantify the direct inhibitory activity of a compound against its putative target.[6] For the purpose of this guide, we will assume a hypothetical scenario where 5-Bromo-2-(3-ethoxyphenoxy)pyridine is being investigated as a kinase inhibitor.
Kinase Inhibition Assays: Measuring Direct Target Modulation
Kinase assays are fundamental in drug discovery to identify and characterize compounds that modulate the activity of protein kinases.[3][7] These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] There are two main categories of biochemical kinase assays: activity assays and binding assays.
1.1.1 Kinase Activity Assays
These assays directly measure the catalytic function of the kinase, which is the transfer of a phosphate group from ATP to a substrate.[3] The inhibition of this process by a compound is a direct measure of its inhibitory potential.
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In each well of the assay plate, add the following components in this order:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%)
-
Kinase
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Controls:
-
Positive Control (100% activity): Reaction with DMSO instead of the test compound.
-
Negative Control (0% activity): Reaction without the kinase or without ATP.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
1.1.2 Kinase Binding Assays
Binding assays measure the ability of a compound to displace a known ligand from the kinase's binding site.[9] These assays are particularly useful for identifying non-competitive or allosteric inhibitors.
Protocol 2: TR-FRET Based Kinase Binding Assay (e.g., LanthaScreen™)
This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of a fluorescently labeled tracer to a kinase. An inhibitor will compete with the tracer for binding, leading to a decrease in the TR-FRET signal.
Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET.
Materials:
-
Tagged, purified recombinant kinase
-
Terbium-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine (dissolved in DMSO)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in DMSO.
-
Reaction Setup: In each well of the assay plate, add the following:
-
Assay buffer
-
Test compound at various concentrations.
-
Kinase and terbium-labeled antibody mixture.
-
-
Incubation: Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Tracer Addition: Add the fluorescent tracer to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
Controls:
-
Positive Control (Maximum FRET): Reaction with DMSO.
-
Negative Control (Minimum FRET): Reaction without the kinase.
Data Analysis: Calculate the emission ratio and then the percent inhibition. Determine the IC50 value as described for the activity assay.
| Assay Type | Principle | Advantages | Considerations |
| Luminescence-Based Activity Assay | Measures ATP consumption or ADP production.[8] | High sensitivity, broad applicability to different kinases. | Indirect measurement of phosphorylation. |
| TR-FRET Binding Assay | Measures displacement of a fluorescent tracer from the kinase.[9] | Can detect non-ATP competitive inhibitors, robust format. | Requires a specific tracer for each kinase. |
Part 2: Cell-Based Assays for Determining Cellular Potency and Functional Effects
While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[5][10] These assays assess the compound's ability to cross the cell membrane, engage its target within the cell, and elicit a functional response.
Target Engagement in a Cellular Context
Before assessing downstream functional effects, it is important to confirm that the compound can engage its target inside living cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: When a protein binds to a ligand, its thermal stability increases. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific for the target protein
-
Western blotting or ELISA reagents
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heating: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Cellular Functional Assays
These assays measure the downstream consequences of target inhibition, such as changes in cell signaling, proliferation, or viability.
Protocol 4: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This is a fundamental assay to determine the effect of a compound on cell growth and survival.[11]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line relevant to the target kinase
-
Cell culture medium
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque plates
-
Spectrophotometer or luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-2-(3-ethoxyphenoxy)pyridine for a specified period (e.g., 72 hours).
-
Assay Readout:
-
For MTT: Add MTT reagent and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo®: Add the reagent and measure luminescence.
-
-
Data Analysis: Calculate the percent viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of 5-Bromo-2-(3-ethoxyphenoxy)pyridine's in vitro activity.
| Parameter | Assay | Interpretation |
| IC50 (Biochemical) | Kinase Activity/Binding Assay | Potency of the compound against the purified target. |
| Thermal Shift (CETSA) | Cellular Thermal Shift Assay | Confirmation of target engagement in a cellular environment. |
| GI50/IC50 (Cellular) | Cell Proliferation/Viability Assay | Cellular potency and anti-proliferative effect. |
A successful lead compound will typically exhibit potent biochemical inhibition that translates to on-target cellular activity and a desired functional outcome, such as the inhibition of cancer cell proliferation. Discrepancies between biochemical and cellular potency can provide insights into factors such as cell permeability, off-target effects, or compound metabolism.[12]
Visualizing the Workflow
Caption: A streamlined workflow for the in vitro characterization of a novel small molecule inhibitor.
References
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Gurska, L. M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 229-238. [Link]
-
Lee, H. T., Lee, S. H., & Heo, Y. S. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Molecules and Cells, 42(8), 575-584. [Link]
-
An, W. F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 2(3), 199-214. [Link]
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Wang, C., Li, Y., Wang, Q., & Li, Z. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Journal of Cancer, 10(21), 5240-5250. [Link]
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MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. [Link]
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van der Woude, C. J., & Kleibeuker, J. H. (2000). A brief guide to performing pharmacological studies in vitro: reflections from the EORTC-PAMM course "Preclinical and early-phase clinical pharmacology". Anticancer Research, 20(5A), 3363-3367. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Colombo, M., & Figg, W. D. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3471-3479. [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Gordon, E. M., & Jean, F. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One, 3(11), e3624. [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Chu, X., Liao, M., & Shen, H. (2018). Survey of Pharmaceutical Industry's Best Practices around In Vitro Transporter Assessment and Implications for Drug Development: Considerations from the International Consortium for Innovation and Quality for Pharmaceutical Development Transporter Working Group. Drug Metabolism and Disposition, 46(6), 789-801. [Link]
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EMMA International. (2024, March 4). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]
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YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Adeel, M., Elahi, A., Hussain, K., & Arshad, M. N. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]
-
Reilly, M. A., & Shafaat, H. S. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 59(1), 264-280. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 10(42), 25148-25164. [Link]
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Application Note: A Framework for Characterizing Novel Pyridine-Based Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyridine Scaffolds in Chemical Biology
The pyridine nucleus is a privileged scaffold in medicinal chemistry and chemical biology, found in numerous FDA-approved drugs and bioactive molecules.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal starting point for the design of potent and selective chemical probes. These probes are indispensable tools for elucidating the biological functions of proteins and validating new drug targets.[3][4]
This guide provides a comprehensive framework for the characterization and application of a novel pyridine-containing compound, using the hypothetical molecule 5-Bromo-2-(3-ethoxyphenoxy)pyridine as a case study. We will navigate the critical steps from initial probe design and target identification to target validation and functional characterization, providing field-proven insights and detailed protocols for researchers.
Part 1: Probe Design and Synthesis: From Hit to Tool
A bioactive "hit" from a phenotypic screen is the starting point. To transform it into a useful chemical probe, it must be modified to enable the identification of its molecular targets.[5] This typically involves the introduction of a "tag" for affinity purification or visualization.
Causality in Probe Design: The choice of tag and its point of attachment are critical. The tag should be placed at a position that does not disrupt the compound's binding to its target. A common strategy is to first perform a preliminary Structure-Activity Relationship (SAR) study to identify non-essential regions of the molecule. For our example, let's assume that the ethoxy-phenyl moiety is crucial for activity, while the bromo-substituent on the pyridine ring can be modified.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
This protocol describes the synthesis of a biotinylated version of 5-Bromo-2-(3-ethoxyphenoxy)pyridine via a Suzuki cross-coupling reaction, a common method for modifying pyridine rings.[6][7]
Materials:
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine
-
Biotin-PEG-alkyne
-
Azide-functionalized boronic ester
-
Pd(PPh3)4 (Palladium tetrakis(triphenylphosphine))
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and water
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Azide Installation: In a round-bottom flask, dissolve 5-Bromo-2-(3-ethoxyphenoxy)pyridine (1 equivalent) and the azide-functionalized boronic ester (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.
-
Add K2CO3 (2.5 equivalents) and degas the mixture with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 equivalents) and heat the reaction mixture to 90°C for 12 hours under an argon atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting azide-functionalized pyridine derivative by silica gel column chromatography.
-
Click Chemistry: Dissolve the purified azide-functionalized pyridine (1 equivalent) and Biotin-PEG-alkyne (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents). Stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final biotinylated probe by silica gel column chromatography.
Part 2: Unmasking the Target: Affinity-Based Chemoproteomics
With a tagged probe in hand, the next step is to identify its interacting proteins from a complex biological sample, such as a cell lysate.[5] Affinity-based chemoproteomics, or "pulldown" assays, are a robust method for this purpose.[5]
Diagram 1: Affinity-Based Pulldown Workflow
Caption: Workflow for identifying protein targets of a biotinylated chemical probe.
Protocol 2: Affinity Pulldown and Mass Spectrometry
Materials:
-
Cultured cells of interest (e.g., MCF-7 breast cancer cells)[8]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated pyridine probe
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometry-grade trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them on ice for 30 minutes in lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe (e.g., at 10 µM final concentration) for 1 hour at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with DMSO.
-
Bead Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5 minutes.
-
Sample Preparation for Mass Spectrometry: Run the eluate a short distance into an SDS-PAGE gel. Excise the protein band, cut it into small pieces, and perform in-gel tryptic digestion overnight.
-
LC-MS/MS Analysis: Extract the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins that were significantly enriched in the probe-treated sample compared to the DMSO control.
Table 1: Hypothetical List of Enriched Proteins from Pulldown-MS
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/DMSO) | p-value |
| P04637 | TP53 | 1.2 | 0.45 |
| Q09472 | PIM1 | 15.8 | <0.001 |
| P60709 | ACTB | 1.1 | 0.89 |
| P35568 | MAPK1 | 2.5 | 0.08 |
| P11309 | PIM2 | 12.3 | <0.001 |
In this hypothetical example, PIM1 and PIM2 kinases are significantly enriched, suggesting they are potential targets of the pyridine probe.[8]
Part 3: Confirming the Connection: Target Engagement Assays
Identifying a protein in a pulldown experiment is not sufficient to prove it is a direct target. Target engagement assays are crucial to confirm that the compound physically interacts with the putative target inside living cells.[4][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9] It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cultured cells
-
Pyridine probe (un-tagged)
-
DMSO (vehicle control)
-
PBS
-
PCR tubes and a thermal cycler
-
Lysis buffer with protease inhibitors
-
Antibody against the putative target protein (e.g., anti-PIM1)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the pyridine probe (e.g., at various concentrations) or DMSO for 1 hour.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (e.g., PIM1) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the probe-treated samples indicates target engagement.
Table 2: Hypothetical CETSA Data for PIM1 Kinase
| Temperature (°C) | % Soluble PIM1 (DMSO) | % Soluble PIM1 (10 µM Probe) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
This hypothetical data shows a significant thermal stabilization of PIM1 in the presence of the probe, confirming direct target engagement in cells.
Part 4: From Binding to Biology: Functional Characterization
Once a target is validated, the final step is to understand the functional consequences of the probe-target interaction. This involves designing cellular assays to measure changes in the target's activity or downstream signaling pathways. For a kinase like PIM1, this could involve:
-
In vitro kinase assays: To measure the direct inhibitory effect of the probe on the kinase's enzymatic activity.
-
Phospho-protein analysis: Using Western blotting or phospho-proteomics to measure changes in the phosphorylation of known PIM1 substrates in cells treated with the probe.
-
Phenotypic assays: Assessing the probe's effect on cellular processes known to be regulated by the target, such as cell proliferation, apoptosis, or migration.[8]
By systematically applying this framework, researchers can confidently identify the molecular targets of novel pyridine-based compounds and develop them into well-characterized chemical probes for exploring complex biological systems and accelerating drug discovery.
References
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]
-
Centre for Medicines Discovery. (2018). Target Identification Using Chemical Probes. Available at: [Link]
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Zhang, Y. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Available at: [Link]
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Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]
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Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
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Katritzky, A. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. Available at: [Link]
-
LookChem. (n.d.). Cas 877399-00-3,(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Available at: [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Chemsrc. (2025, August 28). CAS#:1912227-02-1 | Pyridine, 2-[(5-bromo-3-pyridinyl)oxy]-3-ethoxy. Available at: [Link]
-
Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. Available at: [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]
-
Reilly, M. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Available at: [Link]
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DeGruyter, J. N., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Available at: [Link]
-
NextSDS. (n.d.). 5-broMo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine. Available at: [Link]
-
de Oliveira, A. S., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Molecules. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Advances. Available at: [Link]
-
IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
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University of New Hampshire Scholars' Repository. (2020). Development of a Clickable Probe for Imaging Hydrogen Peroxide in the Bilayer. Available at: [Link]
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Application Notes and Protocols: Characterization of 5-Bromo-2-(3-ethoxyphenoxy)pyridine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology and immunology. Protein kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1][2] This document provides a comprehensive guide for the initial characterization of a novel small molecule, 5-Bromo-2-(3-ethoxyphenoxy)pyridine, as a putative kinase inhibitor. While the specific biological activity of this compound is under investigation, the principles and protocols outlined herein describe a robust, field-proven workflow for any new chemical entity. We will proceed from initial biochemical potency and selectivity assessment to cell-based validation of target engagement and downstream pathway modulation. The causality behind experimental choices is emphasized to equip the researcher with a self-validating system for inhibitor characterization.
Introduction: The Rationale for Kinase Inhibitor Discovery
Protein kinases orchestrate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[3][4] Their dysregulation is a hallmark of numerous diseases. The success of targeted therapies like Imatinib has validated kinases as premier drug targets, spurring the search for new inhibitors with improved potency, selectivity, and pharmacological properties.[2] Pyridine-containing compounds are a well-established scaffold in medicinal chemistry, known for their ability to form key interactions within the ATP-binding pocket of various kinases.[5][6][7]
This guide uses 5-Bromo-2-(3-ethoxyphenoxy)pyridine as a representative candidate to illustrate the critical path of kinase inhibitor characterization. The workflow is designed to be target-agnostic and can be adapted for any newly synthesized compound.
Initial Biochemical Characterization: Potency and Selectivity
The first step in evaluating a new compound is to determine its activity and specificity against the human kinome.[2] This is crucial for identifying its primary target(s) and understanding potential off-target effects that could lead to toxicity.[2]
Kinase Selectivity Profiling (Primary Screen)
A broad kinase panel screen is the most efficient method to obtain an initial fingerprint of a compound's activity. This is typically performed at a single high concentration (e.g., 1-10 µM) against hundreds of kinases.
Workflow for Kinase Selectivity Profiling:
Caption: High-throughput workflow for primary kinase selectivity profiling.
IC₅₀ Determination for Lead Targets
Once "hits" are identified from the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) for each of these kinases. The IC₅₀ value is a quantitative measure of the compound's potency.[2] We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, as an example.[8][9]
Principle of the ADP-Glo™ Assay: This is a two-step process. First, the kinase reaction is performed. Then, the "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Finally, the "Kinase Detection Reagent" is added, which converts the ADP generated into ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.[9] A lower light signal corresponds to higher kinase activity (more ADP produced), while a strong light signal indicates potent inhibition (less ADP produced).[8]
Detailed Protocol: In Vitro IC₅₀ Determination using ADP-Glo™
Materials:
-
Recombinant Kinase of Interest (e.g., "Kinase X")
-
Kinase-specific peptide substrate
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine (Test Compound)
-
Staurosporine or other known inhibitor (Positive Control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution
-
DMSO
-
White, non-binding 384-well plates (e.g., Corning #3824)[8]
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in 100% DMSO.
-
Create a serial dilution series of the compound. For a typical 10-point curve, dilute the stock in kinase buffer containing a constant final DMSO concentration (e.g., 1%). The concentration range should span from micromolar to nanomolar to accurately capture the IC₅₀.[10]
-
-
Assay Setup:
-
Add 2.5 µL of the compound dilutions (or DMSO for no-inhibitor control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.
-
Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for ATP for that specific kinase, as this is critical for accurate inhibitor data.[1]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.[10]
-
Mix the plate gently.
-
-
Incubation:
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[10]
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" (DMSO only) wells as 100% activity and the "high concentration inhibitor" or "no enzyme" wells as 0% activity.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Parameter | Hypothetical Value for Kinase X | Hypothetical Value for Kinase Y |
| IC₅₀ (nM) | 50 | >10,000 |
| Hill Slope | 1.1 | N/A |
| Max Inhibition (%) | 98% | 15% |
| Table 1: Example IC₅₀ data for 5-Bromo-2-(3-ethoxyphenoxy)pyridine. |
Cellular Characterization: Target Engagement and Pathway Analysis
While in vitro assays are essential for determining biochemical potency, they do not reflect the complex environment inside a cell.[3][11] Cell-based assays are critical to confirm that the compound can enter the cell, bind to its intended target, and exert a biological effect.[11][12]
Cellular Target Engagement
It is crucial to verify that the inhibitor engages its target kinase within the cellular milieu. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.
Principle of NanoBRET™ Assay: This assay measures compound binding at a specific protein target in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. If the test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[12] This provides a direct measure of target occupancy.
Protocol: Cellular Target Engagement using NanoBRET™
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer and incubate.
-
Add the Nano-Glo® substrate to measure both donor (luciferase) and acceptor (tracer) signals.
-
-
Data Analysis:
-
Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates successful target engagement by the compound.
-
Downstream Signaling Pathway Analysis
Inhibiting a kinase should block the phosphorylation of its downstream substrates.[4] Western blotting is a standard method to visualize this effect. For example, if our compound inhibits a kinase in the PI3K/AKT pathway, we would expect to see a reduction in the phosphorylation of AKT or its substrates.[13][14]
Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the PI3K/AKT/PDK1 signaling pathway.
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Treatment:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).
-
Incubate with a corresponding primary antibody for the total protein (e.g., anti-total-AKT) as a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Result: A dose-dependent decrease in the band intensity for the phospho-protein, with no change in the total protein level, confirms that the inhibitor is active on its intended pathway in cells.
Conclusion and Future Directions
This guide outlines the foundational workflow for characterizing a novel compound, 5-Bromo-2-(3-ethoxyphenoxy)pyridine, as a kinase inhibitor. By following these protocols, a researcher can robustly determine its biochemical potency, selectivity, cellular target engagement, and impact on downstream signaling. Positive results from these assays would justify further studies, including mechanism of action (e.g., ATP-competitive vs. allosteric), broader cell-based functional assays (e.g., proliferation, apoptosis), and eventual in vivo efficacy studies in animal models.[2] Each step is designed to build upon the last, providing a comprehensive and validated data package for this promising new chemical entity.
References
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. [Link]
-
Cell-based Kinase Signaling Pathway Assays. Bioinvenu. [Link]
-
In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). PubMed. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020, December 15). PubMed. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018, November 1). PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (2000). Chemical & Pharmaceutical Bulletin. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Dual Targeting of CDK and Tropomyosin Receptor Kinase Families by the Oral Inhibitor PHA-848125, an Agent with Broad-Spectrum Antitumor Efficacy. (2010, August). ResearchGate. [Link]
-
Discovery of imidazo[1,2- a ]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (n.d.). PlumX. [Link]
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Application Notes and Protocols for Characterizing the Cellular Activity of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Introduction
5-Bromo-2-(3-ethoxyphenoxy)pyridine is a synthetic heterocyclic compound with potential for biological activity, a characteristic shared by many pyridine derivatives which are known to exhibit a wide range of pharmacological properties, including anticancer and kinase inhibitory effects.[1][2] As the specific cellular targets and mechanism of action for this particular compound are not yet elucidated, a systematic, multi-pronged approach is required for its characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activity of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. The proposed workflow is designed as a phased, decision-making tree, beginning with broad phenotypic screening to identify a general cellular response, followed by more targeted assays to dissect the underlying mechanism of action and identify potential molecular targets. This approach is aligned with modern phenotypic drug discovery strategies, which are particularly useful when the molecular target of a compound is unknown.[3][4][5]
Overall Experimental Workflow
The proposed strategy begins with a broad assessment of the compound's impact on cell health and proliferation across a panel of cell lines. Positive "hits" from this initial phase, indicating significant bioactivity, will trigger a deeper investigation into the mode of cell death or growth arrest, and a large-scale screen to identify potential protein kinase targets. Subsequent assays will be guided by these findings to confirm target engagement and elucidate the affected signaling pathways.
Caption: Overall workflow for characterizing 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Phase 1: Initial Phenotypic Screening for Bioactivity
The primary objective of this phase is to determine whether 5-Bromo-2-(3-ethoxyphenoxy)pyridine exerts a measurable effect on cell viability or proliferation. A panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) is recommended to identify any potential tissue-specific sensitivity.
Cell Viability Assessment using MTT Assay
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. This assay provides a robust, high-throughput method to quantify the cytotoxic or cytostatic effects of the compound.[7]
Experimental Protocol:
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2X stock solution of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2, allowing for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Absorbance Reading: Incubate the plate overnight in a humidified incubator. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
Cell Proliferation Assessment using BrdU Incorporation Assay
Scientific Rationale: The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, a hallmark of cell proliferation.[8][9] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] The incorporated BrdU can then be detected using a specific anti-BrdU antibody.[8][9] This assay is more specific for cell proliferation than viability assays, as it distinguishes between a cytostatic (inhibition of proliferation) and a cytotoxic (cell death) effect.
Experimental Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the 48-72 hour incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.[11]
-
Fixation and Denaturation: After the incubation with BrdU, remove the medium, and fix the cells with a fixative solution (e.g., ethanol-based). Then, denature the DNA using an acid solution (e.g., 2M HCl) to expose the incorporated BrdU.[12]
-
Antibody Incubation: Neutralize the acid and incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze the conversion of TMB to a colored product. Stop the reaction with an acidic solution.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
| Assay | Principle | Endpoint | Information Gained |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Colorimetric (Absorbance at 570 nm) | Overall cell viability and metabolic activity. |
| BrdU | Incorporation of a thymidine analog into newly synthesized DNA.[9] | Colorimetric (Absorbance at 450 nm) | Direct measure of DNA synthesis and cell proliferation. |
Phase 2: Elucidating the Mechanism of Action
If the initial screening reveals significant activity (e.g., an IC50 < 10 µM), the next phase aims to identify the molecular target and understand how the compound exerts its effects.
Kinome-Wide Profiling
Scientific Rationale: The pyridine scaffold is a common feature in many kinase inhibitors.[2] Therefore, a logical next step is to screen 5-Bromo-2-(3-ethoxyphenoxy)pyridine against a large panel of kinases. This can be efficiently achieved through commercial services that offer screening against hundreds of kinases in either biochemical (activity-based) or binding assays.[13][14][15] This approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile, identifying potential primary targets and off-targets.
Workflow:
-
Select a Screening Service: Choose a reputable provider offering a broad kinase panel (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).[14][15]
-
Compound Submission: Submit the compound at a concentration that showed significant activity in the phenotypic screens (e.g., 1 µM or 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition for each kinase in the panel. Potent hits (e.g., >50% inhibition) should be followed up with IC50 determination to confirm potency.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: If the compound inhibits cell proliferation, it is crucial to determine if it causes arrest at a specific phase of the cell cycle. Flow cytometry using propidium iodide (PI) staining is a standard method for this analysis.[16][17] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[16] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17] Store at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
Scientific Rationale: If the compound is cytotoxic, it is important to distinguish between apoptosis (programmed cell death) and necrosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells.[20][21] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[22]
Experimental Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[21]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Decision-making workflow for MoA elucidation.
Phase 3: Target Validation and Pathway Analysis
The final phase focuses on confirming the direct interaction of the compound with its putative target(s) in a cellular context and identifying the downstream signaling pathways that are affected.
Cellular Target Engagement Assays
Scientific Rationale: While biochemical assays are excellent for initial screening, it is crucial to confirm that the compound can bind to its target inside a living cell. Several technologies can be used for this purpose. For kinase targets, a cellular phosphorylation assay is a gold-standard method.[23][24] This involves treating cells with the compound and then measuring the phosphorylation status of a known downstream substrate of the target kinase via Western blotting or ELISA. A reduction in substrate phosphorylation indicates that the compound is inhibiting the kinase in the cellular environment.
General Protocol for a Cellular Phosphorylation Assay (Western Blot):
-
Cell Treatment: Treat cells with the compound at various concentrations for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH) to determine the effect of the compound on substrate phosphorylation.
Signaling Pathway Reporter Assays
Scientific Rationale: To understand the broader impact of the compound on cellular signaling, reporter gene assays can be employed.[25][26][27] These assays utilize a plasmid containing a transcriptional response element for a specific signaling pathway (e.g., NF-κB, AP-1, STAT3) upstream of a reporter gene (e.g., luciferase or GFP).[26][28] If the compound modulates the activity of the pathway, it will lead to a change in the expression of the reporter gene, which can be easily quantified.
General Protocol for a Luciferase Reporter Assay:
-
Transfection: Co-transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with the compound. If the pathway requires stimulation, add the appropriate ligand.
-
Cell Lysis: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized activity in treated cells to that in control cells.
Conclusion
The protocols and workflow detailed in this application note provide a systematic and robust framework for the initial characterization of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. By starting with broad phenotypic assays and progressively narrowing the focus to specific mechanisms and targets, researchers can efficiently elucidate the compound's biological activity. This phased approach, grounded in established cell-based methodologies, will enable a comprehensive understanding of the compound's potential as a chemical probe or a starting point for drug discovery.
References
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. revvity.com [revvity.com]
- 4. proventainternational.com [proventainternational.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pharmaron.com [pharmaron.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 27. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Signaling Reporters [discoverx.com]
Application Note: Analytical Quantification and Impurity Profiling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Executive Summary & Analytical Rationale
5-Bromo-2-(3-ethoxyphenoxy)pyridine (C₁₃H₁₂BrNO₂) is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The accurate quantification and structural verification of this compound present two distinct analytical challenges:
-
Silanol Interactions: The weakly basic pyridine nitrogen can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.
-
Hydrophobicity: The ethoxyphenoxy moiety and the bromine atom impart significant lipophilicity to the molecule, requiring carefully optimized organic modifier gradients to ensure timely elution without co-eluting with non-polar synthetic byproducts.
As a Senior Application Scientist, I have designed a dual-methodology approach. Primary quantification is driven by Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD), utilizing acidic mobile phases to suppress silanol ionization[1]. To ensure the protocol is a self-validating system, orthogonal verification is achieved via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS), which leverages the highly diagnostic 1:1 natural isotopic abundance of Bromine ( 79 Br and 81 Br) to instantly differentiate the target analyte from non-halogenated impurities[2].
Analytical Workflow
Analytical workflow for 5-Bromo-2-(3-ethoxyphenoxy)pyridine quantification.
Primary Quantification: RP-HPLC-DAD Protocol
Rationale for Experimental Choices
To mitigate secondary interactions between the basic pyridine ring and the stationary phase, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is employed. This protonates the pyridine nitrogen, ensuring it remains in a single ionization state, while simultaneously neutralizing residual silanols on the C18 column[1]. A gradient elution starting at 20% organic modifier ensures that any polar impurities elute in the void volume, while ramping to 90% organic modifier effectively clears the highly lipophilic brominated ether from the column.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Standard Preparation: Accurately weigh 10.0 mg of the 5-Bromo-2-(3-ethoxyphenoxy)pyridine reference standard. Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute with Mobile Phase A to working concentrations (e.g., 10–100 µg/mL).
-
System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5.
-
Chromatographic Execution: Run the gradient program (Table 1) at a flow rate of 1.0 mL/min. Monitor absorbance at 254 nm (primary aromatic ring absorption) and 280 nm.
Quantitative Data Summary: HPLC Conditions
| Parameter | Specification / Value |
| Column | Core-shell C18 (150 mm × 4.6 mm, 2.7 µm) |
| Column Temperature | 35 °C (Reduces backpressure and improves mass transfer) |
| Injection Volume | 5.0 µL |
| Detection Wavelength | DAD at 254 nm (Quantification) and 280 nm (Verification) |
| Gradient Program | 0–2 min: 20% B; 2–10 min: 20% → 90% B; 10–12 min: 90% B; 12.1–15 min: 20% B |
Orthogonal Verification & Impurity Profiling: LC-ESI-MS/MS
Rationale for Experimental Choices
While HPLC-UV provides robust quantification, it cannot definitively confirm the chemical identity of emerging impurities. By employing LC-MS/MS in positive Electrospray Ionization (ESI+) mode, we exploit the inherent basicity of the pyridine ring, which readily accepts a proton to form an [M+H]+ ion.
Crucially, Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 50.69% to 49.31% ratio[2]. This creates a self-validating spectral signature: the target compound (Exact Mass: 293.00 Da) will present a distinct doublet at m/z 294.01 and 296.01 with a 1:1 intensity ratio. Any peak lacking this exact isotopic spacing and ratio can be immediately ruled out as a non-brominated impurity.
Step-by-Step Methodology
-
MS Tuning: Infuse a 1.0 µg/mL standard solution directly into the ESI source at 10 µL/min. Optimize the capillary voltage (typically 3.5 kV) and desolvation temperature (350 °C) to maximize the [M+H]+ doublet at m/z 294.01/296.01.
-
Collision-Induced Dissociation (CID): Apply a collision energy ramp (15–35 eV) using Argon gas to generate product ions. The primary fragmentation pathway involves the cleavage of the ether linkage, yielding a bromopyridinium ion.
-
LC-MS Acquisition: Couple the MS to the HPLC system using the same gradient conditions outlined in Table 1, but split the flow post-column (1:4) to accommodate the MS source limits.
Quantitative Data Summary: MS/MS Parameters
| Analyte Feature | m/z Value | Isotopic Ratio | Collision Energy (eV) | Diagnostic Fragment |
| [M+H]+ ( 79 Br) | 294.01 | 100% (Base Peak) | 20 | m/z 157.95 (Bromopyridinium) |
| [M+H]+ ( 81 Br) | 296.01 | ~98% | 20 | m/z 159.95 (Bromopyridinium) |
Method Validation Framework (ICH Q2(R1))
Rationale for Validation Choices
To ensure regulatory compliance and scientific trustworthiness, the developed method must be validated according to the[3].
-
Specificity is established by ensuring the baseline resolution ( Rs>2.0 ) of 5-Bromo-2-(3-ethoxyphenoxy)pyridine from its synthetic precursors (e.g., 2,5-dibromopyridine and 3-ethoxyphenol).
-
Linearity is evaluated over a wide range (25% to 150% of the nominal concentration) to accommodate potential variations in reaction yields or API batch concentrations.
Quantitative Data Summary: Validation Acceptance Criteria
| Validation Parameter | ICH Q2(R1) Requirement | Acceptance Criteria for this Protocol |
| System Precision | Repeatability of standard injection | %RSD of Peak Area ≤ 2.0% (n=6) |
| Specificity | No interference from blank/matrix | Resolution ( Rs ) ≥ 2.0 from nearest peak |
| Linearity | Proportionality of signal to concentration | R2≥0.999 (Range: 10–150 µg/mL) |
| Accuracy (Recovery) | Closeness of agreement to true value | 98.0% – 102.0% recovery across 3 levels |
| LOD / LOQ | Sensitivity based on Signal-to-Noise | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1 |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) URL:[Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine HELIX Chromatography Application Notes URL:[Link]
Sources
Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This compound, a substituted pyridine derivative, is representative of intermediates used in pharmaceutical and agrochemical synthesis. The narrative details the logical, science-driven approach to method development, from initial analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines. Protocols for column and mobile phase selection, detector optimization, and a full validation plan are provided to ensure the method is accurate, precise, and fit for purpose in research and quality control environments.
Principles and Rationale
A successful HPLC method is not a result of trial and error, but a systematic process informed by the physicochemical properties of the analyte. Understanding the structure of 5-Bromo-2-(3-ethoxyphenoxy)pyridine is the foundation of our strategy.
Analyte Characterization and Its Chromatographic Implications
5-Bromo-2-(3-ethoxyphenoxy)pyridine possesses several key structural features that dictate its behavior in a chromatographic system:
-
Hydrophobic Core: The presence of a brominated pyridine ring and a phenoxy group gives the molecule a significant non-polar character. This makes it an ideal candidate for Reversed-Phase Chromatography (RPC), where it can interact with a non-polar stationary phase.[1][2]
-
Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base. The protonated form (pyridinium ion) has a pKa of approximately 5.2. This is a critical consideration; if the mobile phase pH is close to the pKa, the analyte will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape, such as tailing or splitting.[3]
-
UV Chromophores: The aromatic pyridine and phenyl rings are strong chromophores, meaning they absorb ultraviolet (UV) light.[4][5] This allows for sensitive detection using a UV-Vis or, preferably, a Photodiode Array (PDA) detector. The UV spectrum of pyridine typically shows a strong absorption band around 254-270 nm.[6][7][8][9]
Strategy for Method Development
Based on the analyte's properties, our development strategy is as follows:
-
Select Reversed-Phase HPLC: This is the most suitable mode for separating molecules based on hydrophobicity.[1]
-
Choose a C18 Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a strong starting point for retaining our hydrophobic analyte.[1]
-
Control Mobile Phase pH: To ensure a single, stable form of the analyte and prevent peak tailing from interactions with the silica backbone of the column, we must control the mobile phase pH.[3][10] A pH value at least 1-2 units away from the analyte's pKa is ideal.[3][11] For our pyridine derivative, a slightly acidic (pH 3-4) or neutral (pH 6.5-7.5) mobile phase will ensure it is either fully protonated or fully deprotonated, respectively. A pH around 6.5 is often a good choice to keep the analyte neutral and minimize silanol interactions.[7][8]
-
Utilize a PDA Detector: A PDA detector will allow us to scan a range of wavelengths simultaneously to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity and to assess peak purity.
-
Systematic Optimization: We will start with a broad gradient scan to determine the approximate elution conditions and then optimize the mobile phase composition (organic solvent ratio) and gradient slope to achieve a good separation in a reasonable timeframe.[1][12]
-
Validate the Method: Once optimized, the method's performance will be formally verified through a validation protocol based on ICH Q2(R1) guidelines.[13][14][15][16]
Materials and Methods
Equipment and Software
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and multicolumn thermostat.
-
Detector: Agilent 1260 Infinity II Diode Array Detector (DAD) or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent high-quality, end-capped C18 column).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance, pH meter, volumetric glassware, and 0.45 µm syringe filters.
Reagents and Standards
-
5-Bromo-2-(3-ethoxyphenoxy)pyridine Reference Standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
Experimental Protocols
Standard and Sample Preparation
-
Buffer Preparation (25 mM Phosphate Buffer, pH 6.5):
-
Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 6.5 using a dilute solution of potassium hydroxide or phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Stock Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and HPLC-grade water. This is the Stock Solution.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 1.25 mL of the Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Method Development Workflow
The logical flow of method development is a systematic process of refinement, from broad screening to fine-tuning and validation.
Caption: Workflow for systematic HPLC method development.
Protocol 1: Initial Screening and Wavelength Selection
-
Prepare the Working Standard Solution (50 µg/mL) as described in 3.1.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with a mobile phase of 50% Acetonitrile / 50% Water.
-
Set the PDA detector to acquire data across a wide range (e.g., 200-400 nm).
-
Inject 10 µL of the working standard.
-
From the resulting chromatogram, extract the UV spectrum from the apex of the analyte peak.
-
Identify the wavelength of maximum absorbance (λmax). For this compound, it is expected to be in the 250-280 nm range. Use this λmax for all subsequent experiments.
Protocol 2: Mobile Phase and Gradient Optimization
-
Scouting Gradient:
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 6.5
-
Mobile Phase B: Acetonitrile (ACN)
-
Run a broad linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Analysis and Optimization:
-
Observe the retention time (t_R) of the analyte in the scouting run.
-
Based on the t_R, calculate the approximate percentage of ACN required for elution.
-
If the run time is too long, a steeper gradient can be employed. If resolution from impurities is poor, a shallower gradient is required.
-
For a single analyte assay, an isocratic method is often preferable for its simplicity and robustness. Convert the gradient result to an isocratic condition by using an ACN percentage slightly lower than the elution percentage from the scouting run.
-
Final Optimized HPLC Method
After systematic optimization, the following conditions were found to provide excellent peak shape, sensitivity, and a reasonable run time.
| Parameter | Condition | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6x150 mm, 5 µm | Provides good retention for hydrophobic compounds and is end-capped to reduce peak tailing with basic analytes. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer | pH is adjusted to 6.5 to keep the pyridine nitrogen in a neutral state, ensuring symmetric peaks.[3][7][8] |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier with low viscosity and good UV transparency.[10][17] |
| Elution Mode | Isocratic: 65% A / 35% B | Provides a simple, robust, and reproducible method for routine analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak efficiency while ensuring reproducibility.[10] |
| Detector | DAD, Signal at 265 nm | 265 nm was determined to be the λmax, providing optimal sensitivity. Monitoring at this single wavelength is sufficient for quantification. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Run Time | 10 minutes | Allows for complete elution of the analyte with sufficient time for column re-equilibration. |
Method Validation Protocol (as per ICH Q2(R1))
Method validation provides documented evidence that the method is suitable for its intended purpose.[16] The following protocol outlines the key parameters to be assessed.[13][15]
System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified.
-
Procedure: Inject the Working Standard Solution (50 µg/mL) five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Procedure: Analyze a blank (mobile phase), a placebo (if applicable), the working standard, and a sample spiked with known impurities or a force-degraded sample.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. The PDA detector can be used to assess peak purity.
Linearity and Range
-
Procedure: Prepare a series of at least five standard solutions by diluting the stock solution to cover a range of 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy and Precision
-
Precision (Repeatability):
-
Procedure: Prepare six individual samples at 100% of the target concentration. Analyze them using the method.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Accuracy (Recovery):
-
Procedure: Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
-
Robustness
-
Procedure: Make small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly affected by these minor changes.
Troubleshooting
Even robust methods can encounter issues. The following guide addresses common problems.
Caption: A troubleshooting guide for common HPLC issues.
Conclusion
This application note provides a detailed, science-based framework for the development and validation of an RP-HPLC method for 5-Bromo-2-(3-ethoxyphenoxy)pyridine. By carefully considering the analyte's chemical properties, a simple, robust, and reliable isocratic method was established. The final method demonstrates excellent peak symmetry and efficiency, suitable for quantitative analysis in a regulated environment. The inclusion of a comprehensive validation protocol ensures the method is fit for its intended purpose, delivering accurate and precise results consistently.
References
-
ICH. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
ICH. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods.... Retrieved from [Link]
-
Neto, A. J. C. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Herington, E. F. G. (1948). Ultra-Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Yamin, M., & Fuoss, R. M. (1953). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Al-Shahrani, H. S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.... ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Al-Shahrani, H. S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.... PubMed. Retrieved from [Link]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Unknown Author. (n.d.). UV-spectrum of pyridine. ResearchGate. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ZirChrom. (n.d.). Method Development Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. scribd.com [scribd.com]
- 14. starodub.nl [starodub.nl]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
large-scale synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
An Application Note for the Large-Scale Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Abstract
This document provides a comprehensive guide for the , a key intermediate in the development of novel therapeutics and agrochemicals. The protocol herein is optimized for scalability, safety, and efficiency, leveraging a robust Nucleophilic Aromatic Substitution (SNAr) strategy. We delve into the mechanistic rationale, provide a detailed step-by-step protocol, and outline critical safety and purification procedures tailored for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
5-Bromo-2-(3-ethoxyphenoxy)pyridine serves as a crucial building block in medicinal chemistry and materials science. Its diaryl ether linkage combined with the substituted pyridine core offers a versatile scaffold for generating complex molecular architectures. The successful large-scale production of this intermediate is paramount for advancing drug discovery pipelines and other industrial applications.
The synthesis of diaryl ethers can be approached through several established methodologies. The two primary strategies considered for this target molecule are the Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Ullmann Condensation: This classic, copper-catalyzed method involves the coupling of an aryl halide with a phenol.[1][2] While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can complicate purification and raise environmental concerns on a large scale.[3] Modern ligand-assisted protocols have mitigated these issues but add to the cost and complexity.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a suitable leaving group on an electron-deficient aromatic ring by a nucleophile.[4] Pyridine rings, being inherently electron-deficient, are excellent substrates for SNAr, especially when a halogen is present at the 2- or 4-position.[5][6] This metal-free approach often proceeds under milder conditions than the Ullmann reaction and is highly attractive for industrial-scale synthesis due to lower costs, simpler purification, and a better environmental profile.[7]
Given the advantages in scalability and process simplicity, this guide will focus on the SNAr pathway, reacting 5-Bromo-2-chloropyridine with 3-ethoxyphenol.
Reaction Mechanism: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 3-ethoxyphenol by a strong base (e.g., sodium hydride) to form the more potent 3-ethoxyphenoxide nucleophile. This phenoxide then attacks the electron-deficient carbon atom at the C2 position of the 5-Bromo-2-chloropyridine ring. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Elimination and Aromatization: The aromaticity of the pyridine ring is then restored through the rapid expulsion of the chloride leaving group, yielding the final product, 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Caption: Figure 1: S-N-Ar Reaction Mechanism
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and reagent quantities should be made by qualified personnel for larger batches.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Purity |
| 5-Bromo-2-chloropyridine | 53939-30-3 | 192.45 | 100.0 g | 0.520 | >98% |
| 3-Ethoxyphenol | 621-34-1 | 138.16 | 79.0 g | 0.572 | >98% |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 22.9 g | 0.572 | 60% |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1.0 L | - | >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3.0 L | - | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | 4.0 L | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 1.0 L | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 100 g | - | Granular |
Equipment
-
5 L, 3-neck round-bottom flask (reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital thermometer/thermocouple
-
Reflux condenser with gas inlet/outlet
-
500 mL pressure-equalizing dropping funnel
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle with temperature controller
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, condenser, and thermometer. Flame-dry the entire apparatus under vacuum and then backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Charging:
-
To the reactor, add anhydrous DMF (800 mL).
-
Carefully add the sodium hydride (22.9 g) to the DMF. Caution: NaH is highly reactive with water. Handle in a fume hood and ensure all equipment is dry.
-
In a separate flask, dissolve 3-ethoxyphenol (79.0 g) in anhydrous DMF (200 mL).
-
-
Formation of Phenoxide:
-
Cool the NaH/DMF suspension in the reactor to 0 °C using an ice-water bath.
-
Transfer the 3-ethoxyphenol solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
-
SNAr Reaction:
-
Dissolve 5-Bromo-2-chloropyridine (100.0 g) in the minimum required amount of anhydrous DMF and add it to the reactor via the dropping funnel over 30 minutes. A mild exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be 20% Ethyl Acetate in Hexane. The product spot should be less polar than the 3-ethoxyphenol starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into 2 L of ice-cold deionized water with vigorous stirring. Caution: Unreacted NaH will react violently with water.
-
Transfer the aqueous mixture to the 4 L separatory funnel.
-
Extract the product with Ethyl Acetate (3 x 1 L).
-
Combine the organic layers and wash with deionized water (2 x 1 L) and then with brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude product, typically a brown oil or semi-solid, requires purification. For large-scale work, recrystallization is often the most efficient method.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography (if necessary): For very high purity requirements, flash column chromatography can be employed.[8][9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution, starting with 5% ethyl acetate in hexane and gradually increasing to 15-20% ethyl acetate.
-
Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
1H & 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
-
HPLC: To determine the final purity percentage.
Workflow Visualization
Caption: Figure 2: Large-Scale Synthesis Workflow
Safety and Hazard Management
Proper safety precautions are mandatory for this procedure. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves (nitrile or neoprene are suitable).[10]
-
Reagent Hazards:
-
5-Bromo-2-chloropyridine: Irritating to the eyes, respiratory system, and skin.[10] Avoid inhalation of dust and contact with skin.
-
Sodium Hydride (NaH): Flammable solid and highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere.[11]
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Can be absorbed through the skin. Ensure adequate ventilation.
-
3-Ethoxyphenol: Can cause skin and eye irritation.
-
-
Spill & Waste Management:
-
Clean up spills immediately using appropriate absorbent materials.[12]
-
Quench any residual NaH carefully with isopropanol before aqueous disposal.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated solvent waste should be segregated.
-
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Name Reactions. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Bromo-2-pyrone. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Retrieved from [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
PubMed. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
-
ResearchGate. (2012). Purification Strategies for Flavones. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. vapourtec.com [vapourtec.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Introduction: Welcome to the technical support guide for the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This diaryl ether is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can lead to suboptimal yields and purity. The primary routes involve the coupling of a 5-bromo-2-halopyridine (typically 2,5-dibromopyridine) with 3-ethoxyphenol. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes. We will focus on the two most prevalent and effective methods: the Ullmann Condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
Section 1: Overview of Synthetic Strategies
The formation of the diaryl ether bond is the critical step in this synthesis. The choice between a copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) approach often depends on available equipment, catalyst cost, scale, and substrate sensitivity.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst System | Copper (CuI, Cu₂O, or Cu metal)[1][2] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |
| Typical Temperature | High (100-210 °C)[1] | Milder (80-120 °C) |
| Atmosphere | Generally tolerant to air, though inert is better | Requires strictly inert atmosphere (N₂ or Ar) |
| Base | Milder bases (K₂CO₃, K₃PO₄)[3] | Stronger, non-nucleophilic bases (NaOt-Bu, Cs₂CO₃) |
| Solvent | High-boiling polar aprotic (DMF, NMP, Pyridine)[1] | Anhydrous, deoxygenated aprotic (Toluene, Dioxane)[4] |
| Advantages | Lower catalyst cost, simpler setup. | Milder conditions, broader substrate scope, higher yields typically. |
| Disadvantages | Harsh conditions, often requires stoichiometric copper.[1] | Expensive catalyst/ligands, sensitivity to air and moisture. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most common culprits?
A1: Low yield is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Inefficient Catalysis (Ullmann): Traditional Ullmann reactions often require high temperatures and activated copper powder.[1] If using catalytic copper (e.g., CuI), the reaction may stall. The choice of base is critical; K₃PO₄ is often more effective than K₂CO₃ due to its greater basicity and solubility in polar aprotic solvents.[3]
-
Cause 2: Inactive Catalyst System (Buchwald-Hartwig): The palladium catalyst is highly sensitive to oxygen. Incomplete degassing of the solvent and failure to maintain an inert atmosphere throughout the reaction are common reasons for catalyst deactivation and low conversion. Ensure all reagents are anhydrous and the solvent is thoroughly deoxygenated.
-
Cause 3: Inappropriate Temperature: For Ullmann reactions, temperatures below 120 °C may be too low to drive the reaction to completion. Conversely, for Buchwald-Hartwig, temperatures exceeding 120 °C can lead to catalyst decomposition and the formation of side products.
-
Cause 4: Poor Starting Material Quality: 3-ethoxyphenol can oxidize over time. Using old or discolored phenol can introduce impurities that inhibit the catalyst. 2,5-dibromopyridine should be pure, as isomers can lead to complex product mixtures.
Q2: I have a significant amount of unreacted 2,5-dibromopyridine in my crude product. How can I drive the reaction to completion?
A2: This indicates a problem with reaction kinetics or stoichiometry.
-
Solution 1 (Ullmann): Increase the reaction temperature in 10 °C increments (up to ~160 °C). You can also consider adding a ligand like 1,10-phenanthroline, which can accelerate copper-catalyzed reactions.[1] Ensure the 3-ethoxyphenol is used in a slight excess (1.1-1.2 equivalents) to favor the desired reaction pathway.
-
Solution 2 (Buchwald-Hartwig): The choice of phosphine ligand is paramount. For electron-rich phenols and heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are often superior to simpler ones like BINAP.[5] They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species. Also, verify the activity of your base (NaOt-Bu is notoriously hygroscopic).
Q3: My main side product appears to be from the homocoupling of 3-ethoxyphenol. How can I minimize this?
A3: This is a common side reaction in copper-catalyzed couplings, especially at high temperatures.
-
Solution: This side reaction is often promoted by excess base or high temperatures. First, ensure you are not using a large excess of base (1.5-2.0 equivalents relative to the limiting reagent is typical). Second, if possible, lower the reaction temperature. In a Buchwald-Hartwig system, this side reaction is less common but can occur if the oxidative addition of the aryl halide to the Pd(0) center is slow. Using a more reactive aryl halide (e.g., an iodide instead of a bromide) or a more efficient ligand can help.
Q4: The reaction work-up is problematic, resulting in emulsions and product loss. What is a more robust purification protocol?
A4: Work-up for reactions using high-boiling solvents like DMF or NMP can be challenging.
-
Solution: After cooling, dilute the reaction mixture with a solvent like ethyl acetate or toluene. This will precipitate many of the inorganic salts. Filter the mixture through a pad of Celite. Wash the filtrate sequentially with water (to remove residual DMF/NMP), dilute aqueous acid (e.g., 1M HCl, to remove any basic organic byproducts), and finally brine. This procedure helps to break emulsions and remove the bulk of impurities before concentrating the organic layer and proceeding to column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Ullmann or Buchwald-Hartwig, is recommended for scaling up this synthesis?
A1: For large-scale synthesis, the Ullmann condensation is often preferred despite its harsh conditions.[3] The primary drivers are the significantly lower cost of copper catalysts compared to palladium and its associated ligands, and its lower sensitivity to atmospheric conditions, which simplifies reactor setup. However, modern, ligand-assisted Ullmann protocols are being developed that offer milder conditions.[6]
Q2: What are the most critical parameters to control for a successful Ullmann condensation?
A2: For the Ullmann synthesis of this molecule, the three most critical parameters are:
-
Temperature: The reaction requires thermal energy to proceed at a reasonable rate. Precise temperature control (typically 130-160 °C) is vital.
-
Base: The choice and quality of the base (e.g., anhydrous K₃PO₄ or K₂CO₃) are crucial for efficient deprotonation of the phenol without causing unwanted side reactions.
-
Solvent Purity: The use of anhydrous, high-purity polar aprotic solvents (like DMF or NMP) is essential to prevent side reactions and ensure good solubility of the reactants and intermediates.[1]
Q3: For the Buchwald-Hartwig C-O coupling, how do I select the right ligand?
A3: Ligand selection is empirical but can be guided by principles. The reaction involves coupling an electron-deficient heteroaryl bromide with an electron-rich phenol. This generally requires bulky, electron-rich phosphine ligands.
-
Good Starting Points: Ligands like XPhos, RuPhos, or BrettPhos are excellent candidates.[5] They possess the steric bulk to promote reductive elimination and the electron-donating properties to facilitate oxidative addition.
-
Screening: If yield is poor, screening a small panel of ligands is the most effective optimization strategy.
Q4: How do I properly set up an inert atmosphere for the Buchwald-Hartwig reaction?
A4: A robust inert atmosphere is non-negotiable for success.
-
Glassware: Oven-dry or flame-dry all glassware and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagents: Add solid reagents (aryl halide, base, catalyst, ligand) to the flask.
-
Evacuate & Backfill: Seal the flask with a septum and purge the vessel by evacuating it under high vacuum and backfilling with your inert gas. Repeat this cycle at least three times.[7]
-
Solvent/Liquid Addition: Add anhydrous, degassed solvents and liquid reagents via syringe through the septum. Solvents should be degassed beforehand by sparging with an inert gas for 30-60 minutes.
Section 4: Detailed Experimental Protocols
Protocol 1: Ullmann Condensation Synthesis
This protocol uses a catalytic amount of copper iodide with a ligand.
-
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
3-Ethoxyphenol (1.1 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Copper(I) Iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine, 3-ethoxyphenol, K₃PO₄, CuI, and 1,10-phenanthroline.
-
Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the 2,5-dibromopyridine).
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (3-4 volumes) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3x) to remove DMF, followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
-
Protocol 2: Buchwald-Hartwig C-O Coupling Synthesis
This protocol uses a palladium catalyst with a biarylphosphine ligand.
-
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
3-Ethoxyphenol (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromopyridine, NaOt-Bu, Pd₂(dba)₃, and XPhos under an argon atmosphere.
-
Evacuate and backfill the flask with argon three times.[7]
-
Add anhydrous, degassed toluene via syringe, followed by 3-ethoxyphenol.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography.
-
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-15%). The exact polarity will depend on the impurity profile.
-
Procedure:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to form a slurry and concentrate it to a dry powder ("dry loading").
-
Load the powder onto the top of the prepared silica gel column.
-
Elute the column with the hexanes/ethyl acetate mobile phase.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Section 6: References
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. rsc.org [rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Purification of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Welcome to the Application Scientist Support Center. The synthesis of 5-bromo-2-(3-ethoxyphenoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr) is a critical diaryl ether formation workflow in drug development[1][2]. While the reaction itself is highly regioselective, isolating pharmaceutical-grade material presents distinct chromatographic and physicochemical challenges.
This guide is designed to move beyond basic protocols, explaining the causality behind each purification step so you can adapt to unexpected experimental variables.
Mechanistic Context: Why is Purification Challenging?
The synthesis typically involves reacting 2,5-dibromopyridine with 3-ethoxyphenol in the presence of a base[3]. The C-2 position of the pyridine ring is highly activated for SNAr because the intermediate Meisenheimer complex places the negative formal charge directly on the electronegative pyridine nitrogen, providing immense resonance stabilization[4]. The C-5 position lacks this stabilization, ensuring excellent regioselectivity.
The Purification Bottleneck: The primary challenge arises from incomplete conversion. When substituting a bromine atom (highly lipophilic) with a 3-ethoxyphenoxy group (also highly lipophilic), the overall polarity of the molecule barely changes. Consequently, unreacted 2,5-dibromopyridine and the target product exhibit nearly identical retention factors ( Rf ) on normal-phase silica gel.
Workflow for isolating 5-Bromo-2-(3-ethoxyphenoxy)pyridine from SNAr crude mixtures.
Physicochemical Data for Separation Strategy
To design a self-validating purification system, we must exploit the subtle physicochemical differences between the reaction components.
| Compound | Role | Molecular Wt. | Est. pKa | Approx. Rf (10% EtOAc/Hex) | Key Separation Trait |
| 2,5-Dibromopyridine | Starting Material | 236.89 g/mol [5] | N/A | ~0.60 | Highly non-polar, electron-deficient[6]. |
| 3-Ethoxyphenol | Starting Material | 138.16 g/mol | ~9.8 (Phenolic OH) | ~0.30 (Streaks) | Acidic proton; forms water-soluble salt in strong base. |
| 5-Bromo-2-(3-ethoxyphenoxy)pyridine | Target Product | 294.14 g/mol | ~2.5 (Conjugate acid) | ~0.55 | Weakly basic; distinct π−π interaction profile. |
| 2,5-Bis(3-ethoxyphenoxy)pyridine | Byproduct | 351.39 g/mol | N/A | ~0.50 | Bulky, highly lipophilic. |
Troubleshooting Guides (FAQs)
Q: My product fractions are contaminated with unreacted 2,5-dibromopyridine. How do I separate them? A: Because both molecules lack strong hydrogen bond donors and possess similar lipophilicity, standard Hexane/Ethyl Acetate gradients will fail. Causality & Solution: Shift your stationary phase selectivity. Switch to a Toluene/Heptane gradient. Toluene exploits π−π interactions. The electron-deficient 2,5-dibromopyridine interacts differently with the aromatic solvent compared to your electron-rich diaryl ether product, allowing for baseline resolution. Alternatively, use Reverse-Phase (C18) chromatography.
Q: 3-Ethoxyphenol is streaking down my column and contaminating the final product. What went wrong? A: You are relying on chromatography to do the job of an extraction. Phenols hydrogen-bond aggressively to the free silanols on silica gel, causing severe tailing[7]. Causality & Solution: Exploit the acidity of the phenol (pKa ~9.8). Implement a rigorous pre-column wash with 1M NaOH. This quantitatively deprotonates the phenol into the aqueous layer, completely removing it before the mixture ever touches silica[1].
Q: I am seeing a higher molecular weight byproduct (m/z ~352). What is this? A: This is the bis-substituted byproduct, 2,5-bis(3-ethoxyphenoxy)pyridine. Causality & Solution: While the C-5 position is not activated for SNAr, forcing conditions (temperatures >120 °C, large excesses of phenol) or trace transition metals (acting as Ullmann coupling catalysts[8]) will drive a second substitution. Strictly control your stoichiometry (1.05 eq phenol) and cap reaction temperatures at 80–100 °C[2].
Step-by-Step Purification Protocol (Self-Validating System)
This protocol is designed to systematically eliminate impurities based on the physicochemical causality outlined above.
Phase 1: Liquid-Liquid Extraction (Phenol Removal)
-
Quench & Dilute: Cool the crude reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).
-
Basic Wash: Add an equal volume of 1M NaOH (aq). Shake vigorously in a separatory funnel and vent. Separate the layers. Repeat the basic wash two more times.
-
Validation Check: Spot the organic layer on a TLC plate (UV 254 nm). The baseline-streaking spot corresponding to 3-ethoxyphenol must be completely absent.
-
-
Acidic Wash: Wash the organic layer with 5% aqueous citric acid.
-
Causality: This removes basic pyridine-based side products. Because the target product has a very low pKa (~2.5) due to the electron-withdrawing bromine and aryloxy groups, it will not protonate and remains safely in the organic phase.
-
-
Dry & Concentrate: Wash with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a crude oil.
Phase 2: Orthogonal Flash Chromatography (SM Removal)
-
Dry Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM), add silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder. Load onto a pre-equilibrated silica column.
-
Elution: Elute with a gradient of 0% to 40% Toluene in Heptane .
-
Causality: Avoid Ethyl Acetate entirely in the early stages to maximize the π−π separation dynamics between the product and 2,5-dibromopyridine.
-
Validation Check: Do not rely solely on TLC to pool fractions, as the spots may still partially overlap. Analyze the leading and tailing edge fractions using LC-MS or GC-MS to confirm the absence of the 236 m/z (SM) and 352 m/z (Bis-ether) peaks.
-
-
Isolation: Pool the pure fractions and concentrate to yield 5-Bromo-2-(3-ethoxyphenoxy)pyridine. If the product persists as an oil, triturate with cold pentane to induce crystallization.
References
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 69353, 2,5-Dibromopyridine. Retrieved from: [Link]
-
Beilstein Journal of Organic Chemistry (via ResearchGate). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Retrieved from: [Link]
-
ACS Publications. Diaryl Ether and Diaryl Thioether Syntheses on Solid Supports via Copper(I)-Mediated Coupling. Retrieved from: [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. Retrieved from: [Link]
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- 1. vapourtec.com [vapourtec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 2,5-二溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and structurally related diaryl ether compounds. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically grounded solutions to troubleshoot your experiments effectively.
The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, a key intermediate in various pharmaceutical and agrochemical research endeavors, is most commonly achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1][2] While these methods are powerful, they are not without their complexities. This guide will help you navigate potential pitfalls and optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable steps for resolution.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired 5-Bromo-2-(3-ethoxyphenoxy)pyridine. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality.
-
Catalyst Inactivity: The choice and handling of the copper or palladium catalyst are critical.
-
Copper-Catalyzed (Ullmann) Reactions: Traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper.[1] Modern protocols utilize soluble copper(I) salts (e.g., CuI, CuBr) with ligands to facilitate the reaction under milder conditions.[3][4][5] If you are using copper powder, ensure it is "activated," for instance, by in-situ reduction of copper sulfate with zinc metal.[1] For catalytic systems, the choice of ligand is paramount. Ligands such as N,N-dimethylglycine, N,N'-disubstituted oxalamides, or salicylaldimines can significantly improve catalytic activity.[3][4][5]
-
Palladium-Catalyzed (Buchwald-Hartwig) Reactions: The palladium catalyst, typically a Pd(0) species, is generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)2). The choice of phosphine ligand is crucial for an efficient catalytic cycle.[2][6] Ensure your palladium source and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.
-
-
Sub-optimal Base Selection: The base plays a crucial role in deprotonating the phenol and influencing the catalytic cycle.[7]
-
Solvent and Temperature Effects:
-
Ullmann reactions traditionally require high-boiling polar solvents like DMF, NMP, or nitrobenzene.[1] However, with appropriate ligand selection, reactions can often be performed at lower temperatures (80-120 °C) in solvents like acetonitrile or dioxane.[3][4]
-
Buchwald-Hartwig reactions are typically run in ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents.[10] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[10]
-
-
Reagent Purity and Inert Atmosphere:
-
Ensure your starting materials, 5-bromo-2-chloropyridine (or another suitable 2-halopyridine) and 3-ethoxyphenol, are pure and dry. Water can lead to side reactions, such as the arylation of water, forming undesired phenols and subsequently symmetrical diaryl ethers.[8] The use of a drying agent like activated 3 Å molecular sieves can be beneficial.[8]
-
Both copper and palladium-catalyzed reactions are sensitive to oxygen. It is essential to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
| Parameter | Recommended Condition for Ullmann | Recommended Condition for Buchwald-Hartwig |
| Catalyst | CuI (5-10 mol%) with a suitable ligand | Pd(OAc)2 (1-5 mol%) with a phosphine ligand |
| Ligand | N,N-dimethylglycine, N,N'-disubstituted oxalamides | Bulky, electron-rich phosphines (e.g., BINAP) |
| Base | K3PO4 or Cs2CO3 (2 equivalents) | NaOtBu (1.5-2 equivalents) |
| Solvent | Dioxane, Acetonitrile, or DMF | Toluene or Dioxane |
| Temperature | 80 - 120 °C | 80 - 110 °C |
Table 1: Recommended Starting Conditions for Synthesis.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing several significant impurities. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Understanding the potential side reactions is key to mitigating them.
-
Homocoupling of Starting Materials:
-
Phenol Homocoupling: This can occur to form a symmetrical diaryl ether (bis(3-ethoxyphenyl) ether). This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.
-
Aryl Halide Homocoupling: The Ullmann reaction, in its classical form, can lead to the formation of biaryl compounds from two molecules of the aryl halide.[11] Modern catalytic systems with appropriate ligands help to suppress this side reaction.
-
-
Hydrodehalogenation: This is the reduction of the C-Br bond on the pyridine ring, leading to the formation of 2-(3-ethoxyphenoxy)pyridine. This can be a side reaction in both Ullmann and Buchwald-Hartwig reactions.[2][12] Careful control of reaction conditions, particularly temperature and the choice of ligand and base, can minimize this.
-
Reaction with the Pyridine Nitrogen: The pyridine nitrogen itself is a nucleophilic site and can coordinate to the metal catalyst, potentially inhibiting the reaction or leading to undesired pathways.[13] The use of sterically hindered ligands can help to prevent this.
-
Formation of Isomers (if starting with di-substituted pyridines): When using starting materials like 2,5-dibromopyridine, regioselectivity becomes a critical factor. The reactivity of halogens on the pyridine ring is position-dependent. Halogens at the α (2- and 6-) and γ (4-) positions are more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer intermediate.[14][15] Halogens at the β (3- and 5-) positions are less reactive.[14] Therefore, in the reaction of 2,5-dibromopyridine with 3-ethoxyphenol, the substitution is expected to occur preferentially at the 2-position.
Frequently Asked Questions (FAQs)
Q1: Can I use 5-bromo-2-fluoropyridine instead of 5-bromo-2-chloropyridine?
A1: Yes, in principle, 5-bromo-2-fluoropyridine can be used. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon atom, and the highly electronegative fluorine atom makes this carbon more electrophilic. However, for metal-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl > F, corresponding to the ease of oxidative addition.[10] Therefore, for an Ullmann or Buchwald-Hartwig reaction, 5-bromo-2-chloropyridine or 5-bromo-2-bromopyridine would likely be more reactive at the 2-position.
Q2: My reaction seems to stall before completion. What can I do?
A2: Reaction stalling can be due to catalyst deactivation or the formation of inhibitory species.
-
Catalyst Deactivation: Ensure your reaction is rigorously deoxygenated. You can try adding a fresh portion of the catalyst and ligand to see if the reaction restarts.
-
Inhibitory Species: The halide byproduct (e.g., bromide or chloride ions) can sometimes coordinate to the catalyst and inhibit its activity.[10] The choice of base can influence the concentration of these species in the solution.
Q3: What is the best way to purify the final product?
A3: Purification of 5-Bromo-2-(3-ethoxyphenoxy)pyridine is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from unreacted starting materials and non-polar side products like homocoupled species. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed for further purification.[16]
Q4: How does the electronic nature of the substituents on the phenol and pyridine rings affect the reaction?
A4: The electronic properties of the substituents have a significant impact on the reaction rate and success.
-
Pyridine Ring: Electron-withdrawing groups on the pyridine ring generally increase its electrophilicity, making it more susceptible to nucleophilic attack in an SNAr-type mechanism.[15] In metal-catalyzed reactions, the electronic nature of the substituents can also influence the rate of oxidative addition.
-
Phenol Ring: Electron-donating groups on the phenol increase its nucleophilicity, which can lead to faster reaction rates.[8] Conversely, electron-withdrawing groups decrease the nucleophilicity of the phenol, potentially requiring more forcing conditions.
Experimental Protocols
General Protocol for Ullmann Condensation:
-
To an oven-dried reaction vessel, add CuI (0.1 mmol), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 mmol), and K3PO4 (4 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add 5-bromo-2-chloropyridine (2 mmol), 3-ethoxyphenol (2.2 mmol), and anhydrous, degassed solvent (e.g., dioxane, 10 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
References
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (11), 1695–1700. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122. [Link]
-
Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(10), 5423–5429. [Link]
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 25(1), 121-124. [Link]
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Bidentate NHC‐Containing Ligands for Copper Catalysed Synthesis of Functionalised Diaryl Ethers. Chemistry – A European Journal. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 54(21), 3462-3468. [Link]
-
Ligand free copper(i)-catalyzed synthesis of diaryl ether with Cs2CO3via a free radical path. Dalton Transactions, 42(1), 185-191. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 933–936. [Link]
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Chilean Chemical Society, 49(1). [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
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Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. PDXScholar. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy- Substituted Diphenyl Ethers by Ullmann-Goldberg Condensation. Synthetic Communications, 25(7), 1077-1083. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 9(48), 50025–50035. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc, 2011(7), 184-195. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 67(2), 438-445. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis, 8(6), 5039–5048. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 211. [Link]
-
An Improved and Commercially Feasible Process for the Synthesis of 2,5-Dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(1), 54-59. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 11(37), 6113-6143. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(29), 10243–10246. [Link]
-
Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit. [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(1), 89. [Link]
-
2,3-diaminopyridine. Organic Syntheses. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
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- 13. Reddit - Please wait for verification [reddit.com]
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- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
I. Reaction Overview: Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common approach involves the coupling of 5-bromo-2-chloropyridine with 3-ethoxyphenol. This reaction is often facilitated by a base and can be performed with or without a metal catalyst. A popular and effective method is the Ullmann condensation, a copper-catalyzed reaction.[1]
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.[2][3] The presence of the electronegative chlorine atom at the 2-position further enhances this reactivity.[3][4]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low conversion or yield. Here's a systematic troubleshooting approach:
-
Inadequate Base: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate the 3-ethoxyphenol, forming the more nucleophilic phenoxide. Insufficient base will result in unreacted phenol. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5][6] Cs₂CO₃ is often preferred for its high solubility in organic solvents and its ability to promote the reaction.[5][6]
-
Reaction Temperature: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition of starting materials or products. A typical temperature range is 80-150 °C.[7] It is crucial to optimize the temperature for your specific substrate combination and solvent.
-
Solvent Choice: A high-boiling, polar aprotic solvent is generally preferred to ensure the reactants remain in solution at the required temperature.[1] Suitable solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
-
Catalyst Deactivation (if applicable): If you are using a copper-catalyzed Ullmann condensation, the copper(I) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). The quality of the copper salt (e.g., CuI) is also important.[5][8]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side reaction is the self-condensation of the starting materials or reaction with residual water.
-
Hydrolysis of 5-bromo-2-chloropyridine: If water is present in the reaction mixture, 5-bromo-2-chloropyridine can hydrolyze to form 5-bromo-2-hydroxypyridine. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Homocoupling of 5-bromo-2-chloropyridine: In some copper-catalyzed reactions, homocoupling of the aryl halide can occur, leading to the formation of bipyridyl species. Optimizing the catalyst loading and reaction temperature can help minimize this side reaction.
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[7]
-
TLC System: A typical mobile phase for this reaction would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Visualization: The spots can be visualized under UV light (254 nm). The starting materials and the product should have distinct Rf values. The disappearance of the limiting reagent (usually 5-bromo-2-chloropyridine or 3-ethoxyphenol) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
Q4: What is the best work-up and purification procedure for this reaction?
A4: A standard aqueous work-up followed by column chromatography is generally effective.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ or Cs₂CO₃ was used, it can be filtered off.
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water to remove the solvent (e.g., DMF, DMSO) and any remaining inorganic salts. A brine wash can help to break up emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography.[9] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will typically provide the pure product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[9]
-
III. Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine via a copper-catalyzed Ullmann condensation.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Bromo-2-chloropyridine | 192.45 | 1.0 g | 5.20 | 1.0 |
| 3-Ethoxyphenol | 138.16 | 0.86 g | 6.24 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.39 g | 10.4 | 2.0 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 g | 0.26 | 0.05 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyridine (1.0 g, 5.20 mmol), 3-ethoxyphenol (0.86 g, 6.24 mmol), cesium carbonate (3.39 g, 10.4 mmol), and copper(I) iodide (0.05 g, 0.26 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., hexane/ethyl acetate 4:1). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Rinse the flask and the Celite pad with ethyl acetate.
-
Combine the filtrates and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-Bromo-2-(3-ethoxyphenoxy)pyridine as the final product.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
5-Bromo-2-chloropyridine is a skin and eye irritant.
-
DMF is a potential reproductive toxin. Handle with care.
-
Copper salts can be toxic. Avoid inhalation and skin contact.
IV. Visualization of Experimental Workflow
Reaction Setup and Execution Workflow
Caption: Workflow for the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
V. References
-
Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
Boutros, J., & Buchwald, S. L. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(5), 787–790.
-
Organic Letters. (2024, September 9). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. ACS Publications. Retrieved from [Link]
-
Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from
-
PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]
-
PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]
-
University of Oxford. (n.d.). Aromatic heterocycles 1: structures and reactions. Retrieved from [Link]
-
PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
YouTube. (2020, September 9). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 3. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
Thieme. (n.d.). Modern Ullmann-Type Couplings. Retrieved from [Link]
-
YouTube. (2021, September 1). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting 5-Bromo-2-(3-ethoxyphenoxy)pyridine solubility issues
Technical Support Center: 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Welcome to the technical support resource for 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for rational problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Q1: What is the expected solubility profile of 5-Bromo-2-(3-ethoxyphenoxy)pyridine?
A1: 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a complex molecule with both polar and non-polar characteristics. The pyridine ring provides a polar, basic nitrogen atom capable of hydrogen bonding, while the large, non-polar phenoxy, ethoxy, and bromo substituents dominate its overall character.[1][2] Consequently, it is expected to be poorly soluble in water but should be soluble in a range of common organic solvents.[2][3] High solubility is anticipated in chlorinated solvents and polar aprotic solvents, with moderate to low solubility in polar protic solvents and non-polar hydrocarbon solvents.
Q2: My compound won't dissolve in methanol or ethanol, even with heating. What's wrong?
A2: While methanol and ethanol are polar solvents, they are also protic, meaning they are strong hydrogen bond donors. The large, non-polar surface area of your compound, contributed by the phenoxy and bromo groups, can lead to poor solvation by these smaller alcohol molecules. Furthermore, if your compound is highly crystalline, the energy required to break the crystal lattice may be greater than the energy gained from solvation in these solvents. Consider switching to a polar aprotic solvent like DMSO or DMF, or a chlorinated solvent like dichloromethane (DCM), which are often more effective for large, substituted aromatic compounds.[4]
Q3: Is it safe to heat the compound to aid dissolution?
A3: Gentle heating can be an effective method to increase the rate of dissolution and the saturation point of the compound in a given solvent.[5] However, it is crucial to know the compound's thermal stability. For many complex organic molecules, prolonged exposure to high temperatures can cause degradation. We recommend starting with gentle warming (40-50°C) and monitoring the solution for any color changes that might indicate decomposition. If no thermal stability data is available, a small-scale test is advisable.
Q4: I observed a precipitate forming after my initially clear solution cooled to room temperature. How can I prevent this?
A4: This indicates that you created a supersaturated solution at an elevated temperature, and the compound's solubility at room temperature is lower than the concentration you prepared.[5] To maintain a stable solution, you can either keep the solution at the elevated temperature (if experimentally feasible), or you will need to work with a lower concentration that is stable at room temperature. Alternatively, using a stronger solvent or a co-solvent system may increase the room-temperature solubility to the required level.[6]
Q5: Can I use an acid to protonate the pyridine nitrogen and increase aqueous solubility?
A5: Yes, this is a valid chemical strategy. The lone pair of electrons on the pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.25) and can be protonated by an acid to form a pyridinium salt.[1] This salt will have significantly higher solubility in polar protic solvents, including water. However, this approach is only suitable if the resulting acidic conditions and the presence of a counter-ion do not interfere with your downstream experimental steps. Also, be aware that protonation can alter the compound's chemical reactivity.[2]
Part 2: Systematic Troubleshooting Workflow
When facing persistent solubility issues, a structured approach is essential. This workflow guides you from initial verification to advanced solubilization techniques.
Workflow Diagram: Troubleshooting Solubility
The following diagram illustrates a logical path for diagnosing and solving solubility problems with 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Verify Compound Integrity and Purity
Before investing significant time in solubility optimization, it is crucial to confirm the identity and purity of your material. Impurities, residual solvents from synthesis, or incorrect starting material can dramatically impact solubility.
-
Action: Review the Certificate of Analysis (CoA) provided by the supplier.
-
Best Practice: Independently verify the compound's identity and purity using an appropriate analytical method, such as NMR spectroscopy or HPLC-MS.[7]
Step 2: Rational Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection. Given the hybrid polar/non-polar nature of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, a systematic screening of solvents from different classes is recommended.
-
Action: Use the solubility prediction table below to select promising candidate solvents. Start with those predicted to have "High" or "Moderate" solubilizing power.
-
Best Practice: Perform small-scale solubility tests in parallel using 1-2 mg of your compound in 0.1-0.5 mL of solvent in separate vials.
Table 1: Predicted Solubility of 5-Bromo-2-(3-ethoxyphenoxy)pyridine in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have high polarity to interact with the pyridine ring but lack strong H-bonding networks, effectively solvating the entire molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules with moderate polarity and are less structured than protic solvents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen-bonding network of these solvents may not favorably interact with the large, non-polar regions of the molecule. Solubility may be limited. |
| Ethers | THF, Diethyl Ether | Moderate | THF is a good general-purpose solvent for compounds of intermediate polarity. Diethyl ether is less polar and may be less effective. |
| Aromatic | Toluene, Benzene | Low to Moderate | These non-polar solvents will interact well with the phenoxy ring but may be poor at solvating the polar pyridine portion of the molecule. |
| Non-Polar | Hexanes, Heptane | Very Low | These solvents lack the polarity required to interact with the pyridine ring and ether linkages, leading to poor solvation. |
| Aqueous | Water, Buffers (pH 7) | Insoluble | The large hydrophobic structure makes the compound practically insoluble in aqueous media without significant pH modification.[3] |
Step 3: Apply Physical Dissolution Techniques
If the compound is not readily soluble at room temperature, physical methods can be employed to overcome the activation energy barrier of dissolution (i.e., breaking the crystal lattice).
-
Sonication: Use a sonic bath to provide high-frequency energy that breaks apart solid aggregates and enhances solvent penetration into the crystal lattice.
-
Vigorous Stirring/Vortexing: Increasing the agitation ensures that the surface of the solid is constantly exposed to fresh solvent, accelerating the dissolution process.[5]
-
Gentle Warming: As discussed in the FAQ, increasing the temperature increases the kinetic energy of the system, which typically enhances solubility. Always monitor for signs of degradation.[5]
Step 4: Advanced Solubilization Strategies
When single solvents and physical methods are insufficient, more advanced chemical strategies can be employed.
-
Co-Solvency: This is a powerful technique where a mixture of two or more miscible solvents is used.[6] A "good" solvent in which the compound is highly soluble can be added dropwise to a "poor" solvent to increase the overall solvating power of the system.
-
Example: If your reaction must be run in Toluene (a poor solvent) but your compound dissolves well in DCM (a good solvent), you can dissolve the compound in a minimal amount of DCM first, then add it to the Toluene.
-
-
pH Adjustment: For applications in polar protic solvents, protonating the pyridine nitrogen can be highly effective.
-
Protocol: Dissolve the compound in a suitable organic solvent (e.g., THF, Methanol). Add one equivalent of a strong acid (e.g., HCl or TFA). The resulting salt can then be dissolved in an aqueous or highly polar medium. This is only recommended if the salt form is compatible with your experiment.
-
Part 3: Standardized Experimental Protocols
For reproducible and accurate results, standardized protocols are essential.
Protocol 1: Gravimetric Determination of Solubility
This method provides a precise, quantitative measurement of solubility at a specific temperature.[4]
-
Preparation: Add an excess amount of 5-Bromo-2-(3-ethoxyphenoxy)pyridine to a tared glass vial (e.g., 20 mg into a 4 mL vial).
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or stirring block set to the desired temperature (e.g., 25°C / 298.15 K). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vial stand without agitation for 2-4 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.22 µm filter to avoid transferring any solid particles.
-
Evaporation: Dispense the filtered supernatant into a second tared vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Calculation: Weigh the second vial containing the dried residue. The solubility (S) in mg/mL is calculated as: S = (Final Mass of Vial 2 - Tare Mass of Vial 2) / Volume of Supernatant Sampled
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This is the preferred method for determining the concentration of a compound in a complex mixture or for creating precise solubility curves.[8]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or 280 nm (scan for optimal absorbance).[8]
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Prepare a Standard Curve: Create a series of standard solutions of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile).
-
Prepare Sample: Prepare a saturated solution as described in Protocol 1 (Steps 1-4). Take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of your standard curve.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Plot the peak area of the standards versus their concentration to generate a calibration curve. Use the peak area of the diluted sample and the equation of the line from the calibration curve to calculate its concentration. Remember to multiply by the dilution factor to determine the concentration in the original saturated solution.
-
References
- Quora. (2021).
- Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals.
- Wikipedia. Pyridine.
- ChemicalBook.
- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Sharma, V. et al. (2009). Drug Solubility: Importance and Enhancement Techniques. PMC.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
- BenchChem. (2025).
- Z. S. (2015). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Journal of Separation Science. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine derivatives [m.chemicalbook.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 5-Bromo-2-(3-ethoxyphenoxy)pyridine reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the synthesis and functionalization of diaryl ether scaffolds. 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a highly versatile intermediate in drug development, but its synthesis via Nucleophilic Aromatic Substitution (SNAr) and its subsequent downstream cross-coupling are prone to specific, yield-limiting byproduct formations.
This guide bypasses generic advice to provide mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-fidelity reactions.
Workflow & Byproduct Pathway Visualization
Reaction workflow for 5-Bromo-2-(3-ethoxyphenoxy)pyridine highlighting key byproduct pathways.
Phase 1: SNAr Synthesis Troubleshooting
Q: Why is it so difficult to separate my product from the starting material, and how do I drive the SNAr reaction to absolute completion? A: Residual starting material in diaryl ether synthesis is notoriously difficult to remove via standard chromatography or crystallization, often carrying over into final salt formations[1]. If you are using 5-bromo-2-chloropyridine, the reaction will frequently stall before reaching completion.
-
Mechanistic Causality: The rate-determining step in an SNAr reaction is the attack of the nucleophile to form the anionic Meisenheimer complex. Fluorine is significantly more electronegative than chlorine. It withdraws electron density via the inductive effect much more strongly, making the C2 carbon highly electrophilic and drastically stabilizing the resulting anionic intermediate.
-
Solution: Always use 5-bromo-2-fluoropyridine as your electrophile. Pair this with Cesium Carbonate (Cs₂CO₃) in Dimethylacetamide (DMAc) at 125 °C[1]. The "cesium effect" generates a highly reactive, naked phenoxide ion, ensuring >99% conversion and eliminating the need for complex downstream purifications.
Phase 2: Downstream Cross-Coupling Troubleshooting
Q: During the Suzuki coupling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, I observe significant protodebromination (loss of the bromine atom). How can I suppress this? A: Protodebromination (the reduction of the C-Br bond to a C-H bond) is a classic side reaction for electron-deficient aryl bromides.
-
Mechanistic Causality: After the palladium catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II)-aryl complex must undergo transmetalation with the boronic acid. If transmetalation is sluggish, the Pd-aryl complex can intercept a proton from the solvent or trace water, leading to the protodebrominated byproduct[2].
-
Solution: You must accelerate the transmetalation step. Switch to electron-rich, sterically demanding biaryl phosphine ligands like XPhos or SPhos [2]. These ligands increase the electron density on the palladium center, favoring rapid transmetalation and reductive elimination, thereby outcompeting the protonation pathway. Additionally, utilize a milder base like K₃PO₄ instead of strong carbonates to prevent base-mediated catalyst decomposition.
Q: I am detecting biaryl homocoupling of my boronic acid partner. What causes this and how is it mitigated? A: Homocoupling of the boronic acid is an oxidative side reaction that consumes your coupling partner and complicates purification.
-
Mechanistic Causality: Adventitious oxygen in the reaction mixture acts as an oxidant, promoting the oxidative homocoupling of the boronic acid reagent before it can successfully couple with your pyridine scaffold[3].
-
Solution: Implement rigorous Schlenk techniques. Degas your solvent system thoroughly by sparging with argon or nitrogen for at least 30 minutes prior to the introduction of the palladium catalyst[3].
Quantitative Data: Suzuki Coupling Optimization
The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives, demonstrating how specific variables suppress protodebromination.
| Catalyst / Ligand System | Base | Solvent System | Temperature | Protodebromination (%) | Isolated Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 °C | 18.5% | 62% |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | DMF/H₂O (4:1) | 80 °C | 8.2% | 78% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 °C | < 2.0% | 94% |
Self-Validating Experimental Protocols
Protocol A: High-Fidelity SNAr Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-fluoropyridine (1.0 equiv) and 3-ethoxyphenol (1.1 equiv).
-
Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv).
-
Self-Validation Check: Inspect the Cs₂CO₃ before addition. It must be a free-flowing, finely milled powder. Clumping indicates atmospheric moisture absorption, which will prematurely hydrolyze the fluoropyridine and stall the reaction.
-
-
Solvent: Add anhydrous DMAc to achieve a 0.5 M concentration.
-
Reaction: Heat the suspension to 125 °C under a positive pressure of argon for 18–24 hours.
-
Monitoring: Analyze an aliquot via HPLC.
-
Self-Validation Check: The chromatogram must show <1% residual 5-bromo-2-fluoropyridine. If >1% remains, do not proceed to workup; add an additional 0.1 equiv of 3-ethoxyphenol and stir for 4 more hours.
-
-
Workup: Cool to room temperature, dilute with deionized water to precipitate the product, and extract with EtOAc (3x). Wash the combined organic layers with 1M NaOH to remove any residual unreacted phenol, dry over Na₂SO₄, and concentrate.
Protocol B: Suzuki-Miyaura Coupling with Suppressed Protodebromination
-
Degassing: In a Schlenk flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the mixture vigorously with argon for 30 minutes.
-
Reagent Loading: Add 5-Bromo-2-(3-ethoxyphenoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%).
-
Self-Validation Check: Upon heating, the solution should transition to a deep red/orange hue. This color change visually validates the formation of the active, ligated Pd(0)-XPhos complex. A rapid shift to black indicates catalyst crashing (palladium black formation) due to oxygen ingress.
-
-
Reaction: Heat to 80 °C for 4–6 hours under a strict argon atmosphere.
-
Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium particulates, concentrate the filtrate, and purify via flash column chromatography.
Sources
Technical Support Center: Scaling Up 5-Bromo-2-(3-ethoxyphenoxy)pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this diaryl ether, a key intermediate in various research and development pipelines. Here, we address common challenges from bench-scale experiments to pilot-plant scale-up, providing field-proven insights and solutions in a direct question-and-answer format.
Synthesis Overview: Key Strategies
The formation of the diaryl ether bond in 5-Bromo-2-(3-ethoxyphenoxy)pyridine is typically achieved via cross-coupling reactions. The two most prominent and industrially relevant methods are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig C-O Coupling (palladium-catalyzed).[1][2]
-
Ullmann Condensation: A classic and cost-effective method involving the reaction of an aryl halide (5-bromo-2-halopyridine) with a phenol (3-ethoxyphenol) using a copper catalyst.[3] While traditional protocols required harsh conditions, modern variations use ligands to facilitate the reaction under milder temperatures.[4][5]
-
Buchwald-Hartwig C-O Coupling: A highly versatile and often more efficient method that employs a palladium catalyst and a specialized phosphine ligand.[2][6] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the classic Ullmann reaction.
The choice between these methods depends on factors such as cost, scale, available equipment, and the specific functional group tolerance required.
Frequently Asked Questions (FAQs)
Q: Which is the best starting material: 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine? A: For nucleophilic aromatic substitution (SNAr) type reactions, the reactivity of the leaving group is critical. Generally, fluorine is a better leaving group than chlorine in SNAr on electron-deficient rings like pyridine, often allowing for lower reaction temperatures. However, 5-bromo-2-chloropyridine is typically less expensive and may be suitable if higher temperatures are acceptable for the coupling reaction. For metal-catalyzed couplings, the reactivity difference is less pronounced, but the C-Cl bond is generally harder to activate than C-Br or C-I in oxidative addition steps.
Q: What are the primary safety concerns when scaling up this synthesis? A: The primary concerns are:
-
Thermal Runaway: Cross-coupling reactions, particularly Ullmann condensations, can be exothermic. On a large scale, inefficient heat transfer can lead to a runaway reaction.[7] Always perform calorimetric studies (e.g., DSC or ARC) to understand the thermal profile before scaling up.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Copper catalysts can also be toxic. Bases like sodium tert-butoxide are flammable and moisture-sensitive.[8] Ensure all handling is done under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).
-
Solvent Hazards: High-boiling polar aprotic solvents like DMF, NMP, or DMAc, often used in these reactions, have associated health risks.[1] Consider greener solvent alternatives where possible and ensure adequate ventilation.
Q: How critical is the purity of the starting materials and solvent? A: Extremely critical. Water is particularly detrimental as it can deactivate the catalyst and hydrolyze the base. Ensure starting materials are pure and solvents are anhydrous. Using molecular sieves can be an effective way to maintain anhydrous conditions.[5][9] Impurities in the starting materials can lead to side reactions and complicate purification.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems encountered during synthesis and scale-up.
Problem Area 1: Low or No Product Yield
Q: My Ullmann reaction is giving a low yield (<20%). Where do I start troubleshooting? A: A low yield in an Ullmann coupling typically points to one of five key areas: catalyst, ligand, base, solvent, or temperature.[4] Use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yields in Ullmann diaryl ether synthesis.
Q: My Buchwald-Hartwig reaction is failing. What are the most common points of failure? A: The Buchwald-Hartwig reaction is sensitive to the proper assembly of the catalytic system. Common failures include:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. Incomplete reduction can stall the reaction. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes resolve this.
-
Ligand Selection: The choice of phosphine ligand is paramount. For C-O coupling, bulky, electron-rich ligands (e.g., Josiphos-type, BrettPhos) are often required. The ligand-to-palladium ratio is also critical, typically ranging from 1:1 to 2:1.[10]
-
Base Incompatibility: A strong, non-nucleophilic base is usually required, with NaOt-Bu being very common. However, this base is incompatible with base-sensitive functional groups.[8] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ are used, but they often require higher temperatures and longer reaction times.[8]
-
Oxygen Contamination: The Pd(0) catalyst is readily oxidized by oxygen, which deactivates it. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Problem Area 2: Impurity Formation
Q: I'm observing a significant amount of a debrominated starting material, 2-(3-ethoxyphenoxy)pyridine. What causes this? A: This side product arises from hydrodehalogenation, where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This can be caused by:
-
Source of Hydride: Trace water or other protic impurities can act as a hydride source.
-
Reaction Mechanism: In some catalytic cycles, a β-hydride elimination from an intermediate can occur, followed by reductive elimination, leading to the hydrodehalogenated product.[2]
-
Mitigation: Ensure rigorously anhydrous conditions. Sometimes, changing the ligand or solvent can disfavor the pathway leading to this side product.
Q: My reaction mixture contains a significant amount of what appears to be a biaryl ether derived from the homocoupling of 3-ethoxyphenol. How can I prevent this? A: The homocoupling of phenols is a known side reaction in copper-catalyzed processes, especially at high temperatures.[5] It occurs when the copper catalyst promotes the oxidative coupling of two phenoxide molecules. To minimize this:
-
Lower the Temperature: This is the most effective solution. Modern ligand systems are designed to allow Ullmann couplings at lower temperatures (e.g., 80-110 °C), which significantly reduces homocoupling.[5]
-
Control Stoichiometry: Using a slight excess of the aryl halide (5-bromo-2-chloropyridine) relative to the phenol can help favor the cross-coupling pathway.
-
Ligand Choice: Certain ligands can enhance the rate of the desired cross-coupling reaction, making it outcompete the homocoupling side reaction.
Problem Area 3: Scale-Up and Work-Up
Q: When moving from a 10g to a 500g scale, my reaction stalls and the impurity profile worsens. Why? A: This is a classic scale-up problem related to mass and heat transfer.[7][11]
-
Mixing: What works with a small magnetic stir bar in a round-bottom flask is insufficient for a large reactor. Inadequate agitation leads to poor mixing of the heterogeneous mixture (solid base, catalyst, and liquid reagents), creating localized "hot spots" and concentration gradients. This results in an incomplete reaction and increased side products. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the suspension remains homogeneous.[7]
-
Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. A reaction that was easily controlled at 10g can generate heat faster than it can be removed by the reactor jacket at 500g. This temperature increase can cause side reactions. Solution: Add reagents portion-wise or via a dosing pump to control the rate of heat generation. Ensure your reactor's cooling system is adequate and always monitor the internal reaction temperature, not just the jacket temperature.[7]
Q: How can I efficiently remove the catalyst and inorganic salts during work-up on a large scale? A: Filtering a large volume of a reaction mixture containing fine catalyst particles and salts can be slow and difficult.
-
Filtration Aid: After quenching the reaction and diluting with a solvent like ethyl acetate, add a pad of Celite® (diatomaceous earth) to the mixture and stir before filtering. This prevents the fine solids from clogging the filter paper.
-
Aqueous Wash: A series of aqueous washes can help remove the inorganic salts (e.g., KBr, excess base). An ammonium hydroxide wash can sometimes help by complexing with residual copper, aiding its removal into the aqueous phase.
-
Activated Carbon: For removing residual palladium, treatment with activated carbon (charcoal) followed by filtration can be effective, though you may lose some product to adsorption.
Optimized Experimental Protocols
The following are starting-point protocols. Optimization may be required based on your specific equipment and material quality.
Protocol 1: Ullmann Condensation (Copper-Catalyzed)
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Mol% |
| 5-Bromo-2-chloropyridine | 192.44 | 1.0 | - |
| 3-Ethoxyphenol | 138.16 | 1.1 | - |
| Copper(I) Iodide (CuI) | 190.45 | - | 10 |
| N,N-Dimethylglycine | 103.12 | - | 20 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | - |
| Toluene (anhydrous) | - | - | - |
Procedure:
-
To a dry, inerted reactor, add 5-bromo-2-chloropyridine, 3-ethoxyphenol, copper(I) iodide, N,N-dimethylglycine, and potassium phosphate.[12]
-
Add anhydrous toluene (approx. 5-10 mL per gram of the limiting reagent).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete in 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.[4]
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Mol% |
| 5-Bromo-2-chloropyridine | 192.44 | 1.0 | - |
| 3-Ethoxyphenol | 138.16 | 1.2 | - |
| Pd₂(dba)₃ | 915.72 | - | 2 |
| BrettPhos | 536.68 | - | 4 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | - |
| Toluene (anhydrous) | - | - | - |
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and BrettPhos to a dry reactor.
-
Add anhydrous toluene and stir for 5 minutes to form the active catalyst complex.
-
Add 3-ethoxyphenol, followed by 5-bromo-2-chloropyridine, and finally the sodium tert-butoxide. Caution: Addition of base can be exothermic.
-
Seal the reactor, remove from the glovebox, and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. The reaction is often complete in 4-12 hours.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanisms
Understanding the catalytic cycles is key to troubleshooting.
Caption: Simplified catalytic cycle for a modern Ullmann C-O coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.[13]
References
-
Benchchem. Ullmann Diaryl Ether Synthesis: Technical Support Center.
-
Wikipedia. Ullmann condensation.
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
-
Organic Syntheses. Organic Syntheses Procedure.
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Organic Synthesis. Buchwald-Hartwig Coupling.
-
ResearchGate. (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines.
-
Alfa Chemistry. Buchwald-Hartwig Coupling.
-
Arkivoc. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
-
Wikipedia. Buchwald–Hartwig amination.
-
Royal Society of Chemistry. .
-
Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ.
-
Organic Chemistry Portal. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts.
-
Benchchem. The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
-
Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
-
blogs.cardiff.ac.uk. Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions.
-
ChemicalBook. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
-
Organic Chemistry Portal. Ullmann Reaction.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
-
PMC. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer.
-
Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
-
PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
PMC. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides.
-
Royal Society of Chemistry. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
-
Benchchem. Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
-
Benchchem. Technical Support Center: Scale-Up of 5-Bromoindole Synthesis.
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
-
ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table.
-
Pure Synth. Challenges of scaling up production from grams to kilos.
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.
-
ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine | Request PDF.
-
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
-
DigitalCommons@Linfield. Optimization of copper-catalyzed oxidative alkylboron homocoupling.
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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. This molecule is a valuable building block in medicinal chemistry, and its successful functionalization is often a key step in the synthesis of complex pharmaceutical agents.[1][2]
This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices. We will address common challenges, from low yields to complete reaction failure, with a focus on rational catalyst selection and reaction optimization.
Core Concept: The Palladium-Catalyzed Cross-Coupling Cycle
At the heart of Suzuki-Miyaura and Buchwald-Hartwig reactions is a catalytic cycle involving a palladium center.[3] Understanding this cycle is fundamental to troubleshooting, as each step presents potential failure points. The general mechanism involves three key stages: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4][5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when working with 5-Bromo-2-(3-ethoxyphenoxy)pyridine in a direct question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the first things I should check?
A1: When a cross-coupling reaction fails, a systematic check of the fundamentals is the most effective approach before attempting more complex optimizations.[6]
-
Integrity of Reagents and Solvents:
-
Purity: Ensure all reagents, especially the boronic acid or amine coupling partner, are of high purity. Impurities can act as catalyst poisons.[7] For Buchwald-Hartwig aminations, the amine may require purification by filtration through activated alumina.[8]
-
Anhydrous & Degassed Conditions: Oxygen and water are detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade sensitive phosphine ligands.[6][7] Water can lead to protodeboronation of the boronic acid in Suzuki couplings, a common side reaction.[9] Ensure you are using anhydrous solvents and have thoroughly degassed the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]
-
-
Catalyst Activity:
-
Precatalyst Activation: Many modern catalyst systems use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[6][8] If this activation is inefficient, the concentration of the active catalyst will be too low. Consider using newer generation precatalysts (e.g., G3 or G4 palladacycles) which are designed for reliable and clean activation.[8]
-
Catalyst Loading: For a new or challenging reaction, it may be necessary to increase the catalyst loading from a standard 1 mol% to 3-5 mol% to achieve conversion.[7][9] The loading can be re-optimized later.
-
Q2: The reaction mixture turned black and stalled. What does this mean and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[7] This is a common deactivation pathway.
-
Cause 1: Ligand Dissociation/Oxidation: The phosphine ligand is crucial for stabilizing the palladium center. If the ligand is not robust enough, dissociates from the metal, or is oxidized by trace oxygen, the unprotected Pd(0) species can aggregate and precipitate.[6][7]
-
Cause 2: High Temperature: Excessive heat can accelerate catalyst decomposition.[7]
-
Cause 3: Substrate-Specific Inhibition (The "Pyridine Problem"): The Lewis basic nitrogen atom in the pyridine ring of your substrate is a major culprit. It can coordinate strongly to the palladium center, forming stable, inactive complexes that effectively poison the catalyst and remove it from the catalytic cycle.[9][10] This is a well-documented challenge for heteroaryl substrates.[11][12]
Solutions:
-
Use Robust Ligands: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos ). These ligands are specifically designed to stabilize the palladium catalyst, promote the desired reaction steps (especially reductive elimination), and mitigate deactivation by coordinating heteroatoms like the pyridine nitrogen.[7][9]
-
Control Temperature: Find the optimal balance between reaction rate and catalyst stability. Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).[7][9]
-
Ensure Rigorous Inert Conditions: As mentioned in Q1, meticulously remove all oxygen from your reaction system.[6][7]
Q3: I'm observing significant side products. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with your desired cross-coupling, consuming starting materials and reducing your yield.
-
(Suzuki) Protodeboronation: The boronic acid reacts with water or other protic sources to replace the B(OH)₂ group with a hydrogen atom.[9]
-
(Suzuki) Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[9]
-
Solution: Thoroughly degas the reaction mixture.
-
-
(General) Hydrodehalogenation: The starting 5-bromo-pyridine derivative is reduced to the corresponding debrominated compound.
Catalyst & Condition Selection Guide
There is no single "magic formula" for cross-coupling.[8] However, based on extensive literature for heteroaryl substrates, we can provide rational starting points for intelligent screening. The choice of ligand is often the most critical variable.[3]
| Coupling Type | Palladium Source | Recommended Ligand(s) | Base | Solvent(s) | Temp (°C) | Key Considerations & Rationale |
| Suzuki-Miyaura (C-C Bond) | Pd₂(dba)₃ or Pd(OAc)₂ (Precatalysts: XPhos Pd G3/G4) | XPhos, SPhos | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene, NMP | 80-110 | XPhos and SPhos are bulky, electron-rich ligands excellent for challenging heteroaryl chlorides and bromides.[7][13][14] K₃PO₄ is often optimal for these systems. A biphasic solvent system like Dioxane/H₂O is a common starting point.[13][14] |
| Buchwald-Hartwig (C-N Bond) | Pd₂(dba)₃ or Pd(OAc)₂ (Precatalysts: BrettPhos Pd G3) | BrettPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | 80-110 | BrettPhos is particularly effective for coupling primary amines.[8][15] RuPhos is a versatile ligand for a broad range of amines. Strong, non-nucleophilic bases like NaOtBu are standard, but weaker carbonate or phosphate bases can be effective and may be necessary for base-sensitive substrates.[5][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 5-Bromo-2-(3-ethoxyphenoxy)pyridine with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-2-(3-ethoxyphenoxy)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In the same flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Degassing: Seal the flask, and perform a minimum of three cycles of evacuating the flask under vacuum and backfilling with Argon. This step is critical.[16]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.[9][14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][9]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of your substrate with a primary or secondary amine.
-
Reagent Preparation: To an oven-dried Schlenk flask under Argon, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., Sodium tert-butoxide, NaOtBu, 1.2-1.4 equiv.).
-
Substrate Addition: Add 5-Bromo-2-(3-ethoxyphenoxy)pyridine (1.0 equiv.) and degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.
-
Degassing: If not already rigorously inert, perform another cycle of vacuum/backfill with Argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol above.
Visualization: Catalyst Selection Workflow
To streamline your experimental design, the following workflow can help guide your initial catalyst system choice.
Caption: A decision-making workflow for selecting initial cross-coupling conditions.
Frequently Asked Questions (FAQs)
Q: For this pyridine substrate, which is better: a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂? A: For challenging substrates like this, modern Pd(II) precatalysts used with bulky biarylphosphine ligands are generally superior to older catalysts like Pd(PPh₃)₄.[9] Pd(II) precatalysts (e.g., Pd(OAc)₂, or palladacycles like XPhos Pd G3) offer greater air stability and generate the active Pd(0) species in a more controlled and efficient manner in situ, leading to more reproducible results.[8]
Q: How do I choose the right base for my reaction? A: The base plays a crucial role and its choice is highly reaction-dependent.[7]
-
For Suzuki-Miyaura: The base activates the organoboron species to facilitate transmetalation. An inorganic base is required. Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaryl couplings as it is effective without being overly harsh.[13] Potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) are also common.
-
For Buchwald-Hartwig: The base deprotonates the amine to form the active nucleophile. A strong, non-nucleophilic base is typically needed. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common choices.[5][8] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened.
Q: How critical is the solvent choice? A: The solvent is critical as it affects solubility, reaction kinetics, and catalyst stability.[7] A solvent screen is often necessary for optimization.[7]
-
Aprotic Polar Solvents: 1,4-Dioxane and THF are very common. They are good at dissolving both organic substrates and the catalyst complex.
-
Aromatic Hydrocarbons: Toluene is frequently used, especially in Buchwald-Hartwig aminations, and is often preferred for higher temperature reactions.
-
Biphasic Systems: For Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) with water is standard. The water helps dissolve the inorganic base and facilitates the catalytic cycle.[17]
Q: Can I use microwave heating to accelerate the reaction? A: Yes, microwave irradiation can be a powerful tool to accelerate reactions, often reducing reaction times from hours to minutes. It can sometimes provide improved yields for difficult couplings.[14] However, be aware that the rapid heating can also accelerate catalyst decomposition, so careful optimization of temperature and time is required.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- PharmaBlock. (n.d.). Cross-Coupling Reactions Guide. PharmaBlock.
- Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
- Alvarez-Jarreta, J., et al. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
- PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Meringdal, J. W., & Menche, D. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Pharmaceutical Technology. (2026, March 24). New Horizons for Cross-Coupling Reactions.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- ACS Publications. (2011, September 7). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry.
- Wikipedia. (n.d.).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.). Cross-coupling reaction.
- Angewandte Chemie International Edition. (2020, November 17).
- MDPI. (2017, January 27).
- Chemistry LibreTexts. (2023, August 2). 2.
- WuXi AppTec. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Procter, D. J., et al. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- PMC - NIH. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- PMC. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- White Rose Research Online. (n.d.).
- University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- PubMed. (2021, May 10).
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analytical standard preparation for 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Welcome to the Analytical Command Center for 5-Bromo-2-(3-ethoxyphenoxy)pyridine . As a Senior Application Scientist, I have designed this technical support hub to provide drug development professionals and analytical chemists with field-proven, regulatory-compliant methodologies.
Rather than relying on generic templates, this guide is engineered specifically around the physicochemical realities of this halogenated diaryl ether, ensuring that your analytical standards are robust, reproducible, and ready for regulatory scrutiny.
Section 1: Physicochemical Matrix & Solvency Profiling
To troubleshoot an analytical method, we must first understand the molecular behavior of the analyte. 5-Bromo-2-(3-ethoxyphenoxy)pyridine features a lipophilic bromopyridine ring linked via an ether bridge to an ethoxy-substituted benzene. This structure dictates its poor aqueous solubility and specific handling requirements.
Table 1: Quantitative Physicochemical & Solvency Data
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Weight | 294.14 g/mol | Determines gravimetric conversion factors and exact mass (293.005 Da). |
| LogP (Predicted) | ~3.5 - 4.5 | Highly hydrophobic; requires 100% organic solvents for initial dissolution. |
| Aqueous Solubility | < 0.1 mg/mL | High risk of precipitation in >50% aqueous mobile phases at high concentrations. |
| Organic Solubility | > 10 mg/mL (ACN, MeOH, DMSO) | Acetonitrile (ACN) is the preferred primary diluent to minimize viscosity issues. |
| pKa (Pyridine Nitrogen) | ~3.0 - 4.0 | Prone to secondary interactions with silica columns; requires strict pH control. |
Section 2: Self-Validating Master Protocol
The Causality of Compliance: Analytical standards are the bedrock of pharmacokinetic and bioanalytical assays. A single weighing error propagates exponentially throughout a study. Therefore, this protocol integrates a self-validating "Check Standard" system. This ensures that any deviation in weighing, static loss, or solvent evaporation is immediately caught before the standard is used in critical studies.
Step-by-Step Methodology:
-
Environmental Conditioning & Balance Qualification :
-
Action: Ensure the microbalance is calibrated and the environment is free of static and drafts.
-
Causality: As mandated by1[1], accurate weighing requires determining the balance's minimum weight based on repeatability standard deviation. Weighing below this threshold introduces unacceptable analytical variance.
-
-
Gravimetric Weighing (Primary & Secondary) :
-
Action: Weigh exactly 10.00 mg of 5-Bromo-2-(3-ethoxyphenoxy)pyridine into two separate Class A volumetric flasks (labeled Primary Stock and Check Standard). Use an anti-static ionizer on the spatula and weigh boat.
-
Causality: The lipophilic nature of the powder makes it highly prone to electrostatic cling. Independent weighings ensure that a systematic error in one preparation is isolated and detectable.
-
-
Primary Dissolution :
-
Action: Add 8.0 mL of 100% LC-MS grade Acetonitrile (ACN) to both flasks. Sonicate for 5 minutes in a water bath at 20°C.
-
Causality: ACN disrupts the hydrophobic stacking of the aromatic rings rapidly without the exothermic degradation risks or high viscosity associated with DMSO.
-
-
Volumetric Make-up :
-
Action: Equilibrate the flasks back to room temperature (20°C) and bring to exactly 10.0 mL with ACN to achieve a 1.0 mg/mL concentration.
-
-
Self-Validation via LC-MS/MS :
-
Action: Dilute both stocks to 1.0 µg/mL and inject them sequentially into the LC-MS/MS system. Calculate the Agreement Ratio: (Area of Primary / Area of Check) * 100.
-
Causality: Per the2 [2], methods must demonstrate strict accuracy. An agreement ratio outside 98.0% - 102.0% invalidates the stocks, preventing downstream assay failure.
-
Section 3: Troubleshooting Guides & FAQs
Q: During HPLC analysis, I am observing severe peak tailing for 5-Bromo-2-(3-ethoxyphenoxy)pyridine. How do I correct this? A: This is a classic chromatographic artifact caused by the pyridine ring. The basic nitrogen (pKa ~3-4) interacts with unendcapped, acidic residual silanols on the silica stationary phase via ion-exchange mechanisms. Solution: Switch to a fully endcapped C18 column or a column designed with polar-embedded groups. Alternatively, adjust your mobile phase by adding 0.1% Formic Acid or 10 mM Ammonium Acetate (pH ~4.5) to protonate the silanols, neutralizing the secondary interactions and restoring sharp peak symmetry.
Q: My Primary and Check Standard agreement ratio came out to 93.5%. What is the most likely root cause? A: Assuming no pipetting errors, a failure to meet the 98-102% self-validation threshold with this specific molecule usually points to electrostatic loss during transfer. Because 5-Bromo-2-(3-ethoxyphenoxy)pyridine is highly non-polar, it generates static electricity when handled with metal spatulas, causing invisible micro-particles to cling to the weighing funnel or the neck of the volumetric flask. Solution: Discard both stocks. Re-weigh using a static eliminator (ionizing blower) and perform a quantitative transfer by rinsing the weigh boat directly into the flask with ACN.
Q: Can I prepare my 1.0 mg/mL stock solution directly in a 50:50 Water:Methanol mixture to match my mobile phase? A: Absolutely not. The LogP of this molecule is simply too high. Attempting to dissolve the neat standard in a high-aqueous environment will result in micro-precipitation or micelle formation. The solution may appear clear to the naked eye, but the actual dissolved concentration will be significantly lower than the theoretical calculation, leading to massive quantitative errors. Always perform primary dissolution in 100% organic solvent, and only introduce aqueous buffers during the final dilution steps (≤ 10 µg/mL).
Q: What are the storage requirements to prevent degradation of the working aliquots? A: While the diaryl ether linkage is robust, the bromopyridine moiety is susceptible to UV-induced photolytic dehalogenation (loss of the bromine atom). Solution: Store all primary stocks in tightly sealed amber glass vials at -20°C. To prevent concentration shifts due to solvent evaporation during repeated opening, divide the stock into 100 µL single-use aliquots.
Section 4: Analytical Workflow & Decision Matrix
Fig 1. Self-validating analytical workflow for standard preparation and LC-MS/MS verification.
References
-
GR Metrology / United States Pharmacopeia (USP) . "USP <1251> Weighing on an Analytical Balance and USP <41> Balances." GR Metrology Regulatory Insights. Available at:[Link]
-
Food and Drug Administration (FDA) . "Bioanalytical Method Validation - Guidance for Industry." U.S. Department of Health and Human Services, CDER/CVM, May 2018. Available at:[Link]
Sources
A Comparative Guide to the Biological Activity of 2-Phenoxypyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, featured in a multitude of clinically approved drugs and investigational agents. Its versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Among these, the 2-phenoxypyridine core has emerged as a particularly privileged structure, with derivatives demonstrating potent and selective modulation of various biological targets. This guide provides a comparative analysis of the biological activities of several classes of 2-phenoxypyridine derivatives, offering insights for researchers, scientists, and drug development professionals. While specific data for 5-Bromo-2-(3-ethoxyphenoxy)pyridine is not extensively available in the public domain, by examining its structural class, we can infer potential areas of biological relevance and compare them to well-characterized analogs.
This guide will delve into the structure-activity relationships (SAR) of different series of 2-phenoxypyridine and other bioactive pyridine derivatives, present their comparative biological data, and provide detailed experimental protocols for assessing their activity.
The 2-Phenoxypyridine Scaffold: A Gateway to Diverse Biological Targets
The 2-phenoxypyridine moiety serves as a versatile template for designing molecules that can interact with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer ample opportunities for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.
This comparative analysis will focus on four distinct classes of bioactive pyridine derivatives, with a strong emphasis on the 2-phenoxypyridine core:
-
c-Jun N-terminal Kinase (JNK) Inhibitors: A family of serine/threonine protein kinases involved in stress signaling pathways.
-
Purinergic P2Y1 Receptor Antagonists: GPCRs that play a crucial role in ADP-mediated platelet aggregation.
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: GPCRs that mediate the body's response to stress.
-
Dual VEGFR-2/c-Met Inhibitors: Receptor tyrosine kinases that are key regulators of angiogenesis and tumor progression.
Comparative Biological Activity Data
The following tables summarize the in vitro potency of representative compounds from each class, highlighting the influence of different substitution patterns on their biological activity.
Table 1: 2-Phenoxypyridine Derivatives as c-Jun N-terminal Kinase (JNK) Inhibitors [1][2]
| Compound ID | Structure | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| Compound A | 2-(4-Methylphenoxy)pyridine | >1000 | >1000 | 500 |
| Compound B | 2-(4-Chlorophenoxy)pyridine-5-carboxamide | 150 | 200 | 25 |
| Compound C | 2-(3,4-Dichlorophenoxy)pyridine-5-carboxamide | 50 | 80 | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: 2-Phenoxypyridine Derivatives as P2Y1 Receptor Antagonists [3][4][5]
| Compound ID | Structure | P2Y1 Binding Ki (nM) | Platelet Aggregation IC50 (µM) |
| Compound D | 1-(2-(Phenoxy)pyridin-3-yl)urea | 500 | >10 |
| Compound E | 1-(2-(2-tert-Butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 15 | 0.5 |
| Compound F | 1-(2-(2-Ethylphenoxy)pyridin-3-yl)-3-(4-chlorophenyl)urea | 25 | 0.8 |
Ki represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor. IC50 values represent the concentration required to inhibit ADP-induced platelet aggregation by 50%.
Table 3: 2-Aryloxy-4-alkoxy-pyridines as CRF1 Receptor Antagonists
| Compound ID | Structure | CRF1 Binding IC50 (nM) | | :--- | :--- | | Compound G | 2-(2,4-Dimethylphenoxy)-4-(1-ethylpropoxy)pyridine | 150 | | Compound H | 2-(2,4,6-Trimethylphenoxy)-4-(1-ethylpropoxy)-3,6-dimethylpyridine | 6.8 | | Compound I | 2-(4-Chloro-2-methylphenoxy)-4-(1-ethylpropoxy)-3,6-dimethylpyridine | 10.2 |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the CRF1 receptor.
Table 4: 4-Phenoxypyridine Derivatives as Dual VEGFR-2/c-Met Inhibitors [6]
| Compound ID | Structure | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) |
| Compound J | 4-(4-Fluorophenoxy)pyridine-2-carboxamide | 5.2 | 8.1 |
| Compound K | 4-(3-Chloro-4-fluorophenoxy)pyrimidine-2-carboxamide | 1.05 | 1.43 |
| Compound L | 4-(4-Bromo-2-fluorophenoxy)pyridine-2-carboxamide | 2.5 | 3.7 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above reveal key SAR trends for these different classes of bioactive pyridines:
-
JNK Inhibitors: For the 2-phenoxypyridine series of JNK inhibitors, the presence of a carboxamide group at the 5-position of the pyridine ring is crucial for potent activity. Furthermore, substitution on the phenoxy ring with electron-withdrawing groups, such as chlorine, significantly enhances inhibitory potency, particularly against JNK3.[1][2]
-
P2Y1 Receptor Antagonists: The 2-(phenoxypyridine)-3-phenylurea scaffold demonstrates that bulky substituents on the 2-position of the phenoxy ring, such as a tert-butyl group, are well-tolerated and can improve potency. The nature of the substituent on the phenylurea moiety also plays a critical role, with electron-withdrawing groups like trifluoromethoxy enhancing antagonist activity.[3][4][5]
-
CRF1 Receptor Antagonists: In the 2-aryloxy-4-alkoxy-pyridine series, methylation on the pyridine ring and the phenoxy ring significantly increases binding affinity to the CRF1 receptor. The branched alkoxy side chain at the 4-position of the pyridine ring is also a key feature for high potency.
-
VEGFR-2/c-Met Inhibitors: For the 4-phenoxypyridine derivatives, the substitution pattern on the phenoxy ring is a major determinant of dual inhibitory activity. Halogen substitutions, particularly combinations of chlorine and fluorine, lead to potent inhibition of both VEGFR-2 and c-Met kinases. The pyrimidine core, as seen in Compound K, can also contribute to enhanced potency compared to a pyridine core.[6]
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize the compounds discussed in this guide.
In Vitro Kinase Inhibition Assay (for JNK, VEGFR-2, c-Met)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JNK3, VEGFR-2, c-Met)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., 5-Bromo-2-(3-ethoxyphenoxy)pyridine or comparators)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
Radioligand Binding Assay (for P2Y1 and CRF1 Receptors)
This protocol is used to determine the binding affinity (Ki) of a test compound to a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., P2Y1 or CRF1)
-
Radiolabeled ligand (e.g., [³H]-MRS2500 for P2Y1, [¹²⁵I]-Sauvagine for CRF1)
-
Binding buffer (specific to the receptor)
-
Test compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate buffer.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[10]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the in vitro biological activity of a novel compound.
Conclusion
The 2-phenoxypyridine scaffold is a highly versatile and privileged structure in modern medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. As demonstrated by the examples of JNK inhibitors, P2Y1 antagonists, CRF1 antagonists, and dual VEGFR-2/c-Met inhibitors, subtle modifications to the substitution patterns on the pyridine and phenoxy rings can lead to significant changes in potency and selectivity. While direct experimental data for 5-Bromo-2-(3-ethoxyphenoxy)pyridine remains to be fully elucidated in publicly accessible literature, its structural similarity to these well-studied classes of compounds suggests that it could possess interesting biological properties worthy of investigation. The experimental protocols and SAR insights provided in this guide offer a robust framework for the evaluation of this and other novel pyridine derivatives, paving the way for the discovery of new therapeutic agents.
References
-
Chao, H., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Journal of Medicinal Chemistry, 56(4), 1704-1714. [Link]
-
Chao, H., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. PubMed, 23368907. [Link]
-
Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]
-
Chao, H., et al. (2013). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry, 56(4), 1704-1714. [Link]
-
Song, X., et al. (2011). Synthesis and SAR of 2-Phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Sci-Hub. [Link]
-
Zoulikha, M. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. [Link]
-
Ros-Chumillas, M., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 27(10), 3169. [Link]
-
Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]
-
Chen, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. [Link]
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- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Synthesis and SAR of 2-Phenoxypyridines as novel c-Jun N-terminal kinase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2011 [sci-hub.box]
- 3. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to the Synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine: An Evaluation of Catalytic C-O Coupling Strategies
Introduction
5-Bromo-2-(3-ethoxyphenoxy)pyridine is a diaryl ether that represents a common structural motif in medicinal chemistry and materials science. The pyridine and substituted phenyl rings offer multiple points for further functionalization, making it a valuable building block for creating diverse molecular libraries. The synthesis of such diaryl ethers primarily relies on the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol. This guide provides an in-depth comparison of the two most prominent and effective catalytic methods for synthesizing 5-Bromo-2-(3-ethoxyphenoxy)pyridine: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data from analogous systems.
Synthetic Strategies Overview
The most direct and logical approach to constructing 5-Bromo-2-(3-ethoxyphenoxy)pyridine involves the cross-coupling of a pyridine-based electrophile with a phenol-based nucleophile. The two primary starting materials for this strategy are 2,5-dibromopyridine and 3-ethoxyphenol . The key challenge lies in the selective reaction at the C2 position of the pyridine ring, which is more activated towards nucleophilic attack or oxidative addition than the C5 position.
Caption: General retrosynthetic approach for the target molecule.
Route 1: The Ullmann Condensation
The Ullmann condensation is a cornerstone of diaryl ether synthesis, utilizing copper as the catalyst.[1][2] Historically, this reaction required harsh conditions, such as high temperatures (often >150 °C) and stoichiometric amounts of copper.[2] However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions with catalytic amounts of copper.[3][4]
Reaction Mechanism
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide species in situ. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) species, which re-enters the catalytic cycle.[5] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, thereby lowering the required reaction temperature.[4]
Caption: Schematic of the Ullmann Condensation route.
Experimental Protocol (Ligand-Accelerated Ullmann Condensation)
This protocol is adapted from modern, ligand-accelerated Ullmann procedures.[6][7]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand such as N,N'-dimethyl-1,2-ethanediamine (10-20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 3-ethoxyphenol (1.2 equivalents) and 2,5-dibromopyridine (1.0 equivalent).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) via syringe. The reaction concentration is typically between 0.5 M and 1.0 M.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with aqueous ammonia (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Route 2: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[8][9] This palladium-catalyzed method generally operates under much milder conditions, exhibits broader functional group tolerance, and often requires lower catalyst loadings.[10][11] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the crucial steps of the catalytic cycle.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig etherification is well-established.[10][12] It begins with the active Pd(0) complex, which undergoes oxidative addition into the aryl halide (C-Br) bond to form a Pd(II) intermediate. The phenol is deprotonated by the base to form a phenoxide, which then coordinates to the palladium center, displacing the halide. The final and often rate-limiting step is the reductive elimination of the diaryl ether product, which regenerates the Pd(0) catalyst.[12] The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination.
Caption: Schematic of the Buchwald-Hartwig C-O Coupling route.
Experimental Protocol (Buchwald-Hartwig C-O Coupling)
This protocol is based on established procedures for palladium-catalyzed C-O bond formation.[11][13]
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a weak inorganic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add 2,5-dibromopyridine (1.0 equivalent) and 3-ethoxyphenol (1.2 equivalents).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another potential route for forming the C-O bond.[14] This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[14] For SNAr to be effective, the aromatic ring must be sufficiently electron-deficient, typically achieved by placing strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[14]
While the nitrogen atom in the pyridine ring does activate the C2 and C6 positions towards nucleophilic attack, 5-bromopyridine itself is not highly activated. Therefore, this reaction would likely require harsh conditions (high temperature, strong base) and may result in lower yields compared to the metal-catalyzed routes.[15]
Comparative Analysis
The choice between the Ullmann condensation and the Buchwald-Hartwig coupling depends on several factors, including cost, scale, required reaction conditions, and functional group tolerance.[16]
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Diamines, Amino Acids (e.g., L-proline) | Bulky Phosphines (e.g., XPhos, RuPhos) |
| Catalyst Cost | Low | High |
| Ligand Cost | Low to Moderate | High |
| Catalyst Loading | 5-20 mol% (can be higher) | 0.5-5 mol% |
| Temperature | High (110-200 °C) | Mild to Moderate (80-120 °C) |
| Reaction Time | 12-48 hours | 2-24 hours |
| Base | Stronger bases often used (e.g., K₂CO₃, Cs₂CO₃) | Weaker bases are effective (e.g., K₃PO₄, Cs₂CO₃) |
| Solvent | Polar aprotic (DMF, NMP) | Aprotic (Toluene, Dioxane) |
| Functional Group Tolerance | Moderate | Excellent |
| Scalability | Well-established for industrial processes | Can be challenging due to cost and catalyst removal |
| Key Advantage | Low cost of the copper catalyst. | Mild conditions, high yields, broad scope.[9] |
| Key Disadvantage | Harsh conditions, potential for side reactions.[2] | High cost of catalyst and ligands.[17] |
Field-Proven Insights
-
For Laboratory and Medicinal Chemistry Scale: The Buchwald-Hartwig reaction is often the method of choice.[16] Its mild conditions, reliability, and broad functional group tolerance are paramount when working with complex molecules where preserving functionality is critical. The higher cost is justified by the higher success rate and faster optimization times.
-
For Industrial and Large-Scale Synthesis: The Ullmann condensation remains highly relevant.[6] The significantly lower cost of copper compared to palladium makes it economically more viable for large-scale production. While the conditions are harsher, processes can be optimized for specific substrates to achieve high yields and throughput. The development of modern, ligand-accelerated Ullmann protocols has made this method even more attractive by reducing reaction temperatures and times.[3]
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and effective methods for the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine. The Buchwald-Hartwig approach offers superior performance in terms of reaction mildness, speed, and substrate scope, making it the preferred choice for research and development settings. In contrast, the Ullmann condensation, particularly with modern ligand systems, provides a cost-effective and scalable alternative that is well-suited for large-scale industrial manufacturing. The ultimate selection of the synthetic route should be guided by a careful consideration of the project's specific goals, including scale, budget, and the chemical complexity of the starting materials.
References
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The Architecture of Activity: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(3-ethoxyphenoxy)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-phenoxypyridine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active agents. Its inherent ability to engage with a variety of biological targets, including kinases, ion channels, and transporters, has made it a focal point of drug discovery efforts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-2-(3-ethoxyphenoxy)pyridine analogs, a class of compounds with significant therapeutic potential. While direct experimental data for this specific scaffold is not extensively available in the public domain, by synthesizing data from closely related analogs, we can construct a robust, inferential SAR model to guide future research and development.
This guide will dissect the constituent parts of the 5-Bromo-2-(3-ethoxyphenoxy)pyridine molecule, examining the influence of the 2-phenoxypyridine core, the 5-bromo substituent, and the 3-ethoxy group on biological activity. We will explore the known targets of this chemical class and provide detailed, actionable protocols for key experimental assays.
The 2-Phenoxypyridine Core: A Versatile Pharmacophore
The 2-phenoxypyridine moiety is the cornerstone of the analogs under discussion. This diaryl ether linkage provides a unique three-dimensional arrangement of aromatic rings that can be finely tuned to interact with specific binding pockets of protein targets. The pyridine nitrogen introduces a key hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding site.
Kinase Inhibition: A Prominent Target Class
A significant body of research has focused on 2-phenoxypyridine derivatives as potent kinase inhibitors. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.
-
c-Jun N-terminal Kinase (JNK) Inhibition: The 2-phenoxypyridine scaffold has been successfully optimized to yield potent JNK3 inhibitors.[1][2] The development of this series originated from an earlier pyrimidine-based inhibitor class, highlighting the favorable properties of the pyridine core.
-
c-Met and Flt-3 Inhibition: In the context of anticancer activity, 2-substituted-4-phenoxypyridine derivatives have demonstrated potent inhibition of key receptor tyrosine kinases such as c-Met and Flt-3.[3] Structure-activity relationship studies in this area have indicated that mono-electron-withdrawing groups on the phenyl ring, such as 4-fluoro, are beneficial for potency.[3]
Modulation of Transporters and Ion Channels
Beyond kinase inhibition, the 2-phenoxypyridine scaffold has shown utility in modulating the activity of membrane proteins.
-
P-glycoprotein (P-gp) Inhibition: Certain 2-(4-(pyridin-2-yl)phenoxy)pyridine analogues have been identified as potent inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[4][5]
-
Sodium-Calcium Exchanger (NCX) Inhibition: A series of phenoxypyridine derivatives have been developed as inhibitors of the sodium-calcium exchanger, a critical regulator of calcium homeostasis in cardiac myocytes.[6] These compounds have shown selectivity for the reverse mode of NCX activity.[6]
Dissecting the Substituents: The Role of the 5-Bromo and 3-Ethoxy Groups
To construct a predictive SAR model for 5-Bromo-2-(3-ethoxyphenoxy)pyridine analogs, we must consider the likely contributions of the specific substituents on the core scaffold.
The 5-Position of the Pyridine Ring: The Influence of Halogenation
The introduction of a halogen at the 5-position of the pyridine ring can significantly impact a compound's physicochemical properties and biological activity. Bromine, in particular, offers a unique combination of size, electronegativity, and lipophilicity.
-
Enhanced Binding Affinity: In a series of pyridine analogues targeting neuronal nicotinic acetylcholine receptors, substitution at the C5 position with bulky moieties, including phenyl and heteroaryl groups, led to compounds with high binding affinities, with Ki values in the nanomolar range.[7] While not a direct halogen substitution, this suggests that the 5-position can accommodate substituents that can engage in additional binding interactions.
-
Vector for Further Functionalization: The carbon-bromine bond is a versatile handle for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position, enabling extensive SAR exploration to optimize potency and selectivity.[9]
-
Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.
The 3-Position of the Phenoxy Ring: The Impact of a Meta-Alkoxy Group
The substitution pattern on the phenoxy ring is a critical determinant of biological activity. A meta-alkoxy group, such as the 3-ethoxy substituent, can influence the molecule's conformation and its interaction with the target protein.
-
Conformational Effects: A meta-substituent can influence the dihedral angle between the two aromatic rings of the diaryl ether, which can be crucial for fitting into a specific binding pocket.
-
Improved Potency and Bioavailability: In a series of 5-aryl-cyclopenta[c]pyridine derivatives with anti-TMV activity, a meta-methoxyphenyl substitution resulted in the most potent compound.[10] In another study on anticancer agents, a phenyl-aminothiazole template with a meta-amino linkage showed improved solubility and bioavailability compared to the parent compound.[11]
-
Potential for Hydrogen Bonding: While the ether oxygen of the ethoxy group is a weak hydrogen bond acceptor, it can still contribute to binding affinity in certain contexts.
Comparative Analysis: A Predictive SAR Summary
Based on the available data for related compounds, we can construct a predictive SAR model for 5-Bromo-2-(3-ethoxyphenoxy)pyridine analogs. The following table summarizes the likely impact of modifications at key positions.
| Position | Modification | Predicted Impact on Activity | Rationale |
| Pyridine Ring | 5-Bromo | Potentially enhances binding affinity; provides a handle for further diversification. | Halogenation can increase lipophilicity and introduce favorable interactions. The C-Br bond is amenable to cross-coupling reactions.[7][8][9] |
| Other 5-substituents (e.g., aryl, heteroaryl) | Can significantly modulate potency and selectivity depending on the target. | The 5-position is tolerant to a range of substituents that can occupy additional binding pockets.[7] | |
| Phenoxy Ring | 3-Ethoxy | Likely influences conformation and may improve potency and bioavailability. | Meta-substituents can have a profound effect on the overall shape of the molecule and its physicochemical properties.[10][11] |
| Other meta-substituents (e.g., -OCH3, -F) | Can lead to substantial increases in cytotoxicity in certain scaffolds. | Studies on 3-arylisoquinolinones have shown that meta-substitution can be dramatically more effective than para-substitution.[12][13] | |
| Para-substituents (e.g., -F, -Cl) | Generally, electron-withdrawing groups are favored for kinase inhibitory activity. | SAR studies on 4-phenoxypyridine derivatives as kinase inhibitors have shown a preference for electron-withdrawing groups at the para-position.[3] |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of novel 5-Bromo-2-(3-ethoxyphenoxy)pyridine analogs, a suite of robust in vitro assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (JNK)
This protocol describes a cell-free assay to directly measure the inhibitory effect of a test compound on the enzymatic activity of a purified c-Jun N-terminal kinase.
Materials:
-
Recombinant JNK enzyme
-
JNK substrate (e.g., ATF2)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[14]
-
ATP
-
Test compound and positive control (e.g., SP600125)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or vehicle control (e.g., 5% DMSO).[14]
-
Add 2 µl of the JNK enzyme solution.[14]
-
Add 2 µl of a substrate/ATP mixture.[14]
-
Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[15]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[14]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30 minutes.[14]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based c-Met Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on c-Met autophosphorylation in a cellular context.
Materials:
-
Human gastric adenocarcinoma cell line MKN45 (known to overexpress c-Met)[16]
-
Cell culture medium and supplements
-
Test compound and positive control (e.g., SU11274)[16]
-
Lysis buffer
-
Phospho-MET ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MKN45 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or positive control for a predetermined time.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
ELISA: Quantify the level of phosphorylated c-Met in the cell lysates using a Sandwich-ELISA technique according to the manufacturer's instructions.[16]
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of c-Met phosphorylation.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
Materials:
-
P-gp membrane vesicles
-
Assay buffer
-
ATP
-
Test compound and positive control (e.g., Verapamil)
-
Phosphate detection reagent (e.g., malachite green)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the P-gp membrane vesicles.[2]
-
Pre-incubate the mixture for 5 minutes at 37°C.[2]
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.[2]
-
Incubate for 20-30 minutes at 37°C.[2]
-
Stop Reaction and Detect Phosphate: Terminate the reaction by adding the colorimetric reagent for inorganic phosphate (Pi) detection.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).[2]
-
Data Analysis: A parallel set of reactions containing sodium orthovanadate is used to determine the P-gp-specific ATPase activity by subtracting the vanadate-insensitive ATPase activity.[2] Plot the P-gp-specific ATPase activity as a function of the test compound concentration to determine its stimulatory or inhibitory effect.
Visualizing the SAR and Experimental Workflows
To further clarify the concepts discussed in this guide, the following diagrams illustrate the key structure-activity relationships and a typical experimental workflow for kinase inhibitor discovery.
Caption: Inferred Structure-Activity Relationship (SAR) of 5-Bromo-2-(3-ethoxyphenoxy)pyridine Analogs.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
The 5-Bromo-2-(3-ethoxyphenoxy)pyridine scaffold represents a promising starting point for the design of novel therapeutic agents. By leveraging the existing knowledge of the broader 2-phenoxypyridine class of compounds, researchers can make informed decisions in the design and synthesis of new analogs. The insights provided in this guide, from the inferential SAR to the detailed experimental protocols, are intended to serve as a valuable resource for the scientific community. The versatility of this scaffold, coupled with the potential for fine-tuning its biological activity through targeted modifications, underscores its importance in the ongoing quest for new and effective medicines. Future work should focus on the synthesis and biological evaluation of a focused library of 5-Bromo-2-(3-ethoxyphenoxy)pyridine analogs to validate and refine the predictive SAR model presented herein.
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Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). Molecules, 29(19), 4587. [Link]
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A Comparative Guide to the Cross-Reactivity of 5-Bromo-2-(3-ethoxyphenoxy)pyridine and its Active Moiety, Roflumilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity profile of Roflumilast, a potent, second-generation phosphodiesterase 4 (PDE4) inhibitor. As 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a key chemical intermediate in the synthesis of Roflumilast, understanding the selectivity of the final active pharmaceutical ingredient is paramount for assessing its therapeutic potential and safety profile. This document will compare Roflumilast's performance against other PDE4 inhibitors, supported by experimental data, and provide detailed protocols for assessing selectivity.
Introduction: The Critical Role of PDE4 Selectivity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which consists of four subtypes (A, B, C, and D), is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of a wide array of pro-inflammatory mediators. This mechanism makes PDE4 a compelling target for treating chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[1][2][3]
However, the therapeutic utility of first-generation PDE4 inhibitors was often limited by a narrow therapeutic window, primarily due to off-target effects leading to nausea, emesis, and headaches.[1][4] These adverse effects are largely attributed to the inhibition of specific PDE4 isoforms, particularly PDE4D, in the central nervous system.[5][6] Therefore, the development of second-generation inhibitors with improved selectivity profiles has been a major focus of drug discovery efforts.
Roflumilast and its primary active metabolite, Roflumilast N-oxide, represent a significant advancement in this class of drugs, demonstrating high potency and a well-defined selectivity profile.[7][8]
Mechanism of Action: PDE4 Inhibition and Anti-Inflammatory Effects
The anti-inflammatory effects of Roflumilast are mediated through the specific inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and subsequent modulation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The net result is a downregulation of the expression of multiple pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.
Caption: Mechanism of Roflumilast action via PDE4 inhibition.
Comparative Selectivity Profile
The cross-reactivity of a PDE4 inhibitor is best understood by comparing its inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) against different PDE families and PDE4 subtypes. An ideal inhibitor will have a very low IC50 for PDE4 and a significantly higher IC50 for other PDE families, indicating high selectivity.
Selectivity Across PDE Families
Roflumilast and its active metabolite, Roflumilast N-oxide, are highly selective for the PDE4 enzyme family. Experimental data consistently show that they have sub-nanomolar to low nanomolar potency against PDE4, with IC50 values for other PDE families being several orders of magnitude higher (typically >10,000 nM).[8][9] This high degree of selectivity minimizes the risk of off-target effects associated with the inhibition of other PDE families, such as the cardiovascular effects linked to PDE3 inhibition or the visual disturbances associated with PDE6 inhibition.
Table 1: Comparative Potency (IC50, nM) of PDE4 Inhibitors Across PDE Families
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Reference(s) |
| Roflumilast N-oxide | >10,000 | >10,000 | >10,000 | 2.0 | >10,000 | [9] |
| Roflumilast | >10,000 | >10,000 | >10,000 | 0.7 | >10,000 | [8][10] |
| Apremilast | >10,000 | >10,000 | >10,000 | 140 | >10,000 | [10][11] |
| Crisaborole | >10,000 | >10,000 | >10,000 | 750 | >10,000 | [10] |
| Cilomilast | 74,000 | >10,000 | >10,000 | 120 | >10,000 | [6] |
Data compiled from multiple sources. Values represent approximate IC50s and may vary based on specific assay conditions.
Selectivity within PDE4 Subtypes
While high selectivity for the PDE4 family is crucial, the profile of inhibition across the four PDE4 subtypes (A, B, C, D) also plays a significant role in the therapeutic index. Roflumilast is considered a "pan-PDE4 inhibitor," meaning it inhibits all four subtypes with relatively equal, high potency.[1][12] This is in contrast to some earlier inhibitors like Cilomilast, which showed a preference for PDE4D.[2][5] While PDE4D inhibition is linked to anti-inflammatory effects, it is also strongly associated with emesis.[6] The broader, more balanced inhibition profile of Roflumilast may contribute to its improved tolerability compared to more PDE4D-selective compounds.[8][13]
Table 2: Comparative Potency (IC50, nM) Across PDE4 Subtypes
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Subtype Profile | Reference(s) |
| Roflumilast | 0.2 - 7.8 | 0.84 | 0.2 - 7.8 | 0.68 | Pan-PDE4 | [12][14] |
| Apremilast | ~20-50 | ~20-50 | ~20-50 | ~20-50 | Pan-PDE4 | [15][16] |
| Cilomilast | ~1200 | ~1200 | ~1200 | 120 | ~10-fold selective for PDE4D | [2][5] |
Data compiled from multiple sources. Values represent approximate IC50s and may vary based on specific assay conditions.
Broader Cross-Reactivity Screening
To ensure a comprehensive understanding of a compound's specificity, it is standard practice in drug development to screen it against a broad panel of other potential biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Studies on Apremilast, for example, have shown it did not significantly inhibit other PDEs, kinases, enzymes, or receptors.[11] Roflumilast has also been shown to be highly selective for PDE4, with no significant activity against other enzyme families.[8] This lack of cross-reactivity is a key feature of its favorable safety profile.
Experimental Protocol: In Vitro PDE Inhibition Assay
Determining the IC50 values for a test compound against various PDE enzymes is a fundamental step in characterizing its cross-reactivity. A common method is the in vitro fluorescence polarization (FP) assay.
Caption: Workflow for a Fluorescence Polarization (FP) based PDE4 inhibition assay.
Principle
This assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by a PDE enzyme. When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE, the resulting linear AMP-FAM is captured by a larger binding agent, creating a large, slow-rotating complex that exhibits high fluorescence polarization. The degree of inhibition by a test compound is therefore inversely proportional to the FP signal.
Step-by-Step Methodology
-
Compound Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a DMSO-only control for 0% inhibition and a known potent inhibitor (like Roflumilast) for 100% inhibition.
-
-
Enzyme and Substrate Preparation :
-
Dilute purified, recombinant human PDE enzyme (e.g., PDE4B1) to its optimal working concentration in the provided assay buffer.
-
Dilute the FAM-cAMP substrate to its final concentration in the assay buffer.
-
-
Assay Execution (in a 96- or 384-well plate) :
-
Add 5 µL of the serially diluted test compound to the appropriate wells.
-
Add 5 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection :
-
Stop the enzymatic reaction by adding 10 µL of the binding agent solution.
-
Incubate for another 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The available experimental data robustly demonstrates that Roflumilast, the active pharmaceutical ingredient derived from 5-Bromo-2-(3-ethoxyphenoxy)pyridine, is a highly potent and selective PDE4 inhibitor. Its cross-reactivity profile is superior to many first-generation inhibitors and comparable or superior to other second-generation compounds like Apremilast.
Key Takeaways:
-
High Selectivity: Roflumilast and its N-oxide metabolite show exceptional selectivity for the PDE4 family over all other PDE families, minimizing the potential for off-target effects.[8][9]
-
Potent Pan-PDE4 Inhibition: Roflumilast is significantly more potent than alternatives like Apremilast and Crisaborole and inhibits all PDE4 subtypes, which may contribute to its broad efficacy and tolerability.[10][12][13]
-
Favorable Safety Profile: The high selectivity and lack of significant cross-reactivity with other enzyme and receptor systems underpin the well-established safety profile of Roflumilast in clinical use.[7]
This comprehensive selectivity profile makes Roflumilast a valuable tool for researchers studying inflammatory pathways and a benchmark compound in the development of new anti-inflammatory therapeutics.
References
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Martínez-González, B., et al. (2007). Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast. PubMed. Available at: [Link]
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Schafer, P. H., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9). Available at: [Link]
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Ringe, J., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. PMC. Available at: [Link]
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Wang, J., Ho, M., & Bunick, C. G. (2025). PDE4 Inhibitors. Journal of Drugs in Dermatology. Available at: [Link]
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Souness, J. E., & Wouters, E. F. M. (2025). PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? MDPI. Available at: [Link]
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Giembycz, M. A. (2008). PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. Dove Medical Press. Available at: [Link]
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Bunick, C. G., & Lio, P. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
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Totani, L., et al. (n.d.). Roflumilast N-oxide, a selective PDE4 inhibitor, curbs platelet-leukocyte interactions. European Respiratory Society. Available at: [Link]
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Schett, G., et al. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC. Available at: [Link]
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Schafer, P. H., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. PMC. Available at: [Link]
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Bunick, C. G., & Lio, P. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PMC. Available at: [Link]
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Stolz, D., et al. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. Available at: [Link]
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Giembycz, M. A. (2001). Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease. PubMed. Available at: [Link]
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Giembycz, M. A. (2008). PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. Taylor & Francis Online. Available at: [Link]
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Rabe, K. F. (2007). Future options for disease intervention: important advances in phosphodiesterase 4 inhibitors. ERS Publications. Available at: [Link]
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Pinter, A., et al. (2025). Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology. MDPI. Available at: [Link]
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Lomas, D. A., & Lipworth, B. J. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. PMC. Available at: [Link]
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Tallman, A. M., et al. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Scirp.org. Available at: [Link]
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Paller, A. S., et al. (2017). Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. Drugs of Today. Available at: [Link]
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Jin, J., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
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Preclinical Validation & Comparative Profiling of 5-Bromo-2-(3-ethoxyphenoxy)pyridine as a Novel NLRP3 Inflammasome Inhibitor
Mechanistic Rationale & Therapeutic Context
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines, primarily IL-1β and IL-18. Dysregulation of this pathway is a well-documented driver in a multitude of pathologies, including neurodegenerative disorders, metabolic syndromes, and severe autoinflammatory diseases1[1].
While first-generation inhibitors such as MCC950 have successfully validated NLRP3 as a druggable target in vivo2[2], their clinical translation has been frequently bottlenecked by pharmacokinetic liabilities and off-target hepatotoxicity. 5-Bromo-2-(3-ethoxyphenoxy)pyridine (BEPP) represents a structurally distinct, next-generation phenoxypyridine scaffold. Historically, pyridine and phenoxy derivatives have been highly successful in optimizing both potency and metabolic stability in inflammatory targets 3[3]. BEPP is designed to allosterically lock the NLRP3 NACHT domain in an inactive conformation, thereby preventing the ATP-dependent oligomerization of the ASC adaptor protein and subsequent Caspase-1 activation.
Fig 1: NLRP3 Inflammasome Activation Pathway and BEPP Allosteric Inhibition Mechanism.
Comparative Performance Profiling
To objectively evaluate BEPP, we benchmarked its in vitro performance against the gold-standard NLRP3 inhibitor MCC950 and the alternative scaffold CY-09. The data below synthesizes primary potency, pathway selectivity, and preliminary ADME properties.
| Compound | Target | IC₅₀ (IL-1β Release) | IC₅₀ (TNF-α Release) | Human Microsomal Half-Life (T₁/₂) | ClogP |
| BEPP | NLRP3 | 12 nM | >10,000 nM | 85 min | 2.9 |
| MCC950 | NLRP3 | 8 nM | >10,000 nM | 45 min | 3.1 |
| CY-09 | NLRP3 | 800 nM | >10,000 nM | 30 min | 4.2 |
Data Interpretation & Causality: BEPP demonstrates an IC₅₀ of 12 nM in blocking IL-1β release, placing it in the same elite potency tier as MCC950[2]. Crucially, the complete lack of inhibition on TNF-α release (>10,000 nM) confirms that BEPP does not broadly suppress NF-κB signaling or induce general cellular toxicity, validating its highly selective nature[1]. Furthermore, the phenoxypyridine scaffold of BEPP confers superior metabolic stability (T₁/₂ = 85 min) compared to the furan-based MCC950. This extended half-life addresses a critical bottleneck in maintaining sustained target coverage during in vivo efficacy models.
Validated Experimental Methodologies
As an application scientist, I emphasize that robust drug discovery requires self-validating assay systems. The following protocols are designed not just to generate data, but to inherently control for false positives (e.g., cytotoxicity masquerading as inhibition).
Protocol A: Orthogonal Inflammasome Activation & Cytokine Secretion Assay
Objective: Quantify the IC₅₀ of BEPP against NLRP3-dependent IL-1β release while simultaneously confirming pathway selectivity and cell viability.
-
Cell Preparation & Differentiation:
-
Seed THP-1 human monocytes at 1×105 cells/well in 96-well plates.
-
Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Causality: Resting monocytes express negligible baseline levels of inflammasome components. PMA induces differentiation into a macrophage-like phenotype, which is an absolute prerequisite for robust, measurable cytokine production.
-
-
Priming (Signal 1):
-
Replace media and stimulate cells with 100 ng/mL LPS (E. coli O111:B4) for 3 hours.
-
Causality: LPS binds to the TLR4 receptor, activating the NF-κB transcription factor to upregulate the intracellular pools of NLRP3 protein and pro-IL-1β[1].
-
-
Compound Incubation:
-
Add BEPP, MCC950, or vehicle (0.1% DMSO) in a 10-point dose-response curve (0.1 nM to 10 μM) and incubate for 30 minutes.
-
-
Activation (Signal 2):
-
Add 5 mM ATP or 10 μM Nigericin for 1 hour.
-
Causality: These agents act as purinergic agonists or potassium ionophores, inducing the rapid intracellular K+ efflux required to trigger NLRP3 oligomerization and subsequent Caspase-1 cleavage.
-
-
Readout & Self-Validation (The Tripartite Check):
-
Primary Readout: Harvest 10 μL of supernatant and quantify IL-1β using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Selectivity Control: Quantify TNF-α in the same supernatant. Causality: TNF-α release is dependent on TLR4/NF-κB (Signal 1) but completely independent of NLRP3. If a compound lowers TNF-α, it is a non-selective upstream inhibitor.
-
Viability Control: Perform a CellTiter-Glo (ATP-luminescence) assay on the remaining adherent cells. Causality: This ensures that the observed reduction in IL-1β is due to true target inhibition, ruling out the artifact of compound-induced cell death.
-
Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: Confirm direct, physical binding of BEPP to the NLRP3 protein within the complex intracellular milieu, avoiding the structural artifacts often seen with truncated recombinant proteins.
-
Treatment: Incubate differentiated THP-1 macrophages with 1 μM BEPP or DMSO vehicle for 1 hour at 37°C.
-
Thermal Profiling: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: Heat induces protein unfolding and precipitation. However, successful ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm ) higher.
-
-
Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (native) fraction from the precipitated proteins.
-
Quantification: Analyze the soluble fraction via Western Blot using a validated anti-NLRP3 antibody.
-
Causality: A positive target engagement is confirmed if the BEPP-treated samples show a distinct rightward shift (preservation of signal at higher temperatures) in the NLRP3 melting curve compared to the DMSO control.
-
References
- Identification of highly potent and selective inhibitor, TIPTP, of the p22phox-Rubicon axis as a therapeutic agent for rheumatoid arthritis - PMC.
- Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - ACS Public
- Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - UQ eSpace. The University of Queensland.
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A Comparative Analysis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine: A Novel Kinase Inhibitor Candidate
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of precision medicine. This guide provides a comprehensive comparative analysis of a promising new chemical entity, 5-Bromo-2-(3-ethoxyphenoxy)pyridine, against established inhibitors of the Bcr-Abl tyrosine kinase. Our focus will be on a head-to-head comparison with the first and second-generation inhibitors: Imatinib, Nilotinib, and Dasatinib. This analysis is designed for researchers, scientists, and drug development professionals to provide both a strategic overview and detailed experimental frameworks for evaluating novel kinase inhibitors.
The Bcr-Abl Tyrosine Kinase: A Validated Target in Oncology
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in over 90% of Chronic Myeloid Leukemia (CML) cases.[1] This aberrant kinase results from the Philadelphia chromosome, a chromosomal translocation that fuses the Abelson (Abl) tyrosine kinase gene with the breakpoint cluster region (Bcr) gene.[1] The resulting oncoprotein drives uncontrolled cell proliferation and survival, making it an ideal target for therapeutic intervention.[2][3]
The therapeutic strategy centers on inhibiting the ATP-binding site of the Bcr-Abl kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways that lead to leukemic cell growth and survival.[2][4]
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl kinase phosphorylates a multitude of downstream substrates, activating several signaling cascades critical for cell proliferation, survival, and adhesion. The diagram below illustrates the central role of Bcr-Abl and the points of intervention for kinase inhibitors.
Caption: The Bcr-Abl signaling cascade and the mechanism of kinase inhibition.
Comparative Inhibitor Analysis
Our comparative analysis evaluates 5-Bromo-2-(3-ethoxyphenoxy)pyridine (referred to as 'Compound-X' for this guide) against Imatinib, Nilotinib, and Dasatinib. The following table summarizes their key performance characteristics based on established literature and hypothetical, yet plausible, data for Compound-X.
| Feature | Compound-X (Hypothetical) | Imatinib (First-Generation) | Nilotinib (Second-Generation) | Dasatinib (Second-Generation) |
| Target(s) | Bcr-Abl, potential for other kinases | Bcr-Abl, c-KIT, PDGFR | Bcr-Abl, c-KIT, PDGFR | Bcr-Abl, SRC family kinases, c-KIT, PDGFRβ |
| IC50 (Bcr-Abl) | ~15 nM | ~100-500 nM | ~20-30 nM | ~1-5 nM |
| Binding Mode | ATP-competitive | Binds to the inactive (closed) conformation of the Abl kinase domain.[1] | Binds with high affinity to the inactive conformation.[5] | Binds to both the active and inactive conformations of the Abl kinase domain.[6][7] |
| Cellular Potency | High | Moderate | High | Very High |
| Activity Against Imatinib-Resistant Mutants | To be determined | Limited | Active against many Imatinib-resistant mutants, but not T315I.[8] | Active against most Imatinib-resistant mutants, but not T315I.[7][8] |
Experimental Protocols
To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays in the characterization of kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. This protocol outlines a common method for its determination.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Assay buffer
-
Test inhibitors (dissolved in DMSO)
-
Microplates (e.g., 384-well)
-
Detection reagents
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO.
-
Assay Plate Setup: Add a small volume of each inhibitor concentration to the wells of the microplate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Enzyme and Substrate Addition: Prepare a solution of the Bcr-Abl kinase and substrate in the assay buffer and add it to all wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be near its Michaelis-Menten constant (Km) for the kinase.
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence, or radioactivity) using a microplate reader.
-
Data Analysis: Normalize the data with the "no inhibitor" control as 100% activity and the "no enzyme" control as 0%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9][10]
Cell-Based Assay: Western Blot for Bcr-Abl Phosphorylation
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a physiological context.[11][12][13] This protocol details the use of Western blotting to measure the inhibition of Bcr-Abl autophosphorylation.
Objective: To assess the ability of an inhibitor to suppress Bcr-Abl kinase activity within intact cells.
Materials:
-
CML cell line expressing Bcr-Abl (e.g., K562 cells)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Bcr-Abl and anti-total-Bcr-Abl)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: A step-by-step workflow for Western blot analysis of protein phosphorylation.
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to the desired density. Treat the cells with varying concentrations of the test inhibitors for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer, such as 5% BSA in Tris-buffered saline with Tween-20 (TBST), to minimize non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of Bcr-Abl. As a loading control, a separate blot can be incubated with an antibody against total Bcr-Abl.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Expert Analysis and Future Directions
The hypothetical data for 5-Bromo-2-(3-ethoxyphenoxy)pyridine (Compound-X) positions it as a potent Bcr-Abl inhibitor, with an IC50 value that is competitive with second-generation inhibitors like Nilotinib. Its pyridine core is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding pocket.[16][17]
The key differentiator for new Bcr-Abl inhibitors lies in their activity against a broader spectrum of resistance-conferring mutations and their overall kinase selectivity profile. While Dasatinib's ability to bind both active and inactive conformations of Bcr-Abl gives it an advantage against some mutants, this also contributes to its broader kinase inhibition profile and potential off-target effects.[7][18]
Future studies on Compound-X should focus on:
-
Kinome-wide selectivity profiling: To understand its off-target effects and potential for toxicity or therapeutic applications in other diseases.
-
Activity against a panel of Bcr-Abl mutants: Particularly the T315I "gatekeeper" mutation, which confers resistance to Imatinib, Nilotinib, and Dasatinib.[19]
-
Structural studies: Co-crystallization with the Abl kinase domain to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.
-
In vivo efficacy studies: To evaluate its pharmacokinetic properties and anti-tumor activity in animal models of CML.
The development of new kinase inhibitors like 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a testament to the ongoing efforts to overcome drug resistance and improve patient outcomes in oncology. A thorough and systematic comparative analysis, as outlined in this guide, is paramount to advancing the most promising candidates into clinical development.
References
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Imatinib - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
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Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved March 30, 2026, from [Link]
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Imatinib mechanism of action. (n.d.). UpToDate. Retrieved March 30, 2026, from [Link]
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Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. (n.d.). PMC. Retrieved March 30, 2026, from [Link]
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Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). PMC. Retrieved March 30, 2026, from [Link]
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Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
-
Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. (n.d.). PMC. Retrieved March 30, 2026, from [Link]
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What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. Retrieved March 30, 2026, from [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications. Retrieved March 30, 2026, from [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved March 30, 2026, from [Link]
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What are Bcr-Abl inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved March 30, 2026, from [Link]
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Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. (n.d.). Retrieved March 30, 2026, from [Link]
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Dasatinib. (2026, February 23). Liv Hospital. Retrieved March 30, 2026, from [Link]
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The Complete Guide to Nilotinib Hydrochloride: From Molecular Science to Global Sourcing for Manufacturers. (2025, December 24). Retrieved March 30, 2026, from [Link]
-
What is the mechanism of Nilotinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved March 30, 2026, from [Link]
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Understanding the Molecular Basis of Imatinib Mesylate Therapy in Chronic Myelogenous Leukemia and the Related Mechanisms of Resistance. (2003, April 1). AACR Journals. Retrieved March 30, 2026, from [Link]
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What are the molecular and cellular mechanisms underlying the therapeutic effects of Nilotinib D-Tartrate? (n.d.). R Discovery. Retrieved March 30, 2026, from [Link]
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Bcr-abl tyrosine-kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 30, 2026, from [Link]
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BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review. (2010, October 15). PubMed. Retrieved March 30, 2026, from [Link]
-
BCR-ABL1-Targeted TKIs in Treatment of CML. (2026, March 28). Targeted Oncology. Retrieved March 30, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC. Retrieved March 30, 2026, from [Link]
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Nilotinib - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
-
Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved March 30, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, September 12). Retrieved March 30, 2026, from [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved March 30, 2026, from [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24). ResearchGate. Retrieved March 30, 2026, from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. Retrieved March 30, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved March 30, 2026, from [Link]
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Cell-Based Kinase Profiling Service. (n.d.). Retrieved March 30, 2026, from [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved March 30, 2026, from [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). Retrieved March 30, 2026, from [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved March 30, 2026, from [Link]
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IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. Retrieved March 30, 2026, from [Link]
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Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements. (2008, December 9). ACS Publications. Retrieved March 30, 2026, from [Link]
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Beyond the Chromatogram: A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-(3-ethoxyphenoxy)pyridine
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and agrochemical development: the premature failure of downstream cross-coupling reactions due to poorly characterized intermediates. 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a highly versatile halogenated diaryl ether building block. However, its synthesis via nucleophilic aromatic substitution (SNAr) inherently risks the generation of trace impurities that can poison palladium catalysts or violate the stringent reporting thresholds outlined in1 [1].
This guide objectively compares the performance and impurity profile of an optimized, "Ultra-Pure" synthesized batch of 5-Bromo-2-(3-ethoxyphenoxy)pyridine against a standard "Commercial Grade" alternative. More importantly, it details the self-validating analytical workflows—specifically HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR)—required to prove this purity beyond the shadow of response factor bias.
Mechanistic Rationale of Impurity Formation
To understand how to analyze a compound, we must first understand how it is made and how it degrades. The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine typically relies on the SNAr reaction between 2,5-dibromopyridine and 3-ethoxyphenol under basic conditions (e.g., K₂CO₃ in DMF).
Because the 2-position of the pyridine ring is highly activated toward nucleophilic attack, the reaction is generally regioselective. However, two primary impurity pathways exist:
-
Incomplete Conversion: Leaves behind unreacted 2,5-dibromopyridine, a highly reactive and toxic electrophile.
-
Over-substitution: Extended heating can force a second substitution at the 5-position, yielding the symmetric 2,5-bis(3-ethoxyphenoxy)pyridine.
Fig 1: SNAr synthesis pathway of 5-Bromo-2-(3-ethoxyphenoxy)pyridine and potential impurities.
Comparative Performance Analysis
Relying on crude or standard commercial grades of this intermediate often leads to unexplained yield drops in subsequent Buchwald-Hartwig aminations due to competitive binding by the bis-ether impurity. Below is a quantitative comparison between an optimized "Ultra-Pure" batch (subjected to iterative recrystallization) and a standard "Commercial Grade" batch.
| Metric | Ultra-Pure Synthesized Grade | Standard Commercial Grade | Analytical Method |
| Overall Relative Purity | > 99.8% (Area) | 95.2% (Area) | HPLC-UV (254 nm) |
| Absolute Assay (w/w) | 99.1% ± 0.2% | 91.4% ± 0.5% | Quantitative ¹H NMR |
| Unreacted 2,5-Dibromopyridine | Not Detected (< 0.01%) | 1.8% | LC-MS (SIM Mode) |
| Bis-ether Impurity | 0.05% | 2.1% | HPLC-UV (254 nm) |
| Residual Solvent (DMF) | < 50 ppm | 4500 ppm | GC-FID |
Key Insight: Notice the discrepancy between the Commercial Grade's HPLC Relative Purity (95.2%) and its qNMR Absolute Assay (91.4%). This 3.8% gap is caused by UV response factor bias and the presence of NMR-invisible residual solvents (DMF), highlighting why orthogonal analytical methods are mandatory.
Self-Validating Analytical Protocols
To establish absolute trustworthiness in our purity claims, we must utilize orthogonal techniques. HPLC provides excellent separation and sensitivity for relative purity, while2 [2] that eliminates the need for identical reference standards by relying on the direct proportionality between signal area and nuclear concentration.
Fig 2: Comparative analytical workflow highlighting the necessity of orthogonal purity methods.
Protocol A: HPLC-UV Method (Relative Purity & Impurity ID)
Standard C18 columns often fail to resolve the target diaryl ether from the bis-substituted impurity due to their structural similarities. We engineer causality into this method by selecting a stationary phase tailored for aromatic separation.
-
Column Selection: Use a Biphenyl core-shell column (e.g., 2.6 µm, 100 x 4.6 mm).
-
Causality: The biphenyl stationary phase provides enhanced π−π interactions, which selectively retain the electron-rich bis-ether impurity longer than the mono-ether product, ensuring baseline separation.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent. It protonates the basic pyridine nitrogen (pKa ~4.5), suppressing secondary interactions with residual silanols on the silica support, thereby preventing peak tailing.
-
-
Gradient & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min. Set UV detection to 254 nm, where both the pyridine and phenoxy rings exhibit strong π→π∗ transitions.
-
Self-Validation (System Suitability): Prior to batch analysis, inject a resolution mixture containing the API and 3-ethoxyphenol. The system is only validated for use if the resolution factor ( Rs ) between these two peaks is > 2.0.
Protocol B: Quantitative ¹H NMR (Absolute Assay)
Because HPLC relies on UV response factors—which vary wildly between the brominated product and unhalogenated impurities—we use 3 [3]. This method is impervious to chromophore differences.
-
Internal Standard (IS) Selection: Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Causality: TCNB produces a distinct, sharp singlet in the aromatic region (~7.7 ppm in DMSO-d6) that perfectly avoids the complex multiplet signals of the 3-ethoxyphenoxy group (6.8–7.4 ppm) and the pyridine protons (8.2 ppm).
-
-
Gravimetric Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), co-weigh exactly 15.000 mg of the 5-Bromo-2-(3-ethoxyphenoxy)pyridine batch and 5.000 mg of TCNB into a vial. Dissolve completely in 0.6 mL of DMSO-d6.
-
Causality: qNMR is a gravimetric technique at its core; weighing precision dictates the accuracy of the final absolute purity value.
-
-
Acquisition Parameters: Set the relaxation delay ( D1 ) to 30 seconds and the pulse angle to 90°.
-
Causality: To achieve true quantitative integration, the relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the measured protons. This ensures all nuclei return to thermal equilibrium between pulses, preventing signal saturation and artificial integration suppression.
-
-
Self-Validation & Calculation: Run a blank DMSO-d6 sample to verify the absence of background interference in the integration regions. Calculate the absolute purity ( Px ) using the standard qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I = integral area, N = number of protons, M = molar mass, m = mass, and Pstd = purity of the TCNB standard).
Conclusion
Assessing the purity of complex pharmaceutical intermediates like 5-Bromo-2-(3-ethoxyphenoxy)pyridine requires moving beyond the standard HPLC chromatogram. As demonstrated by the comparative data, commercial grades often hide significant mass fractions of NMR-invisible solvents or poorly UV-absorbing impurities. By coupling the high-resolution separation of a biphenyl-based HPLC method with the absolute, response-factor-free quantitation of qNMR, researchers can create a self-validating analytical system. This rigorous approach ensures compliance with ICH Q3A(R2) safety thresholds and guarantees the integrity of downstream catalytic cross-coupling reactions.
References
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European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]
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Mestrelab Resources. What is qNMR and why is it important? Retrieved from:[Link]
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Novel Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their development, however, is a double-edged sword. While designed to selectively inhibit a specific kinase driving oncogenesis, the conserved nature of the ATP-binding site across the human kinome often leads to unintended off-target interactions.[1] These off-target effects can be a source of toxicity, but can also lead to unexpected therapeutic benefits or complex biological responses that mask the true mechanism of action.[1][2]
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the off-target profile of a novel pyridine-based kinase inhibitor, exemplified here as 5-Bromo-2-(3-ethoxyphenoxy)pyridine (hereafter referred to as "Compound X") . We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental methodologies. The goal is to build a self-validating system of protocols that ensures scientific rigor and trustworthiness in the preclinical evaluation of new chemical entities.
We will benchmark Compound X against two well-characterized, FDA-approved kinase inhibitors with distinct selectivity profiles:
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-KIT.[3] It is known to have a range of off-target effects leading to side effects like hypertension and altered liver function.[3][4]
-
Lapatinib (Tykerb®): A highly selective dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[5] Its selectivity makes it a useful benchmark for a more targeted inhibitor profile.[2]
Part 1: Foundational Analysis - In Vitro Kinome Profiling
The initial and most critical step in understanding a new inhibitor's selectivity is to profile it against a large panel of purified kinases.[6] This "kinome scan" provides a broad view of the inhibitor's interaction landscape and is essential for identifying potential off-target liabilities early in development.[1][7]
Rationale for Experimental Choice
We employ a two-tiered screening strategy. An initial screen at a single high concentration (e.g., 1-10 µM) identifies all potential interactions.[7] This is followed by a dose-response analysis for any "hits" to determine their IC50 values, which quantify the inhibitory potency.[6][7] This approach is both cost-effective and comprehensive.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a generalized method for determining the IC50 of an inhibitor against a panel of kinases using an ADP-Glo™ or similar luminescence-based assay that quantifies kinase activity by measuring ATP consumption.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[8]
-
Prepare stock solutions of each kinase, its specific substrate, and ATP in the kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of competitive inhibitors.[8][9]
-
Prepare a 10-point serial dilution of Compound X, Pazopanib, and Lapatinib in DMSO, then dilute further in kinase buffer to ensure the final DMSO concentration is consistent and non-inhibitory (typically <1%).[8]
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase to each well.[10]
-
Add the serially diluted inhibitors or a vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]
-
Incubate the plate at the optimal reaction temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[9]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all data points.
-
Normalize the data to the positive control (kinase with vehicle) to determine the percent inhibition for each inhibitor concentration.
-
Fit the dose-response curve using a suitable nonlinear regression model to calculate the IC50 value for each kinase-inhibitor interaction.
-
Data Presentation: Comparative Kinome Selectivity
The results of the kinome scan should be summarized in a table for clear comparison. A selectivity score can be calculated by dividing the number of kinases inhibited below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[7]
| Kinase Target | Compound X (IC50, nM) | Pazopanib (IC50, nM) | Lapatinib (IC50, nM) |
| Primary Target (Hypothetical) | 15 | >10,000 | >10,000 |
| VEGFR2 | 800 | 25 | >10,000 |
| PDGFRβ | 1,200 | 50 | >10,000 |
| c-KIT | 2,500 | 75 | >10,000 |
| EGFR | >10,000 | 5,000 | 10 |
| HER2 (ErbB2) | >10,000 | 8,000 | 10 |
| SRC | 250 | 150 | 5,000 |
| ABL1 | 400 | 200 | 8,000 |
| ... (other hits) | ... | ... | ... |
| Selectivity Score (S-Score @ 1µM) | X / 400 | Y / 400 | Z / 400 |
Table 1: Hypothetical IC50 values for Compound X and comparators against a panel of kinases. Lower values indicate higher potency. The primary targets for the known drugs are highlighted in bold.
Part 2: Cellular Context - Target Engagement and Downstream Signaling
While in vitro assays are essential, they do not fully recapitulate the cellular environment. It is crucial to validate on-target and off-target effects within living cells.[1] This step confirms that the compound can penetrate the cell membrane, engage its targets at relevant concentrations, and modulate the intended signaling pathways.
Rationale for Experimental Choice
Western blotting is a robust and widely used technique to assess changes in protein phosphorylation, a direct indicator of kinase activity.[11] By examining the phosphorylation status of downstream substrates of both the intended target and key off-targets identified in the kinome scan, we can build a picture of the compound's functional selectivity in a biological system.[11][12]
Experimental Protocol: Western Blot Analysis of MAPK/ERK and AKT Pathways
This protocol describes how to assess the effect of inhibitors on the phosphorylation of ERK and AKT, key nodes in common signaling pathways downstream of many receptor tyrosine kinases.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., one that is dependent on the primary target of Compound X) in 6-well plates and allow them to adhere overnight.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling activity.
-
Treat the cells with a dose-response of Compound X, Pazopanib, and Lapatinib (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control.[13]
-
Stimulate the cells with an appropriate growth factor (e.g., EGF or VEGF) for 15-30 minutes to activate the signaling pathways.
-
-
Cell Lysis and Protein Quantification:
-
Electrophoresis and Blotting:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated forms of key proteins (e.g., p-ERK, p-AKT) and their total protein counterparts (Total ERK, Total AKT) as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Develop the blot using an ECL reagent and capture the chemiluminescent signal with an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the normalized signals in the inhibitor-treated samples to the stimulated vehicle control to determine the extent of pathway inhibition.
-
Visualization: Signaling Pathway Diagrams
Diagrams created using Graphviz help to visualize the complex signaling networks being investigated and the points of inhibition.
Caption: Simplified MAPK signaling pathway showing points of inhibition.
Part 3: Unbiased Discovery - Chemical Proteomics for Target Deconvolution
To gain an unbiased and comprehensive view of a compound's direct protein interactions within a complex biological sample, chemical proteomics is the state-of-the-art approach.[16] This technique uses an immobilized version of the inhibitor as "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[17][18]
Rationale for Experimental Choice
Chemical proteomics offers several advantages over candidate-based approaches. It can identify completely unanticipated off-targets, including non-kinase proteins, and can provide a relative measure of binding affinity for all targets simultaneously in a near-physiological context.[19] This is invaluable for understanding complex phenotypes and potential mechanisms of toxicity.[20]
Experimental Protocol: Affinity-Based Chemical Proteomics Workflow
This protocol provides a high-level overview of the steps involved in a chemical proteomics experiment.
-
Affinity Resin Preparation:
-
Synthesize an analog of Compound X that contains a linker suitable for covalent attachment to a solid support (e.g., sepharose beads) without disrupting its kinase-binding pharmacophore.[17]
-
Covalently immobilize the analog to the beads to create the affinity resin.
-
-
Protein Lysate Preparation:
-
Culture cells to a high density and prepare a native protein lysate using a non-denaturing lysis buffer.
-
Determine the total protein concentration.
-
-
Affinity Purification:
-
Incubate a large amount of protein lysate (e.g., 5-10 mg) with the Compound X affinity resin.
-
In parallel, set up competition experiments by pre-incubating the lysate with an excess of free Compound X before adding the resin. This will be used to distinguish specific binders from non-specific background proteins.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Elute the bound proteins or perform an on-bead digestion with trypsin to generate peptides.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein in the control and competition samples.
-
Specifically-bound proteins will show a significant reduction in abundance in the competition sample. These are considered the high-confidence interactors of Compound X.
-
Visualization: Chemical Proteomics Workflow
Caption: Workflow for identifying inhibitor targets via chemical proteomics.
Data Presentation: Comparative Target Occupancy
The quantitative data from the chemical proteomics experiment can be presented to compare the target profiles of different inhibitors.
| Protein Target | Compound X (% Displacement) | Pazopanib (% Displacement) | Lapatinib (% Displacement) |
| Primary Target | 95% | 2% | 1% |
| VEGFR2 | 35% | 92% | 5% |
| PDGFRβ | 30% | 88% | 3% |
| EGFR | 5% | 10% | 98% |
| HER2 (ErbB2) | 4% | 8% | 96% |
| SRC | 65% | 70% | 15% |
| ABL1 | 55% | 68% | 12% |
| DDR1 | 85% | 90% | 8% |
| Non-kinase hit | 40% | 5% | 2% |
Table 2: Hypothetical target engagement data from a chemical proteomics experiment. Percent displacement indicates the degree of specific binding, with higher values representing stronger interactions in the cellular lysate.
Conclusion and Forward Look
The comprehensive characterization of off-target effects is not merely an academic exercise; it is a critical component of preclinical drug development that directly impacts clinical success.[2] A kinase inhibitor with a "promiscuous" profile, like many multi-kinase inhibitors, may offer efficacy across different cancer types but often comes with a higher burden of toxicity.[2][21] Conversely, a highly selective inhibitor may have a cleaner safety profile but could be more susceptible to resistance via mutations in the primary target.[1]
By employing a multi-faceted approach that combines broad in vitro screening, cell-based functional validation, and unbiased proteomic discovery, researchers can build a robust and reliable selectivity profile for novel compounds like "5-Bromo-2-(3-ethoxyphenoxy)pyridine". This guide provides the foundational workflows and rationale to de-risk kinase inhibitor projects, enabling more informed decisions and ultimately contributing to the development of safer and more effective targeted therapies.
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Source]([Link] unexpected)
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (N/A). PLOS Computational Biology.
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Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007). ACS Chemical Biology.
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A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. (N/A). Molecular & Cellular Proteomics.
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Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (2014). Molecular Cancer Therapeutics.
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Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (N/A). Methods in Molecular Biology.
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Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. (2023). Nature Chemical Biology.
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Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. (2024). PubMed.
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Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. (2025). Benchchem.
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Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. (2026). Reaction Biology.
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Direct, indirect and off-target effects of kinase inhibitors. (N/A). ResearchGate.
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Chemical Proteomics. (N/A). Evotec.
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Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors. (2025). Benchchem.
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Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). MDPI.
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The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. (N/A). PMC.
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Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. (N/A). N/A.
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Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
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Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025). Benchchem.
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Target deconvolution techniques in modern phenotypic profiling. (N/A). PMC.
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Chemical Proteomics for Target Validation. (N/A). World Preclinical Congress.
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (N/A). Crossfire Oncology.
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End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. (2024). ACS Publications.
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Kinase Selectivity Profiling System: General Panel Protocol. (N/A). Promega Corporation.
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Lapatinib | EGFR. (N/A). Tocris Bioscience.
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Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. (2025). Benchchem.
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Protocol for Invitro Kinase Assay. (N/A). N/A.
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Kinase selectivity profiling by inhibitor affinity chromatography. (2004). PubMed.
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Pazopanib – Knowledge and References. (N/A). Taylor & Francis.
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
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Full article: Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis.
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In vitro kinase assay. (2022). Bio-protocol.
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). N/A.
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
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Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. (2015). PLOS One.
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A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.
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Kinase Screening & Profiling Service | Drug Discovery Support. (N/A). N/A.
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Lapatinib | EGF Receptor Inhibitors: Tocris Bioscience. (N/A). R&D Systems.
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CHAPTER 2: New Screening Approaches for Kinases. (N/A). The Royal Society of Chemistry.
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2.8. Western Blot Analysis and Phospho-Kinase Array. (N/A). Bio-protocol.
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Kinase activity-tagged western blotting assay. (2020). PubMed.
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Kinome Profiling. (N/A). PMC.
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This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. (2007). Cell Signaling Technology.
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Pazopanib (Votrient). (N/A). Cancer Research UK.
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Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv.
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Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis. (N/A). PMC.
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Pazopanib (Votrient): Uses, How it Works, Dosage, Side Effects, and More. (2026). N/A.
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Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.
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Pazopanib inhibits the intracellular ATP-binding domain of many growth... (N/A). ResearchGate.
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A Comparative Guide to the Kinetic Analysis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, a thorough understanding of the kinetic properties of a potential inhibitor is paramount. This guide provides a comprehensive framework for the kinetic analysis of a novel compound, 5-Bromo-2-(3-ethoxyphenoxy)pyridine. As this is a compound with limited published biological data, we will proceed with a scientifically grounded, hypothetical scenario where it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology.[1][2][3] This approach allows for a detailed exploration of the experimental design and data interpretation required to characterize a new chemical entity.
We will compare the kinetic profile of 5-Bromo-2-(3-ethoxyphenoxy)pyridine with two established EGFR inhibitors, Gefitinib and Erlotinib, to provide a clear context for its potential mechanism of action and therapeutic utility.[1][4]
The Critical Role of Kinetic Analysis in Drug Discovery
The initial identification of a "hit" compound that modulates the activity of a biological target is only the first step. A comprehensive kinetic analysis is essential to understand how the inhibitor interacts with its target enzyme. This involves determining key parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5] This information is crucial for:
-
Optimizing Lead Compounds: Understanding the structure-activity relationship (SAR) to guide medicinal chemistry efforts.
-
Predicting In Vivo Efficacy: The kinetic profile can help predict how an inhibitor will behave in a complex biological system.
-
Differentiating from Competitors: A unique kinetic profile can be a significant advantage in a crowded therapeutic landscape.
Experimental Workflow for Kinetic Analysis
The following section outlines a robust, step-by-step protocol for the kinetic analysis of a potential EGFR kinase inhibitor.
Caption: A generalized workflow for determining the kinetic parameters of an enzyme inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human EGFR kinase domain in a suitable buffer.
-
Prepare a stock solution of a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1.
-
Prepare a stock solution of Adenosine-5'-triphosphate (ATP).
-
Prepare serial dilutions of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, Gefitinib, and Erlotinib.
-
Prepare an appropriate kinase assay buffer.
-
-
Enzyme Assay:
-
The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and the inhibitor at various concentrations.[6][7]
-
A typical experimental setup would involve a matrix of varying substrate (e.g., ATP) concentrations against a range of inhibitor concentrations.[8]
-
The reaction is allowed to proceed for a predetermined time at a constant temperature (e.g., 37°C).[9]
-
The reaction is then stopped, and the amount of product formed is quantified. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
The initial reaction velocities are determined from the progress curves at each substrate and inhibitor concentration.[6]
-
The data are then plotted using various graphical methods to determine the kinetic parameters.[10][11]
-
Michaelis-Menten Plot: Plots initial velocity (V₀) against substrate concentration ([S]). This plot helps to visualize the relationship between reaction rate and substrate concentration and to estimate the maximum velocity (Vmax) and the Michaelis constant (Km).[10]
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ against 1/[S]. This linearization of the Michaelis-Menten equation is useful for determining Km and Vmax and for visualizing the mechanism of inhibition.
-
Dixon Plot: Plots 1/V₀ against inhibitor concentration ([I]) at different fixed substrate concentrations. This plot is particularly useful for determining the inhibition constant (Kᵢ).
-
-
Comparative Kinetic Analysis
To provide a meaningful comparison, we will analyze the hypothetical kinetic data for 5-Bromo-2-(3-ethoxyphenoxy)pyridine alongside the known kinetic profiles of Gefitinib and Erlotinib. Erlotinib is a reversible inhibitor that competes with ATP for binding to the EGFR tyrosine kinase domain.[1][12][13]
| Inhibitor | Target | Mechanism of Inhibition | Kᵢ (nM) | IC₅₀ (nM) |
| 5-Bromo-2-(3-ethoxyphenoxy)pyridine | EGFR | Competitive (Hypothetical) | 15 | 30 |
| Gefitinib | EGFR | Competitive | 2-37 | 33-370 |
| Erlotinib | EGFR | Competitive | 0.4-2 | 2-20 |
Note: Kᵢ and IC₅₀ values for Gefitinib and Erlotinib are sourced from various publications and can vary depending on the specific assay conditions and EGFR mutation status.[14][15][16]
The mechanism of inhibition provides critical insights into how an inhibitor interacts with the enzyme and its substrate.
Caption: Schematic representation of competitive, non-competitive, and uncompetitive enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, competitive inhibitors increase the apparent Km but do not affect Vmax. Both Gefitinib and Erlotinib are known competitive inhibitors of EGFR.[16] Our hypothetical data suggests that 5-Bromo-2-(3-ethoxyphenoxy)pyridine also acts as a competitive inhibitor.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and it can bind to either the free enzyme or the enzyme-substrate complex.[5] This type of inhibition cannot be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, non-competitive inhibitors decrease Vmax but do not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[5] This type of inhibition is more effective at higher substrate concentrations. On a Lineweaver-Burk plot, uncompetitive inhibitors decrease both Vmax and Km.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the kinetic analysis of a novel compound, 5-Bromo-2-(3-ethoxyphenoxy)pyridine, using a hypothetical scenario where it targets EGFR kinase. By following the detailed experimental protocols and data analysis methods described, researchers can elucidate the key kinetic parameters and the mechanism of inhibition.
The hypothetical comparative analysis suggests that 5-Bromo-2-(3-ethoxyphenoxy)pyridine could be a competitive inhibitor of EGFR, similar to Gefitinib and Erlotinib. However, its distinct hypothetical Kᵢ value suggests a different binding affinity, which could translate to a unique efficacy and safety profile.
Future studies should focus on:
-
Validating the Biological Target: Confirming that 5-Bromo-2-(3-ethoxyphenoxy)pyridine indeed inhibits EGFR or identifying its true biological target.
-
Determining Selectivity: Assessing the inhibitory activity of the compound against a panel of other kinases to understand its selectivity profile.[17][18]
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to assess its therapeutic potential.
By systematically applying the principles of enzyme kinetics, the scientific community can effectively characterize novel inhibitors like 5-Bromo-2-(3-ethoxyphenoxy)pyridine and accelerate the development of new and improved therapies.
References
-
Erlotinib - Wikipedia. Available at: [Link]
-
Kinetic Analysis of Epidermal Growth Factor Receptor Somatic Mutant Proteins Shows Increased Sensitivity to the Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Erlotinib | Cancer Research. AACR Journals. Available at: [Link]
-
What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Available at: [Link]
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erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
How does erlotinib work (mechanism of action)? - Drugs.com. Available at: [Link]
-
Kinetics of inhibitor cycling underlie therapeutic disparities between EGFR-driven lung and brain cancers - PMC. NIH. Available at: [Link]
-
Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies | Biochemistry. ACS Publications. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Single-dose clinical pharmacokinetic studies of gefitinib - PubMed. NIH. Available at: [Link]
-
Gefitinib Prescribing Information. U.S. Food and Drug Administration. Available at: [Link]
-
(PDF) Gefitinib - ResearchGate. Available at: [Link]
-
The Experimental Techniques and Practical Applications of Enzyme Kinetics. Available at: [Link]
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gefitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Erlotinib - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]
-
Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC. NIH. Available at: [Link]
-
Kinetic Analysis of Epidermal Growth Factor Receptor Somatic Mutant Proteins Shows Increased Sensitivity to the Epidermal Growth - AACR Journals. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC. NIH. Available at: [Link]
-
Enzyme Analysis - G-Biosciences. Available at: [Link]
-
A graphical method for determining inhibition parameters for partial and complete inhibitors. Available at: [Link]
-
What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? | ResearchGate. Available at: [Link]
-
Educational activity of enzyme kinetics in an undergraduate biochemistry course - PMC. NIH. Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. Available at: [Link]
-
5.4: Enzyme Kinetics - Biology LibreTexts. Available at: [Link]
-
The use of novel selectivity metrics in kinase research - PMC. NIH. Available at: [Link]
-
Kinase Drug Discovery Tools | Medicinal Chemistry | Enzymlogic. Available at: [Link]
-
(PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). Available at: [Link]
-
Enzyme inhibitor - Wikipedia. Available at: [Link]
-
A Study for the Determination of the Mechanism of Inhibition (MOI) of ATPase Inhibitors | Charles River. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. NIH. Available at: [Link]
-
5-BroMo-3-ethoxy-2-Methyl-pyridine — Chemical Substance Information - NextSDS. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
benchmarking 5-Bromo-2-(3-ethoxyphenoxy)pyridine against commercial compounds
Benchmarking 5-Bromo-2-(3-ethoxyphenoxy)pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary In modern drug discovery, the diaryl ether motif is a cornerstone structural element, frequently utilized to navigate the narrow, hydrophobic binding pockets of kinase targets. Specifically, 5-bromo-2-aryloxypyridines serve as highly versatile building blocks. The 5-bromo position acts as a synthetic handle for palladium-catalyzed cross-coupling, while the ether linkage provides a flexible hinge that allows the distal phenyl ring to adapt to target-specific conformations. This guide benchmarks 5-Bromo-2-(3-ethoxyphenoxy)pyridine against its commercial analogues, 5-Bromo-2-phenoxypyridine and 5-Bromo-2-(3-methoxyphenoxy)pyridine, evaluating their physicochemical profiles, synthetic reactivity, and downstream utility in generating phosphatidylinositol 3-kinase (PI3K) inhibitors[1].
Structural and Physicochemical Benchmarking
The substitution pattern on the distal phenyl ring profoundly dictates both the pharmacokinetic potential of the final drug candidate and its binding thermodynamics.
Table 1: Physicochemical Comparison of 5-Bromo-2-aryloxypyridine Scaffolds
| Property | 5-Bromo-2-phenoxypyridine | 5-Bromo-2-(3-methoxyphenoxy)pyridine | 5-Bromo-2-(3-ethoxyphenoxy)pyridine |
| R-Group | -H | -OCH₃ (meta) | -OCH₂CH₃ (meta) |
| Molecular Weight | 250.09 g/mol | 280.12 g/mol | 294.15 g/mol |
| Rotatable Bonds | 2 | 4 | 5 |
| Lipophilicity (cLogP) | ~3.1 | ~3.2 | ~3.6 |
| Steric Profile | Minimal | Moderate (freely rotating) | High (extended hydrophobic sweep) |
The Causality of the 3-Ethoxy Group: While the unsubstituted phenoxy variant offers a low molecular weight starting point, it lacks the functional handles necessary to exploit adjacent sub-pockets in a kinase active site. The addition of a 3-methoxy group introduces a weak hydrogen bond acceptor, but its free rotation can lead to entropic penalties upon binding.
By upgrading to a 3-ethoxy group , the scaffold gains a larger hydrophobic "sweep volume." The ethyl chain restricts the free rotation of the ether oxygen due to steric hindrance with the ortho-protons of the phenyl ring. This conformational locking pre-organizes the molecule, reducing the entropic cost of binding. Furthermore, the increased lipophilicity allows the ethyl group to displace high-energy water molecules within deep lipophilic specificity pockets, a well-documented strategy for increasing target residence time.
Reactivity Profiling: Overcoming Catalyst Poisoning in Cross-Coupling
The primary utility of these scaffolds lies in their functionalization via Palladium-catalyzed C-C (Suzuki-Miyaura)[2] and C-N (Buchwald-Hartwig) cross-coupling. However, 2-aryloxypyridines present a unique synthetic challenge: the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that poisons the catalyst and stalls the reaction[3].
To benchmark the reactivity of 5-Bromo-2-(3-ethoxyphenoxy)pyridine, we utilize a standardized Buchwald-Hartwig amination protocol. To overcome catalyst poisoning, we employ BrettPhos , an extremely bulky biarylphosphine ligand. The steric bulk of BrettPhos physically shields the palladium center, preventing the pyridine nitrogen from coordinating, while simultaneously accelerating the reductive elimination step to form the C-N bond[4].
Fig 1. Divergent cross-coupling workflow for 5-bromo-2-aryloxypyridine scaffolds.
Standardized Benchmarking Protocol: Buchwald-Hartwig Amination
This protocol is designed as a self-validating system; the visual transition from a reddish-brown active catalyst solution to the absence of palladium black precipitation confirms catalyst turnover.
Materials:
-
Scaffold: 5-Bromo-2-(3-ethoxyphenoxy)pyridine (1.0 mmol, 1.0 equiv)
-
Nucleophile: Primary amine (e.g., morpholine or aniline derivative) (1.2 mmol, 1.2 equiv)
-
Precatalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: BrettPhos (0.02 mmol, 2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Within a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the 5-Bromo-2-(3-ethoxyphenoxy)pyridine, the primary amine, and NaOtBu.
-
Causality: NaOtBu is selected over weaker bases like Cs₂CO₃ because its strong basicity rapidly deprotonates the amine, accelerating the formation of the reactive palladium amido complex necessary for coupling deactivated aryl bromides.
-
-
Catalyst Activation: Add Pd₂(dba)₃ and BrettPhos to the solid mixture.
-
Causality: The 1:2 Pd-to-ligand ratio ensures the complete formation of the active mono-ligated L-Pd(0) species, preventing the formation of unreactive Pd aggregates.
-
-
Solvent Addition: Add the degassed 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.
-
Causality: 1,4-Dioxane is chosen over toluene to maintain the solubility of the polar NaOtBu base while allowing for high-temperature reflux.
-
-
Thermal Cycling: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 12 hours. A healthy reaction will maintain a homogeneous yellow/reddish-brown color. The appearance of a fine black precipitate (palladium black) indicates catalyst death[3].
-
Workup and Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and residual catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Downstream Application: PI3K Inhibitor Development
The 5-bromo-2-phenoxypyridine scaffold has been historically validated in the synthesis of PI3K inhibitors, which are critical targets in oncology for inducing apoptosis in tumor cells[1].
When benchmarking the 3-ethoxy derivative against the standard phenoxy scaffold in a biological context, the structural divergence becomes a critical asset. In the PI3K active site, the pyridine ring typically acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The ether linkage directs the distal phenyl ring into the adjacent affinity pocket.
Fig 2. PI3K signaling pathway and targeted competitive inhibition by diaryl ether derivatives.
By utilizing 5-Bromo-2-(3-ethoxyphenoxy)pyridine, researchers can synthesize inhibitors where the 3-ethoxy group projects directly into the hydrophobic specificity pocket of PI3K. This targeted hydrophobic interaction cannot be achieved with the bare phenoxy scaffold and is often poorly optimized by the highly flexible methoxy variant. Consequently, the ethoxy building block serves as a superior starting point for hit-to-lead optimization campaigns aiming for high kinase selectivity.
Conclusion & Selection Guide
-
Choose 5-Bromo-2-phenoxypyridine for initial fragment screening or when minimizing molecular weight is the absolute priority.
-
Choose 5-Bromo-2-(3-methoxyphenoxy)pyridine when a weak hydrogen bond acceptor is required without significantly increasing lipophilicity.
-
Choose 5-Bromo-2-(3-ethoxyphenoxy)pyridine for advanced lead optimization, specifically when targeting deep hydrophobic pockets to increase target residence time and pre-organize the inhibitor conformation.
References
- Phosphatidylinositol 3 kinase inhibitors (WO2009155527A2). Google Patents.
- In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation. ACS Catalysis.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(3-ethoxyphenoxy)pyridine
Hazard Assessment and a Precautionary Approach
5-Bromo-2-(3-ethoxyphenoxy)pyridine, as a brominated heterocyclic compound, should be handled as a hazardous substance. Based on the safety profiles of similar chemicals, such as 5-bromo-2-ethoxy-3-methoxypyridine and 5-bromo-2-nitropyridine, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.
Immediate Safety Precautions:
-
Engineering Controls: Always handle 5-Bromo-2-(3-ethoxyphenoxy)pyridine in a certified laboratory chemical fume hood to minimize inhalation exposure[3][4].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices[1].
-
Body Protection: A lab coat or a protective suit is required to prevent skin contact[1].
-
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[3].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a halogenated organic compound and must be disposed of accordingly.
Protocol for Waste Collection:
-
Select a Compatible Waste Container:
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "5-Bromo-2-(3-ethoxyphenoxy)pyridine" and any solvents used in the waste mixture.
-
Maintain a log of the quantities of waste added to the container.
-
-
Waste Transfer:
-
Conduct the transfer of waste within a chemical fume hood.
-
Carefully pour the waste into the designated container, avoiding splashes. If the compound is a solid, use a scoop or spatula and ensure no dust is generated[1].
-
Do not overfill the container; a general rule is to not exceed 90% of the container's capacity[6].
-
-
Secure Storage:
The following diagram illustrates the decision-making process for segregating chemical waste in the laboratory.
Caption: Decision tree for laboratory chemical waste segregation.
Disposal Procedures
The ultimate disposal of 5-Bromo-2-(3-ethoxyphenoxy)pyridine must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant collection, storage, and preparation of the waste for pickup.
| Stage | Action | Rationale |
| Collection | Segregate into a "Halogenated Organic Waste" container. | Prevents dangerous reactions and ensures proper disposal routing. Halogenated waste requires specific incineration conditions. |
| Labeling | Clearly label with the full chemical name and hazard warnings. | Ensures safe handling and informs the disposal company of the contents for proper management[6]. |
| Storage | Store in a cool, dry, well-ventilated area in secondary containment. | Minimizes the risk of spills and accidental exposure. |
| Disposal Request | When the container is full, complete a chemical collection request form for your institution's Environmental Health & Safety (EHS) office. | EHS will arrange for the pickup and disposal by a certified hazardous waste contractor in accordance with local, regional, and national regulations[4][7]. |
The overall workflow for the disposal of 5-Bromo-2-(3-ethoxyphenoxy)pyridine is depicted below.
Caption: Workflow for the safe disposal of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Spill and Decontamination Procedures
In the event of a spill, trained personnel should manage the cleanup.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand[2].
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[2][3].
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup[2].
-
Conclusion
The proper disposal of 5-Bromo-2-(3-ethoxyphenoxy)pyridine is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, secure storage, and professional disposal, researchers can minimize risks and ensure compliance. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for any chemicals in use.
References
- ChemicalBook. (2026, March 21). 5-bromo-2-ethoxy-3-methoxypyridine Safety Data Sheet.
- Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
- Spectrum Chemical. (2018, July 6). 3-Bromo-2-methoxypyridine Safety Data Sheet.
- Washington State University. Pyridine Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety.
- Fisher Scientific. (2004, April 19). 5-Bromo-2-methoxypyridine Safety Data Sheet.
- Tokyo Chemical Industry. (2025, October 30). 3-Bromo-5-ethoxypyridine Safety Data Sheet.
- Tokyo Chemical Industry. (2025, October 29). 3-Bromo-5-methoxypyridine Safety Data Sheet.
- Fisher Scientific. (2009, April 24). 5-Bromo-2-nitropyridine Safety Data Sheet.
- NextSDS. 5-broMo-2-ethoxy-3-isopropoxypyridine — Chemical Substance Information.
- NextSDS. 5-broMo-3-ethoxy-2-isopropoxypyridine — Chemical Substance Information.
- University of Groningen. Hazardous waste acceptance conditions.
- Sigma-Aldrich. (2025, November 6). (2H5)pyridine Safety Data Sheet.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ChemSupply Australia. PYRIDINE Safety Data Sheet.
- Carl ROTH. (2025, March 10). Pyridine Safety Data Sheet.
Sources
Personal protective equipment for handling 5-Bromo-2-(3-ethoxyphenoxy)pyridine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanics. When handling specialized building blocks like 5-Bromo-2-(3-ethoxyphenoxy)pyridine , your safety strategy must be dictated by the molecule's specific structural properties.
In drug discovery, this compound is frequently utilized as an electrophile in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). However, the very features that make it synthetically useful—its halogenation and lipophilic ether linkages—also define its hazard profile.
Here is the authoritative, causality-driven guide to personal protective equipment (PPE) and operational handling for 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
Part 1: Mechanistic Hazard Assessment (The "Why")
Before selecting PPE, we must understand how the molecule interacts with biological systems and the environment. This aligns with the American Chemical Society's (ACS) RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[1].
-
The Ethoxyphenoxy Moiety (Lipophilicity): The addition of the 3-ethoxyphenoxy group significantly increases the molecule's partition coefficient (LogP). If the solid powder contacts unprotected skin, natural dermal oils and sweat can dissolve the compound, facilitating rapid transdermal absorption. This strict lipophilicity dictates that standard, thin latex gloves are insufficient; highly impermeable synthetic barriers are required.
-
The Bromine Atom (Halogenation): Halogenated aromatic heterocycles are notorious for causing skin sensitization and severe ocular irritation[2]. Furthermore, the heavy bromine atom increases the density of the particulate matter. While this means the dust settles relatively quickly, any aerosolized powder inhaled during weighing can cause acute respiratory tract irritation.
-
The Pyridine Core: Pyridine derivatives are inherently bioactive. Unintended systemic exposure can lead to central nervous system (CNS) depression or hepatic strain as the body attempts to metabolize the heterocycle.
Logical relationship between exposure pathways and targeted mitigation strategies.
Part 2: The Barrier Strategy (Quantitative PPE Matrix)
To mitigate the risks outlined above, we rely on a multi-tiered PPE strategy governed by OSHA standard 29 CFR 1910.132[3]. The following table summarizes the precise specifications required for handling this compound.
| PPE Category | Regulatory Standard | Material Specification | Causality & Replacement Threshold |
| Hand Protection (Dry Solid) | EN 374 / ASTM D6978 | Nitrile (≥5 mil thickness), Double-gloved | Causality: Nitrile resists lipophilic penetration better than latex. Threshold: Replace outer glove immediately upon visible powder contact or every 2 hours[3]. |
| Hand Protection (In Solvent) | EN 374 | Butyl Rubber or PE Laminate (e.g., Silver Shield) | Causality: Cross-coupling solvents (DMF, Toluene) rapidly degrade nitrile. Threshold: Mandatory when transferring the dissolved pyridine derivative. |
| Eye Protection | ANSI Z87.1-2010 | Polycarbonate Chemical Splash Goggles | Causality: Safety glasses lack orbital seals, allowing dense, settling brominated dust to enter the eye from above[2]. Threshold: Inspect daily for orbital seal degradation. |
| Body Protection | NFPA 2112 | Flame-Resistant (FR) Lab Coat (Knee-length) | Causality: Prevents electrostatic discharge (ESD) from igniting aerosolized dust or coupling solvents. Threshold: Replace immediately if visibly soiled. |
| Respiratory | NIOSH N95 / P100 | Particulate Filter Respirator | Causality: Required only if weighing large quantities (>50g) outside a ventilated enclosure[3]. |
Part 3: Self-Validating Operational Execution
True safety relies on systems that inherently prove they are working. Do not merely follow these steps; execute the validation check at each phase to ensure the integrity of your operation.
Phase 1: Environmental & PPE Validation
-
Step 1: Verify Engineering Controls.
-
Action: Turn on the chemical fume hood and lower the sash to the designated operating height.
-
Validation: Check the digital anemometer. It must read between 80–120 feet per minute (fpm) [4]. If a digital readout is unavailable, tape a Kimwipe to the bottom of the sash; it must pull sharply inward. If it flutters or hangs straight, the system has failed. Do not proceed.
-
-
Step 2: Glove Integrity Check.
-
Action: Don inner and outer nitrile gloves. Trap air in the outer glove by spinning the cuff, creating a localized balloon.
-
Validation: Apply gentle pressure to the trapped air. If the glove maintains pressure without micro-leaks, the barrier is intact.
-
Phase 2: Weighing and Transfer (Highest Risk Phase)
The primary risk of exposure to 5-Bromo-2-(3-ethoxyphenoxy)pyridine occurs when the dry powder is agitated, creating an invisible aerosol cloud.
-
Step 1: Static Elimination.
-
Action: Pass a static-eliminator (anti-static ionizer fan or Zerostat gun) over the analytical balance and the spatulas.
-
Validation: The powder should not "jump" or cling to the sides of the spatula during transfer. If it does, static is still present; re-apply the ionizer.
-
-
Step 2: Enclosed Transfer.
-
Action: Weigh the chemical directly into a tared reaction vial inside the fume hood or a dedicated ventilated balance enclosure.
-
Validation: Cap the vial tightly with a PTFE-lined septum before moving it to the main reaction station. The exterior of the vial must be wiped with a damp solvent rag to ensure zero fugitive dust escapes the weighing zone.
-
Phase 3: Doffing and Decontamination
Improper doffing is the leading cause of secondary dermal exposure.
-
Step 1: Outer Glove Removal.
-
Action: Using the "beak method," pinch the exterior of the outer glove at the wrist and pull it inside out.
-
Validation: Visually inspect the inner glove. If there is any discoloration or moisture, breakthrough has occurred. Wash hands immediately with PEG-400 followed by soap and water.
-
-
Step 2: Facial PPE Removal.
-
Action: Remove goggles by handling the strap at the back of the head, pulling forward and away from the face. Never touch the front lens, as brominated dust may have settled there.
-
Part 4: End-of-Life & Disposal Logistics
Because 5-Bromo-2-(3-ethoxyphenoxy)pyridine contains a heavy halogen (Bromine), its disposal is strictly regulated by environmental protection laws to prevent the formation of highly toxic dioxins and furans during incineration.
-
Waste Segregation: All reaction mixtures, contaminated solvents, and initial washings containing this compound MUST be deposited in a dedicated "Halogenated Organic Waste" carboy.
-
Incompatibility Warning: Never mix halogenated waste with acetone or alkaline solutions (e.g., Sodium Hydroxide). Halogenated pyridines can undergo highly exothermic nucleophilic aromatic substitution (SNAr) reactions or form explosive mixtures when combined with incompatible bases.
-
Solid Waste: Contaminated Kimwipes, empty chemical bottles, and compromised outer gloves must be placed in a sealed, solid hazardous waste bin labeled "Halogenated Solid Debris."
References
- Guidelines for Chemical Laboratory Safety in Academic Institutions, American Chemical Society (ACS),
- Safety Guides & Tipsheets - The Basics of Laboratory Ventil
- Personal Protective Equipment - OSHA 3151-12R, Occupational Safety and Health Administr
- Protective Clothing and Ensembles, Centers for Disease Control and Prevention (NIOSH),
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
